molecular formula C26H38O9S B2986102 Benzyl-PEG6-Ots CAS No. 129086-11-9

Benzyl-PEG6-Ots

Número de catálogo: B2986102
Número CAS: 129086-11-9
Peso molecular: 526.64
Clave InChI: ISGUVDRQXACIEJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzyl-PEG6-Ots is a useful research compound. Its molecular formula is C26H38O9S and its molecular weight is 526.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O9S/c1-24-7-9-26(10-8-24)36(27,28)35-22-21-33-18-17-31-14-13-29-11-12-30-15-16-32-19-20-34-23-25-5-3-2-4-6-25/h2-10H,11-23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGUVDRQXACIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Benzyl-PEG6-Ots: A Key Linker for Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality with the potential to target previously "undruggable" proteins. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A critical component of any PROTAC is the linker, which connects the target protein binder to the E3 ligase recruiter. The nature of this linker significantly influences the efficacy, solubility, and pharmacokinetic properties of the PROTAC. This technical guide provides a comprehensive overview of Benzyl-PEG6-Ots, a widely used polyethylene glycol (PEG)-based linker in PROTAC development.

Chemical Properties and Structure

This compound, systematically named 2-(2-(2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, is a chemical compound that serves as a versatile building block in the synthesis of PROTACs. Its structure features a benzyl-protected hexaethylene glycol (PEG6) chain terminated with a tosylate (Ots) group. The benzyl group provides a stable protecting group for the terminal hydroxyl, while the tosylate is an excellent leaving group, facilitating nucleophilic substitution reactions for the conjugation of a protein-targeting ligand or an E3 ligase ligand. The PEG6 chain imparts hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule.

The detailed chemical structure of this compound is as follows:

Structure:

Table 1: Quantitative Chemical Data for this compound
PropertyValue
IUPAC Name 2-(2-(2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Molecular Formula C₂₆H₃₈O₉S
Molecular Weight 526.64 g/mol
CAS Number 129086-11-9
Appearance Colorless to pale yellow oil
Solubility Soluble in many polar organic solvents such as acetone, alcohols, and chlorinated solvents. Insoluble in nonpolar solvents like hydrocarbons.[1][2][3]
Storage Conditions Store at -20°C for long-term stability.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward tosylation of commercially available Benzyl-PEG6-alcohol.

Materials:

  • Benzyl-PEG6-alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM)

  • 0.5 M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve Benzyl-PEG6-alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine (2-3 equivalents) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.1-1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude this compound can be purified by silica gel column chromatography.

Procedure:

  • Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a colorless to pale yellow oil.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic peaks for the benzyl group protons (around 7.3 ppm), the tosyl group aromatic protons (around 7.8 and 7.3 ppm) and methyl protons (around 2.4 ppm), and the ethylene glycol protons of the PEG chain (typically in the range of 3.5-4.2 ppm). The integration of these peaks can confirm the structure.[4][5][6][7][8]

    • ¹³C NMR: The spectrum will show distinct signals for the carbons of the benzyl group, the tosyl group, and the repeating ethylene glycol units.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The observed mass should correspond to the calculated molecular weight of this compound. Due to the nature of PEG compounds, a distribution of ions corresponding to different charge states might be observed.[9][10][11][12][13]

Application in PROTAC Synthesis and Targeted Protein Degradation

This compound is a crucial linker used in the modular synthesis of PROTACs. The tosylate group allows for the facile attachment of a nucleophilic group (e.g., an amine or a hydroxyl) present on either the target protein ligand or the E3 ligase ligand.

Experimental Workflow for PROTAC-Mediated Protein Degradation

The general workflow for developing and evaluating a PROTAC involves several key steps, from initial design to cellular and in vivo testing.[14]

PROTAC_Workflow cluster_0 PROTAC Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cellular Evaluation cluster_3 In Vivo Evaluation A Target Protein & E3 Ligase Selection B Ligand Identification/Design A->B Inform C Linker Selection (e.g., this compound) B->C Inform D PROTAC Synthesis & Purification C->D E Binary Binding Assays (Target-PROTAC, E3-PROTAC) D->E F Ternary Complex Formation Assay E->F G In Vitro Ubiquitination Assay F->G H Cell Permeability Assessment G->H I Target Protein Degradation (e.g., Western Blot, MS) H->I J Cell Viability/Toxicity Assays I->J L Pharmacokinetics (PK) & Pharmacodynamics (PD) I->L Lead PROTAC K Off-Target Effects Analysis J->K M Efficacy in Disease Models L->M

Caption: Experimental workflow for PROTAC development and evaluation.

Mechanism of Action: PROTAC-Induced Protein Degradation

The mechanism of action of a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[15][16][17]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary Binds Proteasome 26S Proteasome POI->Proteasome Recognized & Degraded PROTAC PROTAC PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ternary->POI Ubiquitination Ternary->PROTAC Recycled Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of PROTAC-mediated targeted protein degradation.

The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[18][19][20] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released and can participate in further degradation cycles.[15][16]

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its well-defined structure, including a flexible and hydrophilic PEG chain and a reactive tosylate group, allows for the systematic design and optimization of PROTAC molecules. A thorough understanding of its chemical properties and the experimental protocols for its use is essential for researchers and drug development professionals working in the exciting field of targeted protein degradation. The continued development and application of such linkers will undoubtedly accelerate the discovery of novel therapeutics for a wide range of diseases.

References

The Role of Benzyl-PEG6-Ots in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl-PEG6-Ots, a heterobifunctional chemical linker, has emerged as a critical tool in the field of targeted protein degradation. Its primary application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to eliminate specific disease-causing proteins from within the cell. This technical guide provides an in-depth overview of the function and application of this compound in research, with a focus on its role in PROTAC development. We will explore the underlying biochemical pathways, detail relevant experimental workflows, and present a logical framework for its use in constructing these powerful molecules.

Introduction to this compound and its Core Function

This compound is a polyethylene glycol (PEG)-based linker molecule. Its structure consists of a benzyl-protected hydroxyl group at one end, a six-unit PEG chain, and a tosylate (Ots) leaving group at the other end. This specific arrangement of functional groups makes it an ideal building block for the modular synthesis of complex bioactive molecules.

The key utility of this compound in research is as a flexible linker in the assembly of PROTACs. PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other binds to an E3 ubiquitin ligase. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the cell's natural protein disposal machinery, the proteasome.

The PEG component of this compound offers several advantages in PROTAC design. The six ethylene glycol repeats provide a flexible and hydrophilic spacer that can improve the solubility and cell permeability of the final PROTAC molecule. Furthermore, the defined length of the PEG chain is a critical parameter in optimizing the distance and orientation between the POI and the E3 ligase to achieve efficient ubiquitination.

The PROTAC Mechanism: Hijacking the Ubiquitin-Proteasome System

PROTACs function by co-opting the cell's endogenous ubiquitin-proteasome system (UPS). The UPS is a tightly regulated pathway responsible for the degradation of damaged or unnecessary proteins, playing a crucial role in maintaining cellular homeostasis. The process begins with the activation of ubiquitin, a small regulatory protein, by an E1 activating enzyme. The activated ubiquitin is then transferred to an E2 conjugating enzyme. Finally, an E3 ubiquitin ligase facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein. This process is repeated to form a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged protein into small peptides.

A PROTAC molecule acts as a bridge, artificially inducing the formation of a ternary complex between the target protein and an E3 ligase, an event that would not naturally occur. This induced proximity dramatically increases the efficiency of the ubiquitination of the target protein, leading to its degradation.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds to POI Ligand PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds to E3 Ligase Ligand Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1. The mechanism of action of a PROTAC molecule.

Experimental Workflow for PROTAC Synthesis using this compound

While specific reaction conditions can vary depending on the nature of the target protein and E3 ligase ligands, a general experimental workflow for the synthesis of a PROTAC using this compound can be outlined. This process typically involves a multi-step synthesis where the linker is sequentially coupled to the two different ligands. The tosylate group of this compound serves as a good leaving group for nucleophilic substitution, making it reactive towards nucleophiles such as amines or phenols present on the E3 ligase ligand or the target protein ligand.

The benzyl protecting group on the other end of the linker can be removed under specific conditions to reveal a hydroxyl group, which can then be further functionalized or coupled to the second ligand. The choice of which ligand to attach first depends on the overall synthetic strategy and the chemical functionalities of the ligands.

PROTAC_Synthesis_Workflow Start Starting Materials Ligand1 E3 Ligase Ligand (with Nucleophile) Start->Ligand1 Linker This compound Start->Linker Ligand2 Target Protein Ligand Start->Ligand2 Step1 Step 1: Coupling of Linker to Ligand 1 Ligand1->Step1 Linker->Step1 Step4 Step 4: Coupling to Ligand 2 Ligand2->Step4 Intermediate1 Ligand1-PEG6-OBn Step1->Intermediate1 Step2 Step 2: Deprotection of Benzyl Group Intermediate1->Step2 Intermediate2 Ligand1-PEG6-OH Step2->Intermediate2 Step3 Step 3: Activation of Hydroxyl Group Intermediate2->Step3 Intermediate3 Activated Intermediate Step3->Intermediate3 Intermediate3->Step4 Final_PROTAC Final PROTAC Molecule Step4->Final_PROTAC Purification Purification & Characterization (HPLC, NMR, MS) Final_PROTAC->Purification

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl-PEG6-OTs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl-PEG6-OTs, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. This document details the synthetic pathway, experimental protocols, and analytical characterization of this important research chemical.

Introduction

This compound is a valuable heterobifunctional linker that incorporates a benzyl protecting group and a tosylate leaving group, connected by a hexaethylene glycol (PEG6) spacer. The PEG chain enhances aqueous solubility and provides a flexible linker arm, while the benzyl ether serves as a stable protecting group for one terminus. The terminal tosylate group is a versatile reactive handle for nucleophilic substitution, enabling the covalent attachment of this linker to various substrates, such as ligands for E3 ligases or target proteins in the design of PROTACs.

Synthesis Pathway

The synthesis of this compound is a two-step process commencing with the preparation of the intermediate, Benzyl-PEG6-alcohol, via a Williamson ether synthesis. This is followed by the tosylation of the terminal alcohol to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Tosylation Benzyl_Bromide Benzyl Bromide Reaction1 + Benzyl_Bromide->Reaction1 Hexaethylene_Glycol Hexaethylene Glycol Hexaethylene_Glycol->Reaction1 NaH Sodium Hydride (NaH) in THF NaH->Reaction1 Benzyl_PEG6_OH Benzyl-PEG6-alcohol Reaction2 + Benzyl_PEG6_OH->Reaction2 Reaction1->Benzyl_PEG6_OH Williamson Ether Synthesis TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Reaction2 Pyridine Pyridine in DCM Pyridine->Reaction2 Benzyl_PEG6_OTs This compound Reaction2->Benzyl_PEG6_OTs Tosylation

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of Benzyl-PEG6-alcohol

This procedure is based on the Williamson ether synthesis, a well-established method for the formation of ethers.

Materials:

  • Hexaethylene glycol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of hexaethylene glycol (1.0 equivalent) in anhydrous THF is prepared.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium hydride (1.1 equivalents) is added portion-wise to the stirred solution. The mixture is allowed to stir at 0 °C for 30 minutes, then warmed to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.

  • The reaction mixture is cooled back to 0 °C, and benzyl bromide (1.0 equivalent) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • The mixture is transferred to a separatory funnel and extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford Benzyl-PEG6-alcohol as a colorless oil.

Synthesis of this compound

This procedure details the tosylation of the terminal hydroxyl group of Benzyl-PEG6-alcohol.

Materials:

  • Benzyl-PEG6-alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous dichloromethane (DCM)

  • Pyridine

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Benzyl-PEG6-alcohol (1.0 equivalent) is dissolved in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • The solution is cooled to 0 °C.

  • Pyridine (1.5 equivalents) is added, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).

  • The reaction mixture is stirred at 0 °C for 4-6 hours, and the progress is monitored by TLC.

  • Once the starting material is consumed, the reaction is quenched by the addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • If necessary, the product can be further purified by column chromatography on silica gel to give this compound as a pure compound.

Characterization Data

The following tables summarize the expected and typical characterization data for Benzyl-PEG6-alcohol and this compound.

Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Benzyl-PEG6-alcoholC₁₇H₂₈O₆328.41Colorless Oil
This compoundC₂₄H₃₄O₈S482.59Pale Yellow Oil or Solid
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

CompoundProton AssignmentChemical Shift (δ, ppm) - ExpectedMultiplicity
Benzyl-PEG6-alcoholAr-H 7.25-7.40m
Ar-CH ₂-O4.58s
-O-CH ₂-CH ₂-O- (PEG backbone)3.55-3.75m
CH ₂-OH3.60t
-OH variablebr s
This compoundAr-H (tosyl)7.80d
Ar-H (tosyl)7.35d
Ar-H (benzyl)7.25-7.40m
Ar-CH ₂-O4.58s
CH ₂-OTs4.16t
-O-CH ₂-CH ₂-O- (PEG backbone)3.55-3.70m
Ar-CH ₃ (tosyl)2.45s

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

CompoundCarbon AssignmentChemical Shift (δ, ppm) - Expected
Benzyl-PEG6-alcoholAr -CH₂-O (benzyl)138.5, 128.4, 127.7, 127.6
Ar-C H₂-O73.3
-O-C H₂-C H₂-O- (PEG backbone)72.6, 70.8, 70.6, 70.3
C H₂-OH61.7
This compoundAr -CH₂-O (benzyl)138.4, 128.4, 127.8, 127.6
Ar -SO₂ (tosyl)144.8, 133.0, 129.8, 128.0
Ar-C H₂-O73.2
C H₂-OTs70.7
-O-C H₂-C H₂-O- (PEG backbone)70.6, 70.5, 69.3, 68.7
Ar-C H₃ (tosyl)21.6

Mass Spectrometry (MS)

CompoundIonization ModeExpected m/z [M+Na]⁺
Benzyl-PEG6-alcoholESI+351.18
This compoundESI+505.19
Chromatographic Data

High-Performance Liquid Chromatography (HPLC)

CompoundColumnMobile PhaseExpected Retention Time
Benzyl-PEG6-alcoholC18 Reverse PhaseGradient of Acetonitrile/WaterShorter than this compound
This compoundC18 Reverse PhaseGradient of Acetonitrile/WaterLonger than Benzyl-PEG6-alcohol

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Synthesis_Workflow cluster_synthesis Synthesis Start Start Materials: Hexaethylene Glycol, Benzyl Bromide Step1 Williamson Ether Synthesis Start->Step1 Purification1 Column Chromatography Step1->Purification1 Intermediate Benzyl-PEG6-alcohol Purification1->Intermediate Step2 Tosylation Intermediate->Step2 Workup Aqueous Workup Step2->Workup Purification2 Column Chromatography Workup->Purification2 Final_Product This compound Purification2->Final_Product

Caption: Workflow for the synthesis of this compound.

Characterization_Workflow Sample Synthesized Compound (Benzyl-PEG6-alcohol or this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC HPLC Analysis Sample->HPLC Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Caption: Workflow for the characterization of synthesized compounds.

Conclusion

This technical guide outlines a reliable and reproducible methodology for the synthesis and characterization of this compound. The provided protocols and expected analytical data serve as a valuable resource for researchers engaged in the design and development of novel therapeutics and chemical probes. Adherence to these guidelines will facilitate the successful preparation and validation of this versatile bifunctional linker.

The Strategic Role of the Benzyl Group in Benzyl-PEG6-Ots: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl-PEG6-Ots is a heterobifunctional linker of significant interest in the field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive analysis of the pivotal function of the benzyl group within this molecule. The benzyl group serves as a crucial protecting group for one of the terminal hydroxyl functions of the hexaethylene glycol (PEG6) chain. This protection strategy allows for the selective activation of the other terminus as a tosylate (Ots), a highly effective leaving group. This strategic design enables a modular and controlled approach to the synthesis of complex bioconjugates, where the tosylated end can undergo nucleophilic substitution to attach to a target protein ligand, and the benzyl-protected end can be subsequently deprotected to allow for conjugation with an E3 ligase ligand, or vice versa. This guide will delve into the chemical properties conferred by the benzyl group, detailed experimental protocols for its introduction and removal, quantitative data on its stability and reaction efficiencies, and its application in the synthesis of PROTACs.

Introduction: The Architectural Significance of this compound in PROTACs

PROTACs are innovative chimeric molecules designed to co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[1] These molecules are typically composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the POI.[2]

This compound is a polyethylene glycol (PEG)-based linker that offers several advantages in PROTAC design, including enhanced solubility and optimized spatial orientation of the two ligands.[3] The core of its synthetic utility lies in its heterobifunctional nature, which is achieved through the strategic use of a benzyl protecting group. One end of the PEG6 chain is capped with a benzyl ether, rendering it temporarily inert, while the other end is functionalized with a tosyl group, a good leaving group for nucleophilic substitution reactions. This allows for a sequential and controlled conjugation strategy, which is paramount in the multi-step synthesis of well-defined PROTACs.

The Benzyl Group as a Protecting Moiety

The primary function of the benzyl group in this compound is to serve as a robust and reliable protecting group for the terminal hydroxyl group of the PEG chain. This protection is essential to prevent unwanted side reactions during the chemical manipulations of the other end of the molecule.

Chemical Stability

The benzyl ether linkage is known for its stability across a wide range of chemical conditions, a property that is highly desirable in multi-step organic synthesis.

ConditionStability of Benzyl EtherReference
Acidic pH Cleavage can occur under strong acidic conditions.[4]
Basic pH Generally stable.[4]
Oxidizing Agents Sensitive to strong oxidizing agents.[4]
Reducing Agents Stable to many reducing agents, but susceptible to catalytic hydrogenation.[4]
Nucleophiles Generally stable.
Synthesis of the Benzyl-Protected PEG6 Intermediate

The introduction of the benzyl protecting group is typically achieved through a Williamson ether synthesis. In this reaction, the alkoxide of hexaethylene glycol is reacted with a benzyl halide.

Experimental Protocol: Williamson Ether Synthesis for Benzylation of Hexaethylene Glycol (Representative)

  • Materials: Hexaethylene glycol, Sodium Hydride (NaH), Anhydrous Tetrahydrofuran (THF), Benzyl Bromide.

  • Procedure:

    • To a solution of hexaethylene glycol (1 equivalent) in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

    • Let the reaction warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield Benzyl-PEG6-alcohol.

Note: This is a generalized protocol. Optimization of stoichiometry and reaction conditions may be required for optimal yield.

The Tosyl Group: An Activated Terminus for Conjugation

With one end of the PEG chain protected by the benzyl group, the free terminal hydroxyl group can be activated. Tosylation is a common method to convert the hydroxyl group into a good leaving group, making it susceptible to nucleophilic attack.

Experimental Protocol: Tosylation of Benzyl-PEG6-alcohol

  • Materials: Benzyl-PEG6-alcohol, p-Toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve Benzyl-PEG6-alcohol (1 equivalent) in a minimal amount of anhydrous DCM.

    • Add pyridine (2-3 equivalents) to the solution and cool to 0 °C.

    • Slowly add p-toluenesulfonyl chloride (1.2-1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

ReactionReagentsTypical YieldReference
Tosylation of Alcoholp-Toluenesulfonyl chloride, Pyridine>90%[5]

Deprotection of the Benzyl Group: Unveiling the Second Reactive Site

Once the tosylated end of the linker has been conjugated to the first ligand, the benzyl protecting group can be removed to reveal the terminal hydroxyl group. This newly exposed hydroxyl can then be further functionalized or directly coupled to the second ligand. The most common method for benzyl ether cleavage is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation for Debenzylation

  • Materials: Benzyl-protected PEG conjugate, Palladium on carbon (10% Pd/C), Ethanol or Methanol, Hydrogen gas.

  • Procedure:

    • Dissolve the benzyl-protected PEG conjugate in ethanol or methanol.

    • Carefully add a catalytic amount of 10% Pd/C to the solution.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the deprotected product.

Deprotection MethodReagentsKey AdvantagesKey DisadvantagesTypical Yield
Catalytic HydrogenationH₂, Pd/CClean reaction, high yieldNot compatible with other reducible functional groups (e.g., alkynes, alkenes, nitro groups)>95%
Acid-catalyzed cleavageStrong acids (e.g., HBr, BBr₃)Effective for acid-stable moleculesHarsh conditions, low functional group toleranceVariable

Application in PROTAC Synthesis: A Workflow

The heterobifunctional nature of this compound provides a logical and efficient workflow for the synthesis of PROTACs.

Logical Workflow for PROTAC Synthesis using this compound

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Ligand Conjugation cluster_1 Step 2: Debenzylation cluster_2 Step 3: Second Ligand Conjugation Benzyl_PEG6_Ots This compound Conjugation1 Nucleophilic Substitution (SN2) Benzyl_PEG6_Ots->Conjugation1 POI_Ligand Protein of Interest (POI) Ligand (with nucleophile, e.g., -OH, -NH2) POI_Ligand->Conjugation1 Intermediate1 Benzyl-PEG6-POI Ligand Conjugation1->Intermediate1 Debenzylation Catalytic Hydrogenation (H2, Pd/C) Intermediate1->Debenzylation Intermediate2 HO-PEG6-POI Ligand Debenzylation->Intermediate2 Conjugation2 Amide Bond Formation Intermediate2->Conjugation2 Intermediate2->Conjugation2 E3_Ligand E3 Ligase Ligand (with activatable group, e.g., -COOH) Activation Activation (e.g., EDC/NHS) E3_Ligand->Activation Activation->Conjugation2 PROTAC Final PROTAC Conjugation2->PROTAC

Caption: A logical workflow for the synthesis of a PROTAC using this compound.

Signaling Pathway of a PROTAC

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides Recycling Recycling

Caption: The catalytic mechanism of action of a PROTAC molecule.

Conclusion

The benzyl group in this compound plays a strategically vital role that extends far beyond simple steric bulk. As a robust protecting group, it enables the regioselective functionalization of the PEG6 linker, which is fundamental to the modular and controlled synthesis of heterobifunctional molecules like PROTACs. The stability of the benzyl ether under a variety of reaction conditions, coupled with its efficient removal via catalytic hydrogenation, provides a reliable and high-yielding pathway for the construction of complex bioconjugates. Understanding the function and manipulation of the benzyl group is therefore essential for researchers and drug development professionals working to design and synthesize the next generation of targeted therapeutics.

References

The Pivotal Role of the Tosylate Group in Polyethylene Glycol (PEG) Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and drug delivery, Polyethylene Glycol (PEG) linkers have become indispensable tools for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The strategic activation of PEG is crucial for its effective conjugation to drugs, proteins, peptides, and nanoparticles. Among the various activating groups, the tosylate (p-toluenesulfonyl) group stands out for its versatility and efficiency. This technical guide provides an in-depth exploration of the role of the tosylate group in PEG linkers, detailing its chemical properties, reactivity, and applications, supported by experimental protocols and quantitative data.

The tosyl group is an excellent leaving group, making tosyl-activated PEG a highly reactive intermediate for nucleophilic substitution reactions.[1][2][3] This reactivity allows for the efficient conjugation of a wide range of molecules containing nucleophilic functional groups such as amines, thiols, and hydroxyls.[1][2][4] The stability of the resulting linkages, combined with the beneficial properties of the PEG chain—such as increased solubility and reduced immunogenicity—makes tosyl-PEG a cornerstone in the development of advanced drug delivery systems.[5][]

Core Principles: The Chemistry of Tosylate Activation

The efficacy of the tosylate group in PEG linkers stems from its electronic properties. The p-toluenesulfonyl group is a strong electron-withdrawing group, which polarizes the C-O bond of the PEG terminal, making the carbon atom highly susceptible to nucleophilic attack. Upon nucleophilic substitution, the tosylate anion that is displaced is a weak base and highly resonance-stabilized, rendering it an excellent leaving group.[7] This fundamental chemical principle underpins the broad utility of tosyl-activated PEGs in bioconjugation.

The conversion of a terminal hydroxyl group of PEG to a tosylate is typically achieved by reacting the PEG with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine.[8][9] This reaction proceeds with retention of stereochemistry at the carbon atom.[7] The resulting tosyl-PEG can then be readily reacted with various nucleophiles to form stable covalent bonds.

Data Presentation: Quantitative Analysis of Tosyl-PEG Reactions

The efficiency of tosyl-PEG in bioconjugation is demonstrated by the high yields and purity achieved in various reactions. The following table summarizes key quantitative data from the literature.

Reaction TypePEG DerivativeNucleophileSolventCatalyst/BaseYield (%)Reference(s)
MonotosylationPEG diol-TolueneAg₂O, KI71-76[10][11]
Azide Substitutionα-Tosyl-ω-hydroxyl PEGSodium Azide (NaN₃)DMF->95[10]
Thiol Substitutionα-Tosyl-ω-hydroxyl PEGSodium Hydrosulfide (NaSH)Water-84[10]
Thioacetate Substitutionα-Tosyl-ω-hydroxyl PEGThioacetic acidDMFK₂CO₃86[10]
Amine Substitution (from Azide)α-Azide-ω-hydroxyl PEGPPh₃/H₂O (Staudinger)Methanol-95[10]

Experimental Protocols

Detailed methodologies are crucial for the successful application of tosyl-PEG chemistry. The following are representative protocols for the synthesis and reaction of tosyl-activated PEG.

Protocol 1: Synthesis of α-Tosyl-ω-hydroxyl PEG

This protocol describes the selective monotosylation of a symmetrical PEG diol.[10]

Materials:

  • Poly(ethylene glycol) (PEG), MW 1450 g/mol

  • Toluene, dry

  • Silver(I) oxide (Ag₂O)

  • Potassium iodide (KI)

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dry PEG (20 g, 13.8 mmol) by azeotropic distillation in toluene using a Dean-Stark trap.

  • Dissolve the dried PEG in 250 mL of dry toluene.

  • Add Ag₂O (4.8 g, 20.7 mmol, 1.5 eq) and KI (458 mg, 2.76 mmol, 0.2 eq) to the solution.

  • To this rapidly stirred solution, add TsCl (2.76 g, 14.5 mmol, 1.05 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the mixture through a filter cell cake to remove solids.

  • Remove the toluene by rotary evaporation.

  • Dissolve the crude product in DCM and precipitate in cold diethyl ether.

  • Collect the product by filtration and dry under vacuum.

Characterization:

  • The degree of functionalization can be determined by ¹H-NMR.[12]

  • The absence of ditosylated byproduct can be confirmed by MALDI-TOF mass spectrometry.[12]

Protocol 2: Nucleophilic Substitution with Azide

This protocol details the conversion of a tosyl-PEG to an azide-PEG.[10]

Materials:

  • α-Tosyl-ω-hydroxyl PEG (from Protocol 1)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), dry

  • Dichloromethane (DCM)

  • Brine solution

Procedure:

  • Dissolve α-Tosyl-ω-hydroxyl PEG (10 g, 6.23 mmol) and NaN₃ (2 g, 31 mmol) in 150 mL of dry DMF.

  • Stir the mixture overnight at 90 °C under an argon atmosphere.

  • After cooling to room temperature, filter the mixture.

  • Remove the DMF under vacuum.

  • Dissolve the crude product in 100 mL of DCM.

  • Wash the organic phase twice with brine and twice with water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solution by rotary evaporation and precipitate the product in cold diethyl ether.

  • Collect the α-azide-ω-hydroxyl PEG by filtration and dry under vacuum.

Protocol 3: Conjugation to Thiol Groups

This protocol describes the reaction of tosyl-PEG with a thiol-containing molecule.[10]

Materials:

  • α-Tosyl-ω-hydroxyl PEG (from Protocol 1)

  • Sodium hydrosulfide hydrate (NaSH·xH₂O)

  • Distilled water

  • Hydrochloric acid (HCl), 1M

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve α-Tosyl-ω-hydroxyl PEG (5 g, 3.1 mmol) in 80 mL of distilled water.

  • Add NaSH (7.5 g, 0.1 mol) to the solution under an argon atmosphere.

  • Stir the solution for 6 hours at room temperature, followed by 2 hours at 60 °C.

  • Neutralize the reaction mixture to pH 7 by the slow addition of 1M HCl.

  • Extract the product three times with 50 mL of DCM.

  • Dry the combined organic phases over anhydrous sodium sulfate.

  • Reduce the volume of the organic phase by rotary evaporation and precipitate the product in cold diethyl ether.

  • Collect the α-thiol-ω-hydroxyl PEG by filtration and dry under vacuum.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the role of the tosylate group in PEG linkers.

reaction_mechanism cluster_activation Activation of PEG cluster_conjugation Nucleophilic Substitution PEG_OH PEG-OH react1 + PEG_OH->react1 TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->react1 Base Base (e.g., Pyridine) Base->react1 PEG_OTs PEG-OTs (Tosyl-activated PEG) react1->PEG_OTs Nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-SH, R-OH) react2 + Nucleophile->react2 PEG_OTs2 PEG-OTs PEG_OTs2->react2 Conjugate PEG-Nu-R (PEG Conjugate) Leaving_Group Tosylate Anion (TsO⁻) (Good Leaving Group) react2->Conjugate react2->Leaving_Group Displacement

Figure 1: General workflow for PEG activation and conjugation via tosylation.

experimental_workflow start Start: PEG-diol tosylation Monotosylation (TsCl, Ag₂O, KI in Toluene) start->tosylation purification1 Purification 1 (Filtration, Precipitation) tosylation->purification1 tosyl_peg α-Tosyl-ω-hydroxyl PEG purification1->tosyl_peg substitution Nucleophilic Substitution (e.g., NaN₃ in DMF) tosyl_peg->substitution purification2 Purification 2 (Extraction, Precipitation) substitution->purification2 final_product Heterobifunctional PEG (e.g., α-Azide-ω-hydroxyl PEG) purification2->final_product characterization Characterization (NMR, Mass Spectrometry) final_product->characterization

Figure 2: Experimental workflow for the synthesis of a heterobifunctional PEG linker.

cellular_uptake cluster_extracellular Extracellular Space cluster_cellular Cellular Environment drug Therapeutic Molecule (Drug) peg_linker Tosyl-PEG Linker drug->peg_linker Conjugation via Tosylate Chemistry nanoparticle Nanoparticle Carrier peg_linker->nanoparticle Attachment cell_membrane Cell Membrane nanoparticle->cell_membrane Interaction endocytosis Endocytosis (e.g., Clathrin-mediated) cell_membrane->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release cellular_target Intracellular Target (e.g., Receptor, Enzyme) drug_release->cellular_target therapeutic_effect Therapeutic Effect cellular_target->therapeutic_effect

References

An In-depth Technical Guide to Benzyl-PEG6-Ots: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG6-Ots is a high-purity, monodisperse polyethylene glycol (PEG) linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a heterobifunctional molecule, it features a benzyl ether group on one terminus and a tosylate (Ots) group on the other, separated by a six-unit ethylene glycol chain. The tosylate group serves as an excellent leaving group for nucleophilic substitution, enabling the covalent attachment of this linker to a ligand for a target protein or an E3 ubiquitin ligase. The benzyl group can act as a stable protecting group or a hydrophobic element within the final PROTAC structure. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule, making this compound a critical tool in the development of novel therapeutics based on targeted protein degradation.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a quick reference for experimental design and analysis.

PropertyValueReference(s)
Molecular Weight 526.64 g/mol [1][2]
Molecular Formula C₂₆H₃₈O₉S[1][2]
Appearance Pale Yellow or Colorless Oil[3]
Storage Conditions 0-4°C (short term), -20°C (long term)[3]

Core Application: A Linker for PROTAC Synthesis

This compound functions as a linker in the construction of PROTACs. PROTACs are innovative heterobifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][4]

A typical PROTAC consists of three components:

  • A ligand that binds to the target Protein of Interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.[1][5]

The linker is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and composition influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the POI.[5] PEG linkers, such as this compound, are widely used due to their ability to improve solubility and pharmacokinetic profiles.[5]

The PROTAC Mechanism of Action

The general mechanism by which a PROTAC molecule induces targeted protein degradation is a cyclical process, illustrated in the diagram below.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (e.g., using this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->PROTAC Recycling Ternary->E3 Recycling Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

General Mechanism of Action for PROTACs.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published in peer-reviewed literature, a general and reliable method can be adapted from standard procedures for the tosylation of PEG alcohols. The following protocol describes the synthesis of this compound from its precursor, Benzyl-PEG6-alcohol.

Synthesis of this compound from Benzyl-PEG6-alcohol

Objective: To convert the terminal hydroxyl group of Benzyl-PEG6-alcohol into a tosylate group.

Reaction Scheme:

Benzyl-PEG6-OH + TsCl --(Base)--> this compound + Base·HCl

Materials:

  • Benzyl-PEG6-alcohol

  • p-Toluenesulfonyl chloride (TsCl, 1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N, 1.5 equivalents) or Pyridine

  • 4-Dimethylaminopyridine (DMAP, 0.1 equivalents, optional catalyst)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware

  • Ice bath

Procedure:

  • Preparation: Ensure all glassware is flame-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Dissolve Benzyl-PEG6-alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Base: Add triethylamine (1.5 eq.) to the stirred solution. If using, add the catalytic amount of DMAP at this stage.

  • Addition of TsCl: Dissolve p-toluenesulfonyl chloride (1.2 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 2-4 hours, then warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding cold water or 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways and Applications

PROTACs constructed with linkers like this compound can be designed to target a vast array of proteins involved in numerous signaling pathways implicated in diseases such as cancer, neurodegeneration, and autoimmune disorders. The benzyl group within the linker can provide conformational restriction and may be designed to form specific interactions, such as pi-stacking with tyrosine residues on the E3 ligase, potentially enhancing the stability of the ternary complex.[6]

For example, PROTACs with benzyl-containing linkers have been developed to target and degrade SMARCA2 and SMARCA4, which are ATPase subunits of the BAF chromatin remodeling complex.[6] Dysregulation of this complex is implicated in several cancers. The logical workflow for developing such a PROTAC is outlined below.

PROTAC_Development_Workflow cluster_workflow PROTAC Design & Synthesis Workflow TargetID 1. Identify Target Protein (e.g., SMARCA2) LigandDev 2. Develop/Select Target Ligand TargetID->LigandDev Synthesis 5. Synthesize PROTAC Molecule LigandDev->Synthesis E3Select 3. Select E3 Ligase & Ligand (e.g., VHL) E3Select->Synthesis LinkerSelect 4. Select Linker (e.g., this compound) LinkerSelect->Synthesis Validation 6. In Vitro/In Vivo Validation Synthesis->Validation

Logical workflow for the development of a PROTAC.

Conclusion

This compound is a versatile and essential chemical tool for researchers in the field of targeted protein degradation. Its well-defined structure, combining a reactive tosylate group, a solubilizing PEG chain, and a benzyl moiety, provides a robust platform for the synthesis of sophisticated PROTAC molecules. A thorough understanding of its properties and its role in the PROTAC mechanism of action is crucial for the rational design of next-generation therapeutics aimed at degrading previously "undruggable" protein targets.

References

In-Depth Technical Guide: The Research Applications of CAS Number 129086-11-9 (Benzyl-PEG6-Ots) in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to CAS 129086-11-9: Benzyl-PEG6-Ots

This compound is a heterobifunctional molecule characterized by a hexaethylene glycol (PEG6) chain. One terminus is capped with a benzyl ether, and the other is functionalized with a tosylate group. The tosylate serves as a good leaving group, making it reactive towards nucleophiles such as amines and hydroxyl groups, thus facilitating its conjugation to other molecules. The PEG6 chain provides a flexible and hydrophilic spacer, a critical feature for its application in PROTACs.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 129086-11-9
Chemical Name Tosylate of Hexaethylene glycol monobenzyl ether
Synonyms This compound
Molecular Formula C26H38O9S
Molecular Weight 526.64 g/mol
Appearance Pale yellow or colorless oil
Purity Typically ≥95%

Core Application: A Linker for Proteolysis Targeting Chimeras (PROTACs)

The principal application of this compound is in the construction of PROTACs. PROTACs are revolutionary therapeutic agents that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[1]

The PROTAC Concept

A PROTAC is a heterobifunctional molecule composed of three key components:

  • A ligand for a target Protein of Interest (POI): This moiety binds to the disease-causing protein.

  • A ligand for an E3 ubiquitin ligase: This part of the molecule recruits an E3 ligase, an enzyme involved in tagging proteins for degradation.

  • A chemical linker: This flexible chain connects the POI ligand and the E3 ligase ligand.

By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the surface of the POI. The poly-ubiquitinated POI is then recognized and degraded by the proteasome, the cell's protein disposal system. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1]

The Critical Role of the Linker

The linker is not merely a passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy.[2] The linker must be long enough to span the distance between the POI and the E3 ligase without causing steric hindrance, yet not so long that it prevents the formation of a stable and productive ternary complex.[3]

PEG linkers, such as the one derived from this compound, are widely used in PROTAC design for several reasons:

  • Flexibility: The ethylene glycol units provide conformational flexibility, which is crucial for allowing the POI and E3 ligase to adopt an optimal orientation for ubiquitination.

  • Hydrophilicity: The PEG chain enhances the aqueous solubility of the often-hydrophobic PROTAC molecule, which can improve its pharmacokinetic properties.[4]

  • Tunability: The length of the PEG linker can be precisely controlled by using derivatives with different numbers of ethylene glycol units (e.g., PEG3, PEG4, PEG8).

Experimental Protocols: Synthesis of a PROTAC Using a PEG-Based Linker

While a specific protocol for this compound is not available in the literature, the following represents a generalizable, two-step synthetic approach for incorporating a PEG linker into a PROTAC. This example assumes the use of a hydroxyl-terminated PEG linker, which can be readily synthesized from this compound via hydrolysis of the tosylate group or, more commonly, by starting with a commercially available Benzyl-PEG6-OH.

Step 1: Synthesis of the POI-Linker Intermediate

This step involves the coupling of the POI ligand (containing a suitable functional group, e.g., a carboxylic acid) to the hydroxyl group of the PEG linker.

  • Materials:

    • POI ligand with a carboxylic acid functional group

    • Benzyl-PEG6-OH

    • Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve the POI ligand and Benzyl-PEG6-OH in anhydrous DCM.

    • Add DCC and a catalytic amount of DMAP to the solution.

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the POI-Linker intermediate.

Step 2: Synthesis of the Final PROTAC

This step involves the deprotection of the benzyl group and subsequent coupling of the E3 ligase ligand.

  • Materials:

    • POI-Linker intermediate

    • Palladium on carbon (Pd/C)

    • Hydrogen gas

    • Methanol or ethanol

    • E3 ligase ligand with a suitable functional group for coupling (e.g., a carboxylic acid)

    • (Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar peptide coupling reagent

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous dimethylformamide (DMF)

  • Procedure:

    • Dissolve the POI-Linker intermediate in methanol or ethanol.

    • Add a catalytic amount of Pd/C.

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 4-8 hours to remove the benzyl protecting group, yielding a terminal hydroxyl group on the PEG linker.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

    • Dissolve the resulting deprotected intermediate and the E3 ligase ligand in anhydrous DMF.

    • Add BOP and DIPEA to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).

Signaling Pathways and Experimental Workflows

The ultimate goal of a PROTAC is to degrade a target protein, thereby modulating the signaling pathway in which that protein is involved. The specific pathway will depend on the POI being targeted.

General Experimental Workflow for PROTAC Evaluation

The following workflow is a standard procedure for assessing the efficacy of a newly synthesized PROTAC.

G cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of PROTAC using this compound binding_assay Binding Affinity Assays (e.g., SPR, ITC) synthesis->binding_assay Characterize Binding degradation_assay Western Blot for POI Degradation binding_assay->degradation_assay Confirm Cellular Activity cell_viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) degradation_assay->cell_viability Assess Functional Effect pk_studies Pharmacokinetic (PK) Studies cell_viability->pk_studies Evaluate Drug-like Properties efficacy_studies In Vivo Efficacy Studies (e.g., Xenograft Models) pk_studies->efficacy_studies Determine Therapeutic Potential

Caption: A general experimental workflow for the design and evaluation of PROTACs.

PROTAC-Mediated Protein Degradation Pathway

The mechanism of action of a PROTAC can be visualized as a catalytic cycle.

G PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ubiquitination Poly-ubiquitination of POI Ternary->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Quantitative Data in PROTAC Research

The successful development of a PROTAC is heavily reliant on quantitative data to assess its potency and efficacy. While no specific data exists for PROTACs using this compound, the following table outlines the key parameters that are typically measured.

Table 2: Key Quantitative Parameters for PROTAC Evaluation

ParameterDescriptionTypical Units
Binding Affinity (Kd) The equilibrium dissociation constant, which measures the strength of binding between the PROTAC and the POI or the E3 ligase.nM, µM
DC50 The concentration of the PROTAC that results in 50% degradation of the POI.nM, µM
Dmax The maximum level of POI degradation that can be achieved with the PROTAC.%
IC50 The concentration of the PROTAC that inhibits a biological process (e.g., cell growth) by 50%.nM, µM
t1/2 The half-life of the PROTAC in plasma or other tissues, a key pharmacokinetic parameter.hours

Conclusion and Future Perspectives

This compound (CAS 129086-11-9) is a valuable chemical tool for researchers in the field of targeted protein degradation. Its properties as a flexible and hydrophilic linker make it an important building block in the synthesis of PROTACs. While the direct application of this specific linker in published research is not yet prominent, the principles outlined in this guide provide a solid foundation for its use in the rational design of novel protein degraders. The continued exploration of different linker compositions and lengths, including the use of PEG-based linkers like this compound, will undoubtedly be a key driver in the development of next-generation therapeutics for a wide range of diseases. As the field of targeted protein degradation continues to evolve, the demand for well-defined and versatile linkers will only increase, positioning molecules like this compound as essential components in the drug discovery toolkit.

References

The Unseen Engine: A Technical Guide to Novel Applications of PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of drug development and bioconjugation, the role of linker technology is paramount. Among the various strategies employed, the use of polyethylene glycol (PEG) linkers has emerged as a cornerstone for enhancing the therapeutic efficacy and safety of a wide range of molecules. PEGylation, the process of covalently attaching PEG chains to proteins, peptides, antibodies, or small molecules, has revolutionized pharmaceutical sciences by improving drug solubility, stability, and pharmacokinetic profiles.[1][2] This in-depth technical guide explores the core principles and novel applications of PEGylated linkers, providing researchers and drug development professionals with a comprehensive understanding of their design, synthesis, and impact on therapeutic performance. We delve into the quantitative advantages conferred by these versatile molecules, provide detailed experimental protocols for their implementation, and visualize the complex biological pathways and experimental workflows where they play a critical role.

Core Concepts of PEGylated Linkers

PEG is a hydrophilic, biocompatible, and non-immunogenic polymer, making it an ideal candidate for modifying therapeutic molecules.[3][4] PEGylated linkers are broadly categorized based on their architecture (linear or branched), size, and cleavage characteristics (cleavable or non-cleavable).[2]

  • Linear PEGs are the most common type, offering a straightforward approach to increasing the hydrodynamic radius of a molecule, thereby reducing renal clearance and extending its circulation half-life.[2]

  • Branched PEGs provide a larger hydrodynamic volume compared to linear PEGs of the same molecular weight, offering enhanced shielding from proteolytic enzymes and the immune system.[2]

  • Cleavable Linkers are designed to release the active drug from the conjugate under specific physiological conditions, such as the low pH of endosomes or the presence of specific enzymes in the target tissue.[5] This allows for controlled drug release at the site of action, minimizing off-target toxicity.

  • Non-cleavable Linkers remain attached to the drug, and the entire conjugate is internalized and degraded within the target cell to release the active payload.[6]

The choice of PEG linker has a profound impact on the physicochemical and biological properties of the resulting conjugate. Key advantages of using PEGylated linkers include:

  • Improved Pharmacokinetics: Increased circulation half-life and reduced clearance.[][8]

  • Enhanced Solubility and Stability: Particularly beneficial for hydrophobic drugs.[3]

  • Reduced Immunogenicity and Antigenicity: Shielding of epitopes on the drug molecule.[4]

  • Increased Drug-to-Antibody Ratio (DAR): Enabling higher drug loading on antibody-drug conjugates (ADCs) without promoting aggregation.[3]

Novel Applications of PEGylated Linkers

The versatility of PEGylated linkers has led to their application in a wide array of advanced therapeutic and diagnostic platforms.

Antibody-Drug Conjugates (ADCs)

PEGylated linkers are integral to the design of modern ADCs, which combine the targeting specificity of monoclonal antibodies with the potency of cytotoxic drugs.[9] The inclusion of a PEG linker can significantly improve the therapeutic index of an ADC by:

  • Masking the hydrophobicity of the payload , which helps to prevent aggregation and premature clearance.[10]

  • Enabling higher and more homogeneous drug-to-antibody ratios (DARs) , leading to enhanced potency.[3]

  • Improving the pharmacokinetics of the ADC , resulting in longer circulation times and increased tumor accumulation.[10]

Studies have shown a clear relationship between PEG linker length and the in vivo performance of ADCs. Longer PEG chains generally lead to slower clearance, with a threshold beyond which further increases in length do not significantly impact pharmacokinetics.[11][12]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-recruiting element is a critical determinant of PROTAC efficacy. PEG linkers are widely used in PROTAC design due to their ability to:

  • Enhance solubility and cell permeability of these often large and complex molecules.

  • Provide the optimal length and flexibility to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[13][14]

Nanoparticle-Based Drug Delivery

PEGylation is a key strategy for improving the in vivo performance of nanoparticle drug delivery systems. A dense layer of PEG on the nanoparticle surface creates a "stealth" effect, shielding it from opsonization and clearance by the mononuclear phagocyte system (MPS).[15][16] This leads to:

  • Prolonged circulation times , allowing for greater accumulation at the target site through the enhanced permeability and retention (EPR) effect in tumors.[15]

  • Reduced non-specific uptake by healthy tissues, minimizing side effects.

The density and length of the PEG chains on the nanoparticle surface are critical parameters that influence their pharmacokinetic profile.[8]

Hydrogels for Tissue Engineering and Controlled Release

PEG-based hydrogels are widely used as scaffolds in tissue engineering and as matrices for the controlled release of therapeutic agents.[] PEGylated crosslinkers can be designed to be biodegradable, responding to physiological cues to release encapsulated cells or drugs over time. The mechanical properties and degradation kinetics of these hydrogels can be precisely tuned by controlling the length and chemical nature of the PEGylated crosslinkers.[18]

Data Presentation: Quantitative Impact of PEGylated Linkers

The following tables summarize key quantitative data illustrating the benefits of using PEGylated linkers in various applications.

Table 1: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Biotherapeutics

Therapeutic AgentLinker TypeMolecular Weight of PEG (kDa)Half-life (t½)Clearance (CL)Reference(s)
Interferon-α2bNone-~2-3 hoursHigh[19]
PEG-Intron® (PEG-IFN-α2b)Linear12~40 hoursSignificantly Reduced[19]
Generic ProteinNone-30 minutesHigh[15]
PEGylated LiposomesLinear25 hoursReduced[15]
Affibody-MMAE ConjugateNone-19.6 minutesHigh[20]
Affibody-MMAE ConjugateLinear449 minutesReduced[20]
Affibody-MMAE ConjugateLinear10219.5 minutesSignificantly Reduced[20]
ProticlesNone-ShortHigh[16]
PEGylated ProticlesLinear-Significantly LongerReduced[16]

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

ADC TargetPayloadPEG Linker Length (Number of PEG units)In Vivo ClearanceTherapeutic WindowReference(s)
CD30MMAE0FastNarrow[11][12]
CD30MMAEPEG4ModerateImproved[11][12]
CD30MMAEPEG8SlowWide[11][12]
CD30MMAEPEG12SlowWide[11][12]
CD30MMAEPEG24SlowWide[11][12]
Trop-2MMAEmPEG24 (side chain)SlowestWidest[10]

Table 3: Drug-to-Antibody Ratio (DAR) Optimization with PEGylated Linkers

ADCLinker TypeMaximum Achievable DARIn Vivo EfficacyReference(s)
MMAE-based ADCNon-PEGylated~4Suboptimal at high DARs[11]
MMAE-based ADCPEGylated Glucuronide8Maintained at high DARs[11]
MMAE-based ADCPEGylated Dipeptide8Enhanced[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving PEGylated linkers.

Protocol 1: Synthesis of a Heterobifunctional PEG Linker (Azide-PEG-Amine)

This protocol describes a general method for synthesizing an azide-terminated PEG with a primary amine at the other end, a versatile linker for "click" chemistry and amine-reactive conjugations.[12]

Materials:

  • α-Allyl-ω-hydroxyl PEG

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium azide (NaN₃)

  • Cysteamine hydrochloride

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AIBN)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Dialysis membrane (MWCO appropriate for PEG size)

Procedure:

  • Mesylation of α-Allyl-ω-hydroxyl PEG:

    • Dissolve α-allyl-ω-hydroxyl PEG in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add TEA to the solution, followed by the dropwise addition of MsCl.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the organic phase with brine and dry over anhydrous sodium sulfate.

    • Precipitate the product by adding the solution to cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum.

  • Azidation of Mesylated PEG:

    • Dissolve the mesylated PEG in DMF.

    • Add NaN₃ to the solution and stir at 80°C for 24 hours.

    • Cool the reaction mixture to room temperature and precipitate the product in cold diethyl ether.

    • Redissolve the crude product in water and dialyze against deionized water for 48 hours.

    • Lyophilize the dialyzed solution to obtain α-allyl-ω-azido PEG.

  • Amination of the Allyl Terminus:

    • Dissolve α-allyl-ω-azido PEG and cysteamine hydrochloride in deionized water.

    • Add AIBN to the solution and degas the mixture with nitrogen for 30 minutes.

    • Stir the reaction mixture at 70°C for 24 hours under a nitrogen atmosphere.

    • Cool the solution to room temperature and dialyze against deionized water for 48 hours.

    • Lyophilize the dialyzed solution to obtain the final product, Azide-PEG-NH₂.

Characterization:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MALDI-TOF mass spectrometry.

Protocol 2: PEGylation of an Antibody Fragment (Fab') via a Thiol-Reactive Linker

This protocol describes the site-specific PEGylation of a Fab' fragment at a free cysteine residue using a maleimide-functionalized PEG.[3]

Materials:

  • Fab' fragment with a free cysteine residue

  • Maleimide-PEG (e.g., mPEG-Maleimide)

  • Phosphate-buffered saline (PBS), pH 7.2

  • EDTA

  • Size-exclusion chromatography (SEC) column

  • SDS-PAGE reagents and equipment

Procedure:

  • Preparation of Fab':

    • If starting with a full antibody, generate the F(ab')₂ fragment by enzymatic digestion (e.g., with pepsin).

    • Reduce the F(ab')₂ fragment to Fab' fragments using a mild reducing agent (e.g., 2-mercaptoethylamine) to expose the hinge region cysteine residues.

    • Purify the Fab' fragments using an appropriate chromatography method.

  • PEGylation Reaction:

    • Dissolve the purified Fab' in PBS containing EDTA.

    • Add a 2-5 molar excess of Maleimide-PEG to the Fab' solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Purification of PEGylated Fab':

    • Separate the PEGylated Fab' from unreacted PEG and Fab' using SEC.

    • Monitor the elution profile by UV absorbance at 280 nm.

    • Collect the fractions corresponding to the PEGylated Fab'.

Characterization:

  • Analyze the purity and molecular weight of the PEGylated Fab' by SDS-PAGE. The PEGylated product will show a significant increase in apparent molecular weight compared to the un-PEGylated Fab'.

  • Confirm the degree of PEGylation and homogeneity using mass spectrometry.

Protocol 3: In Vitro Drug Release from PEGylated Nanoparticles

This protocol outlines a dialysis-based method to assess the in vitro release of a drug from PEGylated nanoparticles.[15][21]

Materials:

  • Drug-loaded PEGylated nanoparticles

  • Dialysis membrane with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

  • Release buffer (e.g., PBS at pH 7.4 to simulate physiological conditions, or an acidic buffer like acetate buffer at pH 5.5 to simulate the endosomal environment).

  • Shaking incubator or water bath.

  • Analytical method to quantify the drug concentration (e.g., HPLC, UV-Vis spectrophotometry).

Procedure:

  • Preparation of the Dialysis Setup:

    • Hydrate the dialysis membrane according to the manufacturer's instructions.

    • Pipette a known concentration of the drug-loaded PEGylated nanoparticle suspension into the dialysis bag.

    • Securely close the dialysis bag.

  • Drug Release Study:

    • Place the dialysis bag in a container with a known volume of pre-warmed release buffer.

    • Incubate at 37°C with continuous gentle agitation.

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release buffer.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain sink conditions.

  • Quantification of Released Drug:

    • Analyze the drug concentration in the collected aliquots using a validated analytical method.

    • Calculate the cumulative amount of drug released at each time point, correcting for the removed and replaced buffer.

  • Data Analysis:

    • Plot the cumulative percentage of drug released versus time to generate the drug release profile.

    • Compare the release profiles under different pH conditions to evaluate stimuli-responsiveness.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the application of PEGylated linkers.

Signaling Pathway Diagrams

HER2_Signaling_Pathway cluster_dimer Receptor Dimerization HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization activates RAS RAS HER2->RAS HER3 HER3 Receptor HER3->PI3K Trastuzumab_ADC Trastuzumab-ADC (with PEG Linker) Trastuzumab_ADC->HER2 Binds and blocks dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 Signaling Pathway Targeted by a PEGylated Antibody-Drug Conjugate.[6][22][23][24][25]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 STAT STAT EGFR->STAT PEG_Therapeutic PEGylated Therapeutic PEG_Therapeutic->EGFR Inhibits SOS SOS Grb2->SOS Ras Ras SOS->Ras PI3K PI3K Ras->PI3K PLCg PLCγ Ras->PLCg Cell_Response Cell Proliferation, Survival, Migration PI3K->Cell_Response PLCg->Cell_Response STAT->Cell_Response

Caption: EGFR Signaling Pathway and Inhibition by a PEGylated Therapeutic.[5][20][26][27][28]

VEGF_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PEG_AntiVEGF PEGylated Anti-VEGF Therapeutic PEG_AntiVEGF->VEGF Sequesters Angiogenesis Angiogenesis, Vascular Permeability PLCg->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: VEGF Signaling Pathway Targeted by a PEGylated Anti-VEGF Agent.[29][30][31][32][33]

PROTAC_Mechanism PROTAC PROTAC (with PEG Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation ADC_Development_Workflow Antibody_Selection 1. Antibody Selection & Production Conjugation 4. Antibody-Payload Conjugation Antibody_Selection->Conjugation Linker_Synthesis 2. PEGylated Linker Synthesis Linker_Synthesis->Conjugation Payload_Selection 3. Cytotoxic Payload Selection Payload_Selection->Conjugation Purification 5. ADC Purification (e.g., SEC, HIC) Conjugation->Purification Characterization 6. ADC Characterization (DAR, Purity, Aggregation) Purification->Characterization In_Vitro_Testing 7. In Vitro Evaluation (Cytotoxicity, Binding) Characterization->In_Vitro_Testing In_Vivo_Testing 8. In Vivo Evaluation (Pharmacokinetics, Efficacy) In_Vitro_Testing->In_Vivo_Testing Lead_Optimization 9. Lead Optimization In_Vivo_Testing->Lead_Optimization Hydrogel_Formation_Workflow PEG_Macromer PEG Macromer (e.g., PEG-acrylate) Polymerization Polymerization/ Crosslinking PEG_Macromer->Polymerization Crosslinker Crosslinker (e.g., dithiothreitol) Crosslinker->Polymerization Initiator Initiator (e.g., UV light, thermal) Initiator->Polymerization Hydrogel PEG Hydrogel Network Polymerization->Hydrogel Characterization Characterization (Swelling, Degradation, Mechanical Properties) Hydrogel->Characterization

References

Methodological & Application

Application Notes and Protocols for Benzyl-PEG6-Ots in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance aqueous solubility and improve pharmacokinetic properties. This document provides detailed application notes and a generalized protocol for the use of Benzyl-PEG6-Ots, a PEG-based linker, in the synthesis of PROTACs.

Overview of this compound

This compound is a high-purity, monodisperse PEG linker featuring a terminal benzyl ether protecting group and a tosylate (Ots) leaving group. The tosylate is an excellent leaving group for nucleophilic substitution reactions, making it highly suitable for conjugation to amine, phenol, or thiol functionalities on a POI ligand or an E3 ligase ligand. The benzyl protecting group can be subsequently removed via catalytic hydrogenation to reveal a terminal alcohol, which can be further functionalized if required. The PEG6 chain imparts hydrophilicity to the resulting PROTAC molecule.

Key Applications

  • PROTAC Synthesis: The primary application of this compound is as a flexible linker in the modular synthesis of PROTACs.

  • Linker Length Optimization: As part of a library of PEG linkers of varying lengths, this compound can be used to empirically determine the optimal linker length for efficient ternary complex formation and target degradation.

  • Improving Physicochemical Properties: Incorporation of the PEG6 chain can enhance the aqueous solubility and reduce the aggregation potential of hydrophobic PROTAC molecules.

Experimental Protocols

The following protocols describe the general steps for the synthesis of a PROTAC using this compound. The specific reaction conditions may require optimization based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: General Procedure for Coupling this compound to a Phenolic or Amine Nucleophile

This protocol outlines the nucleophilic substitution reaction to attach the Benzyl-PEG6- linker to a POI or E3 ligase ligand containing a phenolic hydroxyl or a primary/secondary amine group.

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Ligand (with -OH or -NH2) and this compound in anhydrous solvent base Add Base (e.g., K2CO3, Cs2CO3, or DIPEA) reagents->base 1. heating Heat reaction mixture (e.g., 60-80 °C) base->heating 2. monitoring Monitor reaction progress (TLC or LC-MS) heating->monitoring 3. workup Quench reaction and perform aqueous work-up monitoring->workup 4. purification Purify the product (e.g., column chromatography) workup->purification 5. final_product Ligand-PEG6-Benzyl purification->final_product 6. G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Ligand-PEG6-Benzyl in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) catalyst Add Palladium on Carbon (Pd/C) catalyst dissolve->catalyst 1. hydrogenation Stir under Hydrogen atmosphere (balloon or Parr shaker) catalyst->hydrogenation 2. monitoring Monitor reaction progress (TLC or LC-MS) hydrogenation->monitoring 3. filtration Filter through Celite to remove catalyst monitoring->filtration 4. concentration Concentrate the filtrate filtration->concentration 5. final_product Ligand-PEG6-OH concentration->final_product 6. G cluster_pathway BET Protein Signaling BET BET Protein (BRD4) Chromatin Chromatin BET->Chromatin Proteasome Proteasome BET->Proteasome targeted to Acetyl_Histone Acetylated Histones Acetyl_Histone->BET binds TF Transcription Factors Chromatin->TF Gene_Expression Oncogene Expression (e.g., c-Myc) TF->Gene_Expression promotes PROTAC BET PROTAC PROTAC->BET E3_Ligase E3 Ligase (e.g., Cereblon) PROTAC->E3_Ligase Ubiquitin Ubiquitin E3_Ligase->Ubiquitin Ubiquitin->BET poly-ubiquitination Degradation BRD4 Degradation Proteasome->Degradation Degradation->Gene_Expression inhibits

References

Application Notes and Protocols for Benzyl-PEG6-Ots Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG6-Ots is a high-purity, monodisperse polyethylene glycol (PEG) linker functionalized with a benzyl ether at one terminus and a tosylate group at the other. The tosylate (Ots) is an excellent leaving group, making this reagent highly suitable for nucleophilic substitution reactions to introduce the flexible and hydrophilic 6-unit PEG spacer.[1] This PEG linker is particularly valuable in the field of targeted protein degradation as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3][4][5]

These application notes provide detailed protocols for the reaction of this compound with primary amines and thiols, common nucleophiles used in the construction of bioconjugates and PROTACs.

Chemical Properties

  • Molecular Formula: C₂₇H₄₀O₉S

  • Molecular Weight: 544.66 g/mol

  • Appearance: White to off-white solid or oil

  • Solubility: Soluble in a wide range of organic solvents such as dichloromethane (DCM), chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

Reaction Principle: Nucleophilic Substitution

The core reactivity of this compound lies in the bimolecular nucleophilic substitution (Sₙ2) reaction mechanism. The electron-rich nucleophile (e.g., an amine or a thiol) attacks the carbon atom adjacent to the tosylate leaving group. The tosylate anion is a very stable leaving group due to resonance stabilization, which drives the reaction to completion.

Application 1: Synthesis of Benzyl-PEG6-Amine

This protocol details the reaction of this compound with a primary amine to form a stable secondary amine linkage. This is a crucial step in synthesizing building blocks for more complex molecules.

Experimental Protocol: Amination of this compound

Materials:

  • This compound

  • Primary amine of choice (e.g., benzylamine as a model)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).

  • Dissolution: Dissolve the this compound in anhydrous DMF.

  • Addition of Reagents: Add the primary amine (1.2 equivalents) to the solution, followed by the addition of a non-nucleophilic base such as DIPEA or TEA (2.0-3.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive amines, the temperature can be increased to 40-50 °C.

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution to remove any acidic byproducts.

    • Wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield the pure Benzyl-PEG6-amine.

Quantitative Data (Representative)
Nucleophile (Primary Amine)EquivalentsBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
Benzylamine1.2DIPEA (2.0)DMF2516~85-95
Aniline1.5K₂CO₃ (3.0)DMF5024~70-80
Boc-ethylenediamine1.1TEA (2.5)DCM2512~90-98
Characterization Data (Predicted for Benzyl-PEG6-benzylamine)
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.38-7.25 (m, 10H, Ar-H), 4.50 (s, 2H, Ar-CH₂-O), 3.80 (s, 2H, Ar-CH₂-N), 3.70-3.55 (m, 24H, PEG backbone), 2.81 (t, 2H, N-CH₂).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 138.5, 138.0, 128.4, 128.3, 127.7, 127.6, 73.2, 70.9, 70.6, 70.5, 70.3, 69.8, 53.5, 49.2.

  • Mass Spectrometry (ESI-MS): Calculated for C₃₄H₄₇NO₇ [M+H]⁺: 582.34, Found: 582.3.

Application 2: Synthesis of Benzyl-PEG6-Thioether

This protocol describes the reaction of this compound with a thiol to form a stable thioether linkage. This is another common conjugation strategy in drug development.

Experimental Protocol: Thiolation of this compound

Materials:

  • This compound

  • Thiol of choice (e.g., benzyl thiol as a model)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the thiol (1.2 equivalents) and dissolve it in anhydrous DMF or ACN.

  • Deprotonation: Add a base such as potassium carbonate (2.0 equivalents) or, for a stronger base, sodium hydride (1.2 equivalents, handle with extreme care). Stir for 30 minutes at room temperature to form the thiolate.

  • Addition of Electrophile: Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the thiolate mixture.

  • Reaction: Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup:

    • If K₂CO₃ was used, filter the reaction mixture to remove the solid. If NaH was used, carefully quench the reaction with water.

    • Dilute the filtrate or quenched reaction mixture with DCM.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure Benzyl-PEG6-thioether.

Quantitative Data (Representative)
Nucleophile (Thiol)EquivalentsBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
Benzyl thiol1.2K₂CO₃ (2.0)DMF2512~90-98
Thiophenol1.2NaH (1.2)THF258~85-95
Cysteine (protected)1.1DIPEA (2.5)DMF2518~80-90
Characterization Data (Predicted for Benzyl-PEG6-S-benzyl)
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.40-7.25 (m, 10H, Ar-H), 4.51 (s, 2H, Ar-CH₂-O), 3.75 (s, 2H, Ar-CH₂-S), 3.70-3.55 (m, 24H, PEG backbone), 2.68 (t, 2H, S-CH₂).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 138.5, 138.2, 128.9, 128.5, 128.4, 127.7, 127.1, 73.2, 70.8, 70.6, 70.5, 70.4, 69.7, 36.3, 33.1.

  • Mass Spectrometry (ESI-MS): Calculated for C₃₄H₄₆O₇S [M+Na]⁺: 621.28, Found: 621.3.

Mandatory Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC, a key application for linkers like this compound. The PROTAC forms a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3][5]

PROTAC_Pathway cluster_formation Ternary Complex Formation PROTAC PROTAC (contains Benzyl-PEG6 linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Recycle Recycling PROTAC->Recycle TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination catalyzes Ub Ubiquitin Ub->Ubiquitination UbTargetProtein Ubiquitinated Target Protein Ubiquitination->UbTargetProtein Proteasome 26S Proteasome UbTargetProtein->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC released Degradation->E3Ligase released Peptides Degraded Peptides Degradation->Peptides Recycle->PROTAC

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Nucleophilic Substitution of this compound

This diagram outlines the general workflow for the synthesis and purification of Benzyl-PEG6 derivatives via nucleophilic substitution.

Experimental_Workflow Start Start: this compound + Nucleophile (Amine/Thiol) Reaction Reaction Setup (Anhydrous Solvent, Base) Start->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction & Washing) Monitoring->Workup Reaction Complete Drying Drying & Concentration Workup->Drying Purification Purification (Silica Gel Chromatography) Drying->Purification Characterization Characterization (NMR, MS) Purification->Characterization FinalProduct Final Product: Benzyl-PEG6-Nucleophile Characterization->FinalProduct

References

Application Notes and Protocols for Benzyl-PEG6-Ots in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address previously "undruggable" targets.[1] At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3]

The linker is a critical determinant of PROTAC efficacy, influencing physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and optimize the geometry of the ternary complex.[5] Benzyl-PEG6-Ots is a PEG-based PROTAC linker that can be utilized in the synthesis of PROTACs.[6][7] The tosyl (Ots) group is a good leaving group, making it suitable for reaction with nucleophiles such as amines or hydroxyls on a POI ligand or an E3 ligase ligand to form a stable ether or amine linkage.

These application notes provide a comprehensive overview of the use of this compound in the development of PROTACs for targeted protein degradation, including detailed experimental protocols and data presentation guidelines.

Mechanism of Action of a PROTAC

A PROTAC hijacks the ubiquitin-proteasome system (UPS) to induce the degradation of a target protein. The process begins with the PROTAC simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2] The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[1]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (with this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degradation E2 E2-Ub E2->Ternary_Complex

Caption: General mechanism of PROTAC-mediated protein degradation.

Data Presentation

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). This data is crucial for structure-activity relationship (SAR) studies and for optimizing PROTAC candidates.

Table 1: Degradation Efficiency of a BTK-Targeting PROTAC (RC-1) with a PEG6 Linker

Cell LineTarget ProteinDC50 (nM)Dmax (%)Reference
MinoBTK50-100>90[8]
RamosBTK50-100>90[8]

Note: Data is for the reversible covalent PROTAC RC-1 which contains a PEG6 linker and targets Bruton's tyrosine kinase (BTK).[8]

Experimental Protocols

The following section provides detailed methodologies for the synthesis of a PROTAC using this compound and for the subsequent biological evaluation of the synthesized PROTAC.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general method for coupling this compound to a ligand (either for the POI or the E3 ligase) containing a nucleophilic group (e.g., a primary or secondary amine, or a hydroxyl group).

Materials:

  • This compound

  • POI ligand or E3 ligase ligand with a free amine or hydroxyl group

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Cesium Carbonate)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel and stirring apparatus

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

  • Purification system (e.g., flash column chromatography or preparative HPLC)

Procedure:

  • Preparation: Ensure all glassware is dry and the reaction is set up under an inert atmosphere.

  • Dissolution: Dissolve the amine- or hydroxyl-containing ligand (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add the non-nucleophilic base (1.5-2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Linker Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) depending on the reactivity of the nucleophile. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired ligand-linker conjugate.

  • Second Coupling: The resulting product can then be coupled to the second ligand (for the POI or E3 ligase) using appropriate chemistry (e.g., amide coupling if the other end of the linker has a carboxylic acid, or another nucleophilic substitution if the other end has a suitable leaving group).

PROTAC_Synthesis_Workflow start Start dissolve_ligand Dissolve Ligand (amine/hydroxyl) in anhydrous DMF start->dissolve_ligand add_base Add non-nucleophilic base dissolve_ligand->add_base add_linker Add this compound add_base->add_linker react React at RT or elevated temp. add_linker->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Quench, Extract, Dry monitor->workup Complete purify Purify (Chromatography) workup->purify conjugate Ligand-PEG6-Benzyl Conjugate purify->conjugate second_coupling Couple to second ligand conjugate->second_coupling final_protac Final PROTAC Molecule second_coupling->final_protac end End final_protac->end

Caption: A typical workflow for the synthesis of a PROTAC using this compound.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC compound or a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with the primary antibody against the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 3: Ternary Complex Formation Assay (AlphaLISA)

This protocol describes a high-throughput method to assess the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Recombinant tagged POI (e.g., His-tagged)

  • Recombinant tagged E3 ligase complex (e.g., GST-tagged)

  • PROTAC compound

  • AlphaLISA acceptor beads (e.g., anti-His)

  • AlphaLISA donor beads (e.g., anti-GST)

  • Assay buffer

  • Microplate reader capable of AlphaLISA detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC compound. Prepare solutions of the tagged POI and E3 ligase in assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the tagged POI, tagged E3 ligase, and the PROTAC compound at various concentrations. Include controls with no PROTAC and no proteins.

  • Incubation: Incubate the plate at room temperature to allow for ternary complex formation.

  • Bead Addition: Add the AlphaLISA acceptor beads and incubate. Then, add the AlphaLISA donor beads and incubate in the dark.

  • Detection: Read the plate on an AlphaLISA-compatible microplate reader. The signal generated is proportional to the amount of ternary complex formed. A characteristic "hook effect" is often observed at high PROTAC concentrations due to the formation of binary complexes.

Protocol 4: In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-induced ubiquitination of the target protein.

Materials:

  • Recombinant POI

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme

  • Recombinant E3 ligase

  • Ubiquitin

  • ATP

  • PROTAC compound

  • Ubiquitination reaction buffer

  • SDS-PAGE and Western blot reagents

  • Anti-ubiquitin antibody and anti-POI antibody

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, ubiquitin, ATP, and the POI in the ubiquitination reaction buffer.

  • PROTAC Addition: Add the PROTAC compound at various concentrations or a vehicle control.

  • Incubation: Incubate the reaction mixture at 37 °C for a specified time (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding Laemmli buffer and boiling.

  • Detection: Analyze the reaction products by SDS-PAGE and Western blot. Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated POI (visible as a high molecular weight smear or ladder) and with an anti-POI antibody to confirm the presence of the target protein.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation synthesis Synthesize PROTAC using this compound ternary_complex Ternary Complex Formation Assay (e.g., AlphaLISA) synthesis->ternary_complex ubiquitination In Vitro Ubiquitination Assay ternary_complex->ubiquitination degradation Cellular Degradation Assay (Western Blot) ubiquitination->degradation dc50_dmax Determine DC50 & Dmax degradation->dc50_dmax

Caption: A typical experimental workflow for PROTAC development and evaluation.

Conclusion

This compound serves as a valuable building block for the synthesis of PROTACs. The protocols and guidelines presented in these application notes provide a framework for researchers to design, synthesize, and evaluate novel PROTACs for targeted protein degradation. The systematic assessment of ternary complex formation, ubiquitination, and cellular degradation is essential for the development of potent and selective protein degraders for therapeutic and research applications.

References

Application Notes and Protocols for Benzyl-PEG6-Ots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG6-Ots is a high-purity, monodisperse polyethylene glycol (PEG) linker containing six ethylene glycol units. It is functionalized with a benzyl ether at one terminus and a tosylate group at the other. The tosylate is an excellent leaving group, making this reagent a valuable tool for the facile conjugation of molecules through nucleophilic substitution reactions. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the benzyl group can serve as a stable protecting group or a hydrophobic element within a larger molecular construct. This bifunctional nature makes this compound particularly well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can link a target protein ligand to an E3 ubiquitin ligase ligand.[1][2]

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] The linker plays a crucial role in a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4][5] PEG linkers, such as the one in this compound, are frequently employed due to their ability to improve solubility, cell permeability, and provide the necessary flexibility and length for optimal ternary complex formation.[3][6]

These application notes provide detailed protocols for the use of this compound in the synthesis of bioconjugates, with a focus on its application in PROTAC development.

Chemical Properties and Handling

PropertyValue
Molecular Formula C₂₅H₃₆O₉S
Molecular Weight 512.6 g/mol
Appearance White to off-white solid or oil
Solubility Soluble in most organic solvents (e.g., DCM, DMF, DMSO)
Storage Store at -20°C for long-term stability. For short-term use, storage at 4°C is acceptable.

Note: this compound is sensitive to moisture. Handle under an inert atmosphere (e.g., argon or nitrogen) whenever possible. Use anhydrous solvents and reagents to ensure optimal reactivity and prevent hydrolysis of the tosylate group.

Applications

The primary application of this compound is as a linker in the synthesis of PROTACs and other bioconjugates. The tosylate group readily reacts with various nucleophiles, including:

  • Amines: Primary and secondary amines on E3 ligase ligands (e.g., derivatives of thalidomide, pomalidomide, or VHL ligands) or target protein ligands.

  • Alcohols/Phenols: Hydroxyl groups present on the warhead or E3 ligase ligand.

  • Thiols: Cysteine residues or other thiol-containing moieties.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine-containing molecule (e.g., an E3 ligase ligand or a target protein binder).

Materials:

  • This compound

  • Amine-containing substrate (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (flame-dried)

Procedure:

  • Under an inert atmosphere, dissolve the amine-containing substrate (1.0 eq) in anhydrous DMF or DCM in a flame-dried round-bottom flask.

  • Add the base (DIPEA or TEA, 2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.

  • In a separate vial, dissolve this compound (1.1-1.5 eq) in a minimal amount of the same anhydrous solvent.

  • Add the this compound solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary, particularly for less reactive amines.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a small amount of water.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
4-AminophenolDIPEADMF251675-85
Pomalidomide derivativeTEADCM402460-75
VHL ligand precursorDIPEADMF251870-80

Note: Yields are highly dependent on the specific substrate and reaction conditions and should be optimized for each application.

General Protocol for Nucleophilic Substitution with an Alcohol/Phenol

This protocol outlines a general procedure for the reaction of this compound with a hydroxyl-containing molecule.

Materials:

  • This compound

  • Alcohol/phenol-containing substrate (1.0 eq)

  • Anhydrous DMF or Tetrahydrofuran (THF)

  • A strong, non-nucleophilic base, such as Sodium Hydride (NaH) (1.2-1.5 eq) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (flame-dried)

Procedure:

  • Under an inert atmosphere, dissolve the alcohol/phenol-containing substrate (1.0 eq) in anhydrous DMF or THF in a flame-dried round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base (e.g., NaH, 60% dispersion in mineral oil, 1.2-1.5 eq) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen gas evolution ceases.

  • In a separate vial, dissolve this compound (1.1-1.5 eq) in a minimal amount of the same anhydrous solvent.

  • Add the this compound solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data (Representative):

Alcohol/Phenol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
4-HydroxybenzaldehydeNaHTHF0 to 251280-90
Hydroxy-functionalized warheadK₂CO₃DMF252465-80

Note: The use of strong bases like NaH requires careful handling and anhydrous conditions. For sensitive substrates, milder bases like K₂CO₃ may be preferred, though this may require longer reaction times or gentle heating.

Purification and Characterization

The purification of PEGylated compounds can be challenging due to their physical properties.

  • Purification:

    • Flash Column Chromatography: Silica gel is commonly used. A gradient elution system, often starting with a non-polar solvent (e.g., hexanes or DCM) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is typically effective.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-purity samples, RP-HPLC using a C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of trifluoroacetic acid (TFA) or formic acid is a powerful technique.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final conjugate. The characteristic peaks of the PEG linker, the benzyl group, and the conjugated molecules should be identifiable.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product. Electrospray ionization (ESI) is a commonly used technique.

    • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.

Diagrams

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Final Product E3_Ligand E3 Ligase Ligand (with -NH2 or -OH) Step1 Step 1: Conjugation of E3 Ligand to Linker E3_Ligand->Step1 Nucleophilic Substitution Target_Ligand Target Protein Ligand (Warhead) Step2 Step 2: Conjugation of Warhead to Linker-E3 Ligand Target_Ligand->Step2 Coupling Reaction Bn_PEG_Ots This compound Bn_PEG_Ots->Step1 Step1->Step2 Intermediate PROTAC PROTAC Molecule Step2->PROTAC Signaling_Pathway Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC PROTAC (with Benzyl-PEG6-Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

References

Application Notes and Protocols for the Reaction of Benzyl-PEG6-Ots with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of molecules. Benzyl-PEG6-Ots (Benzyl-hexaethylene glycol-tosylate) is a valuable bifunctional linker that incorporates a moderately long, hydrophilic PEG chain terminated with a benzyl ether and a tosylate group. The tosylate serves as an excellent leaving group, making the benzylic carbon susceptible to nucleophilic attack by amines. This reaction, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism, is a fundamental transformation for the synthesis of more complex molecules, including PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), and other targeted therapeutics.[1][2][3]

These application notes provide detailed protocols and reaction conditions for the successful conjugation of this compound with primary and secondary amines.

Reaction Principle

The reaction between this compound and an amine is a classic SN2 reaction.[1] The nitrogen atom of the amine, with its lone pair of electrons, acts as a nucleophile and attacks the electrophilic benzylic carbon of the this compound. This leads to the displacement of the tosylate anion, a very stable leaving group due to resonance stabilization. The reaction is typically facilitated by a non-nucleophilic base to neutralize the p-toluenesulfonic acid byproduct, thereby driving the reaction to completion.[1]

Caption: SN2 mechanism for the reaction of this compound with a primary amine.

Key Considerations for Successful Reactions

  • Over-alkylation: Primary amines can potentially react with two molecules of this compound, leading to the formation of a tertiary amine. To favor mono-alkylation, it is advisable to use the amine as the limiting reagent or to employ a bulky amine.[1]

  • Reaction Monitoring: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to prevent the formation of byproducts due to extended reaction times or high temperatures.[1]

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is highly recommended to prevent the hydrolysis of the tosylate ester, which would lead to the formation of the corresponding alcohol and a decrease in yield.[4]

  • Solvent Selection: The hydrophilic PEG chain in this compound enhances its solubility in a range of organic solvents.[5] Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), and dichloromethane (DCM) are generally good choices.[6]

  • Base Selection: A non-nucleophilic base is essential to prevent competition with the amine nucleophile. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃).[1][7]

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine

This protocol is a general guideline and may require optimization depending on the specific amine used.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve amine and base in anhydrous solvent B Add this compound A->B C Stir at specified temperature B->C D Monitor progress by TLC/LC-MS C->D E Quench reaction with water D->E Upon completion F Extract with organic solvent E->F G Wash organic layer with brine F->G H Dry over Na₂SO₄ G->H I Concentrate under reduced pressure H->I J Purify by column chromatography I->J

Caption: General experimental workflow for the amination of this compound.

Materials:

  • This compound

  • Primary amine

  • Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask, add the primary amine (1.0 equivalent) and anhydrous acetonitrile.

  • Add potassium carbonate (2.0 equivalents) to the suspension and stir at room temperature for 10 minutes.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • If the amine is less reactive, fit the flask with a reflux condenser and heat the mixture to a suitable temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting amine is consumed, cool the mixture to room temperature.

  • Filter off the solid potassium carbonate and wash it with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-benzylated amine.

Protocol 2: Alternative Procedure using an Organic Base

Procedure:

  • Dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Add triethylamine (1.5 equivalents) or diisopropylethylamine (DIPEA).

  • Add this compound (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated by reaction monitoring (typically 4-24 hours). For less reactive amines, gentle heating may be necessary.[1]

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Concentrate the solution and purify the product by column chromatography.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the N-alkylation of various amines with tosylate-activated benzyl groups. While the data is for benzyl tosylate, it serves as a strong starting point for optimizing reactions with this compound. The presence of the PEG chain may slightly alter reaction times and optimal solvents due to solubility and steric effects.

Amine TypeAmine ExampleStoichiometry (Amine:Reagent:Base)SolventBaseTemperature (°C)Time (h)Yield (%)
Primary AliphaticBenzylamine1 : 1.1 : 2ACNK₂CO₃Reflux6~90
Primary AromaticAniline1 : 1.1 : 2ACNK₂CO₃Reflux12~85
Secondary AliphaticPiperidine1 : 1.1 : 1.5DCMTEART4~95
Secondary AromaticN-Methylaniline1 : 1.1 : 2DMFK₂CO₃8018~80

Note: These are representative conditions and may require optimization for specific substrates and for this compound.

Troubleshooting and Further Considerations

  • Low Yield: If the yield is low, ensure that anhydrous conditions were maintained. Consider increasing the reaction temperature or time. The choice of base and solvent can also significantly impact the outcome.

  • Formation of Byproducts: The primary byproduct is often the result of over-alkylation, especially with primary amines.[1][8][9] Using a slight excess of the amine or a more sterically hindered base can mitigate this. Hydrolysis of the tosylate to the corresponding alcohol is another possibility if moisture is present.

  • Difficult Purification: The hydrophilic nature of the PEG chain can sometimes complicate purification. A reverse-phase column chromatography might be a suitable alternative to normal-phase silica gel chromatography.

By following these guidelines and protocols, researchers can effectively utilize this compound for the synthesis of a wide range of amine-containing conjugates for various applications in research and drug development.

References

Application Notes and Protocols for the Purification of Benzyl-PEG6-OTs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG6-OTs is a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The purity of this linker is critical for the successful synthesis and efficacy of the final drug product, as impurities can lead to side reactions, reduced yield, and difficulties in the purification of the target molecule. This document provides detailed application notes and protocols for the purification of this compound, focusing on common laboratory techniques.

The primary impurities in the synthesis of this compound and similar PEG-tosylates often include unreacted starting materials (e.g., Benzyl-PEG6-OH), excess tosylating agent (e.g., p-toluenesulfonyl chloride and its hydrolysis product, p-toluenesulfonic acid), and symmetric byproducts.[1] The purification strategies outlined below are designed to effectively remove these contaminants.

Purification Techniques: A Comparative Overview

Several techniques can be employed for the purification of this compound. The choice of method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Purification TechniquePrincipleTypical PurityTypical YieldAdvantagesDisadvantages
Liquid-Liquid Extraction Partitioning of the product and impurities between two immiscible liquid phases based on their differential solubility.>98% (for similar PEG-tosylates)[2]HighHigh capacity, rapid, and suitable for large scales. Can be performed without chromatography.[1][2]May not remove impurities with similar solubility to the product.
Column Chromatography Separation based on the differential adsorption of the product and impurities to a solid stationary phase.>99%Moderate to HighHigh resolution, capable of separating closely related impurities.Can be time-consuming and may require specialized equipment. PEG compounds can be challenging to separate on silica gel.
Recrystallization/Precipitation Purification of a solid by dissolving it in a suitable solvent at an elevated temperature and allowing it to crystallize upon cooling, leaving impurities in the solution.HighModerateCan yield highly pure crystalline products.Dependent on the compound's ability to form crystals; may result in lower yields.

Note: The purity and yield values are estimates based on literature for similar PEG-tosylate compounds and can vary depending on the specific reaction conditions and the initial purity of the crude product.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is adapted from a chromatography-free synthesis of a similar monodisperse PEG-tosylate and is effective for removing both polar and non-polar impurities.[1][2]

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in ethyl acetate.

  • Aqueous Wash: Transfer the ethyl acetate solution to a separatory funnel. Wash the organic layer sequentially with:

    • Deionized water to remove water-soluble impurities.

    • Brine to remove the bulk of the water from the organic layer.[1] The use of brine with varying concentrations can be optimized to improve the extraction of different PEG chain lengths.[1]

  • Phase Separation: After each wash, allow the layers to separate fully and drain the aqueous layer.

  • Drying: Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the purified product.

  • Purity Analysis: Assess the purity of the product by HPLC and/or NMR.[2]

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel chromatography. The choice of solvent system is critical and may require optimization.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC to achieve good separation between the product and impurities. A common starting point for PEG derivatives is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.[1]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions in separate tubes. Monitor the separation by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate them using a rotary evaporator.

  • Purity Analysis: Verify the purity of the final product using HPLC and/or NMR.

Protocol 3: Purification by Recrystallization/Precipitation

This method is suitable if the this compound is a solid and a suitable solvent system for crystallization can be identified.

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., diethyl ether, hexane, ethanol)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, determine a suitable solvent or solvent pair for recrystallization. The ideal solvent will dissolve the crude product when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid is fully dissolved.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Analysis: Confirm the purity of the recrystallized product by HPLC, NMR, and melting point analysis.

Analytical Methods for Purity Assessment

Accurate determination of purity is essential. The following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of PEG derivatives.[2] Reversed-phase chromatography is commonly used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying impurities.[1] The disappearance of the hydroxyl proton signal from the starting material (Benzyl-PEG6-OH) can indicate the completion of the reaction.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Benzyl-PEG6-OH + TsCl reaction Tosyl Protection start->reaction Base crude Crude this compound reaction->crude extraction Liquid-Liquid Extraction crude->extraction chromatography Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization analysis Purity & Structure (HPLC, NMR) extraction->analysis chromatography->analysis recrystallization->analysis final_product Pure this compound analysis->final_product

Caption: General workflow for the synthesis and purification of this compound.

References

Application Notes: Analytical Characterization of Benzyl-PEG6-OTs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl-PEG6-OTs (Benzyl-hexaethylene glycol tosylate) is a crucial intermediate in bioconjugation, drug delivery, and materials science. It combines a versatile benzyl protecting group, a hydrophilic hexaethylene glycol (PEG6) spacer, and a tosylate (OTs) leaving group, making it ideal for subsequent nucleophilic substitution reactions. Accurate characterization is essential to confirm its identity, purity, and structural integrity before use in downstream applications. This document provides detailed protocols for the analytical characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise chemical structure of this compound. Both ¹H and ¹³C NMR are used to confirm the presence and connectivity of all constituent parts of the molecule.

Predicted ¹H NMR Data

The following table summarizes the expected chemical shifts (δ) for the protons in this compound. Spectra are typically recorded in deuterated chloroform (CDCl₃).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.80 - 7.77d2HAr-H (Tosyl)
7.35 - 7.26m7HAr-H (Tosyl & Benzyl)
4.52s2HCH₂ -Ph
4.15t2HCH₂ -OTs
3.68 - 3.55m22HO-CH₂ -CH₂ -O (PEG chain) & CH₂ -CH₂-OTs
2.43s3HAr-CH₃ (Tosyl)
Predicted ¹³C NMR Data

The following table summarizes the expected chemical shifts (δ) for the carbons in this compound.

Chemical Shift (δ, ppm)Assignment
144.8Ar-C (Tosyl, C-SO₂)
133.0Ar-C (Tosyl, C-CH₃)
129.8Ar-CH (Tosyl)
128.4Ar-CH (Benzyl)
128.0Ar-CH (Tosyl)
127.7Ar-CH (Benzyl)
73.2CH₂ -Ph
70.8 - 70.0O-CH₂ -CH₂ -O (PEG chain)
69.3CH₂ -CH₂-OTs
68.7CH₂ -OTs
21.6Ar-CH₃ (Tosyl)
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][2] Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[2]

  • Internal Standard : CDCl₃ often contains residual CHCl₃ (δ = 7.26 ppm), which can be used as a chemical shift reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[1]

  • Instrument Setup : Place the NMR tube in the spectrometer.

  • Data Acquisition :

    • Acquire a ¹H NMR spectrum. A standard pulse sequence is typically sufficient.[3]

    • Acquire a ¹³C NMR spectrum. A proton-decoupled pulse sequence is standard.

  • Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift axis using the solvent or internal standard peak. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the this compound conjugate. A reversed-phase method is typically employed to separate the target compound from any starting materials or byproducts.

Quantitative Data: HPLC Purity Analysis
ParameterValue
Retention Time (tᵣ)~ 8.5 min (Typical)
Purity> 95% (by peak area)
Detection Wavelength254 nm
Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation : Prepare a stock solution of this compound at 1 mg/mL in acetonitrile. Dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.[4] Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation :

    • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A : Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B : Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Detector : UV-Vis detector set to 254 nm. An Evaporative Light Scattering Detector (ELSD) can also be used as PEG itself does not have a strong UV chromophore, but the benzyl and tosyl groups allow for UV detection.[4][5][6]

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.

    • Gradient : 30% to 90% Mobile Phase B over 15 minutes.

    • Column Temperature : 30 °C.

    • Injection Volume : 10 µL.

  • Data Analysis : Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity by dividing the peak area of the product by the total peak area of all components.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the this compound conjugate. Electrospray Ionization (ESI) is a common technique for this type of molecule.[7][8]

Quantitative Data: ESI-MS

The molecular formula for this compound is C₂₂H₃₀O₈S.

Ion SpeciesCalculated m/zFound m/z
[M+Na]⁺477.1583477.1580 ± 0.0005
[M+H]⁺455.1767455.1765 ± 0.0005
[M+K]⁺493.1322493.1320 ± 0.0005
Experimental Protocol: ESI-MS
  • Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for ESI, such as acetonitrile or a mixture of acetonitrile and water.

  • Instrumentation :

    • Mass Spectrometer : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.[9]

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Infusion : Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition : Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000). The molecule is expected to ionize readily by forming adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which are often present as trace ions.[7]

  • Data Analysis : Identify the peak corresponding to the molecular ion adduct and compare the measured m/z value with the calculated value to confirm the identity of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the this compound molecule, confirming the presence of the tosylate, ether, and aromatic moieties.

Quantitative Data: FTIR
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050 - 3010C-H stretchAromatic
2920 - 2850C-H stretchAliphatic (PEG & Benzyl CH₂)
1598C=C stretchAromatic
1355S=O asymmetric stretchSulfonate (Tosylate)
1175S=O symmetric stretchSulfonate (Tosylate)
1100C-O-C stretchEther (PEG backbone)[10]
Experimental Protocol: FTIR
  • Sample Preparation : Place a small drop of the neat sample (if liquid) or a solution in a volatile solvent (e.g., dichloromethane) onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the compound.

  • Background Scan : Acquire a background spectrum of the clean, empty sample compartment.

  • Sample Scan : Place the prepared sample in the spectrometer and acquire the infrared spectrum.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups of this compound. The strong absorptions for the sulfonate (S=O) and ether (C-O-C) groups are particularly diagnostic.[11]

Visualizations

Overall Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of a synthesized batch of this compound.

G cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Evaluation cluster_final Final Decision Sample This compound Sample HPLC HPLC (Purity) Sample->HPLC NMR NMR (¹H, ¹³C) (Structure) Sample->NMR MS Mass Spec (Molecular Wt.) Sample->MS FTIR FTIR (Functional Groups) Sample->FTIR Purity Purity > 95% HPLC->Purity Structure Correct Structure Confirmed NMR->Structure MolWt Correct MW Confirmed MS->MolWt FuncGroups Key Groups Present FTIR->FuncGroups Pass Pass QC Purity->Pass Structure->Pass MolWt->Pass FuncGroups->Pass

Caption: Workflow for this compound quality control.

Structure-Analysis Correlation

This diagram shows which parts of the this compound molecule are confirmed by each analytical technique.

G cluster_molecule This compound Structure cluster_methods Analytical Methods Benzyl Benzyl Group PEG PEG6 Chain Benzyl->PEG -O- Tosyl Tosyl Group PEG->Tosyl -O- NMR NMR NMR->Benzyl Confirms Ar-H, CH₂ NMR->PEG Confirms backbone NMR->Tosyl Confirms Ar-H, CH₃ HPLC HPLC HPLC->Benzyl HPLC->PEG Assesses Purity HPLC->Tosyl MS MS MS->Benzyl MS->PEG Confirms Overall Mass MS->Tosyl FTIR FTIR FTIR->PEG Confirms C-O-C FTIR->Tosyl Confirms S=O

Caption: Correlation of molecular structure and analytical methods.

References

Application Notes and Protocols for Incorporating Benzyl-PEG6-Ots into Nanoparticle Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Nanoparticle PEGylation with Benzyl-PEG6-Ots

The surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance their therapeutic efficacy. PEGylation imparts a hydrophilic shield to the nanoparticle surface, which offers several advantages in drug delivery applications. This includes prolonged systemic circulation time by evading the mononuclear phagocyte system (MPS), reduced immunogenicity, and improved stability by preventing aggregation.[1][2] The choice of PEG reagent is critical for successful surface modification.

This compound is a heterobifunctional PEG linker. The benzyl group provides a stable, non-reactive terminus, while the tosylate (-Ots) group is an excellent leaving group for nucleophilic substitution reactions. This allows for the covalent attachment of the PEG chain to nanoparticle surfaces functionalized with nucleophilic groups, such as primary amines (-NH2) or thiols (-SH). The six repeating ethylene glycol units offer a balance between providing a sufficient hydrophilic layer and maintaining a relatively small hydrodynamic size, which can be crucial for efficient tumor penetration.

Impact of PEGylation on Nanoparticle Properties

The extent of PEGylation, including the length of the PEG chain and its surface density, significantly influences the physicochemical and biological properties of nanoparticles. Understanding these effects is crucial for designing nanoparticles with optimal drug delivery characteristics.

Table 1: Effect of PEGylation on Nanoparticle Size and Zeta Potential

Nanoparticle TypePEG Molecular Weight (kDa)Degree of Substitution (%)Initial Size (nm)Final Size (nm)Initial Zeta Potential (mV)Final Zeta Potential (mV)Reference
Chitosan24.3112.8125.4+35.0+28.2[3][4]
Chitosan55.2112.8148.6+35.0+15.7[3][4]
Chitosan106.1112.8171.2+35.0+7.4[3][4]
Itraconazole-loaded--253286-30.1-18.6[5]
PLGA2-~150~160--[6]
PLGA5-~150~175--[6]
PLGA10-~150~190--[6]

Table 2: Influence of PEG Chain Length and Surface Density on Biological Interactions

Nanoparticle SystemPEG Molecular Weight (kDa)Effect on Protein AdsorptionEffect on Macrophage UptakeEffect on Blood Circulation Half-lifeReference
Polystyrene2 vs 10Dense coating of low MW PEG reduced mucin interaction--[1]
PLA-PEG2Higher PEG content resisted complement adsorption--[1]
PLA-PEG20Increased circulation time with higher PEG content--[1]
Chitosan2, 5, 10-Reduced uptake with increasing MWIncreased with increasing MW[3][4]
Liposomes1 and 2-Reduced macrophage uptakeLonger circulation times[5]
Micelles5, 10, 20Prevented adsorption to blood components-4.6, 7.5, and 17.7 min, respectively[1]

Experimental Protocols

Protocol 1: General Procedure for Nanoparticle PEGylation with this compound

This protocol outlines the general steps for conjugating this compound to nanoparticles with amine or thiol surface functionalities.

Materials:

  • Amine- or thiol-functionalized nanoparticles

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS) pH 7.4 for thiols; Sodium bicarbonate buffer pH 8.5 for amines)

  • Quenching reagent (e.g., Tris buffer or hydroxylamine)

  • Centrifuge

  • Purified water

Procedure:

  • Nanoparticle Preparation: Disperse the amine- or thiol-functionalized nanoparticles in the chosen reaction buffer to a final concentration of 1-5 mg/mL.

  • This compound Solution Preparation: Dissolve this compound in the anhydrous solvent to prepare a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: Add the this compound solution to the nanoparticle dispersion. The molar ratio of this compound to surface functional groups should be optimized, but a starting point of 10-50 fold molar excess is recommended.

  • Incubation: Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.

  • Quenching: Add a quenching reagent to the reaction mixture to consume any unreacted tosyl groups.

  • Purification: Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in purified water to remove excess reagents.

  • Characterization: Characterize the purified PEGylated nanoparticles for size, zeta potential, and surface modification.

Protocol 2: Characterization of PEGylated Nanoparticles

1. Dynamic Light Scattering (DLS) for Size and Size Distribution:

  • Resuspend the PEGylated nanoparticles in purified water or PBS.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.

  • An increase in hydrodynamic diameter compared to the un-PEGylated nanoparticles is indicative of successful surface modification.

2. Zeta Potential Measurement:

  • Resuspend the PEGylated nanoparticles in purified water.

  • Measure the zeta potential to determine the surface charge.

  • A shift in zeta potential towards neutral is expected after PEGylation, as the PEG layer shields the surface charge of the nanoparticle core.[5][7]

3. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Lyophilize the PEGylated nanoparticles.

  • Acquire the FTIR spectrum and compare it to the spectra of the un-PEGylated nanoparticles and free this compound.

  • The appearance of characteristic PEG peaks (e.g., C-O-C ether stretch) in the nanoparticle spectrum confirms the presence of the PEG coating.

4. Quantification of PEGylation (Optional):

  • Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of PEG grafted onto inorganic nanoparticles by measuring the weight loss upon thermal decomposition of the organic PEG layer.[5]

  • High-Performance Liquid Chromatography (HPLC): For some systems, the amount of unreacted this compound in the supernatant after the reaction can be quantified by HPLC to indirectly determine the amount of PEG conjugated to the nanoparticles.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization NP Functionalized Nanoparticles (-NH2 or -SH) Mix Mixing and Incubation (12-24h, RT) NP->Mix PEG This compound Solution PEG->Mix Quench Quenching (Tris buffer) Mix->Quench Centrifuge Centrifugation & Resuspension (3x with Purified Water) Quench->Centrifuge DLS DLS (Size, PDI) Centrifuge->DLS Zeta Zeta Potential Centrifuge->Zeta FTIR FTIR Centrifuge->FTIR

Caption: Experimental workflow for nanoparticle PEGylation.

stealth_effect cluster_unpegylated Un-PEGylated Nanoparticle cluster_pegylated PEGylated Nanoparticle NP_unpeg NP Opsonin Opsonin NP_unpeg->Opsonin Opsonization Macrophage Macrophage Opsonin->Macrophage Phagocytosis NP_peg NP-PEG Evade Evades Macrophage NP_peg->Evade Stealth Effect

Caption: The "Stealth Effect" of PEGylation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl-PEG6-Ots

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Benzyl-PEG6-Ots. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and purification of this important PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a discrete polyethylene glycol (PEG) linker molecule. It contains a benzyl protecting group on one end and a tosylate (Ots) group on the other, connected by a six-unit PEG chain. The tosylate is an excellent leaving group, making this compound a valuable intermediate for nucleophilic substitution reactions. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein binder and an E3 ligase ligand.[1]

Q2: What is the general synthetic route for this compound?

A2: The synthesis of this compound typically involves the tosylation of the terminal hydroxyl group of Benzyl-PEG6-OH. This is achieved by reacting Benzyl-PEG6-OH with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Q3: Why is the conversion of the terminal alcohol to a tosylate important?

A3: The hydroxyl group (-OH) of an alcohol is a poor leaving group in nucleophilic substitution reactions.[2] By converting the alcohol to a tosylate (-OTs), it is transformed into an excellent leaving group. This activation is crucial for subsequent conjugation chemistries, allowing for efficient reaction with a wide range of nucleophiles to assemble more complex molecules like PROTACs.[2][3]

Q4: What are the key reagents and solvents used in this synthesis?

A4: The key reagents include Benzyl-PEG6-OH, p-toluenesulfonyl chloride (TsCl), and a base (commonly pyridine or triethylamine). A nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) may also be used to accelerate the reaction.[4][5] The reaction is typically carried out in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[5][6]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Incomplete Reaction - Ensure all reagents are fresh and of high purity. p-Toluenesulfonyl chloride can degrade over time.[7] - Use anhydrous reaction conditions, as moisture can hydrolyze TsCl.[5] - Increase the reaction time or temperature, but monitor for product decomposition.[6] - Consider using a nucleophilic catalyst such as DMAP to drive the reaction to completion.[4]
Product Degradation - Benzyl tosylates can be unstable and prone to decomposition, especially in the presence of acid or heat.[8][9] - Maintain a low temperature (e.g., 0 °C) during the initial stages of the reaction.[6] - Work up the reaction promptly upon completion. - Use freshly prepared this compound for subsequent steps.[9]
Issues with Starting Alcohol - Ensure the Benzyl-PEG6-OH starting material is pure and dry. The presence of diols can lead to side products.[10] - Verify the identity and purity of the starting material by NMR or other analytical techniques.
Problem 2: Difficulty in Product Purification
Possible Cause Suggested Solution
Pyridine Contamination - During the workup, wash the organic layer with an acidic solution, such as 0.5 M HCl, to remove residual pyridine.[7]
Formation of Emulsions during Workup - The formation of pyridinium salts can lead to emulsions.[11] Filtering these fine particles before aqueous workup can help prevent this issue. Using a filter aid like Celite is recommended.[11] - Use brine washes to help break up emulsions.
Ineffective Chromatographic Separation - Pyridine can interfere with TLC analysis by creating broad and streaky spots. To get a clearer TLC, try spotting the plate and then placing it under high vacuum for a few minutes to remove the pyridine.[7] - For column chromatography, a gradient elution with a solvent system like ethyl acetate and hexane is often effective.[12]
Product is Water Soluble - For PEG-based molecules, especially shorter chains, there can be significant solubility in the aqueous phase during extraction. Using saturated brine for washing can minimize the loss of the tosylated product to the aqueous layer.[12]
Problem 3: Presence of Unexpected Impurities
Possible Cause Suggested Solution
Formation of Chlorinated Byproduct - The HCl generated during the reaction can react with the tosylated product, substituting the tosyl group with a chloride ion. This is more likely with prolonged reaction times.[13] - Ensure a sufficient amount of base is present to neutralize all the generated HCl. Monitor the reaction progress and avoid unnecessarily long reaction times.
Unreacted Starting Material - If the reaction is incomplete, unreacted Benzyl-PEG6-OH will be present. This can often be separated by column chromatography.[12]
Formation of Symmetric Bis-tosylate - If the starting PEG material is not mono-benzylated, ditosylation can occur. Ensure the purity of the starting Benzyl-PEG6-OH.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on standard tosylation procedures for alcohols.[4][5][6]

Materials:

  • Benzyl-PEG6-OH (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)

  • Triethylamine (Et3N) or Pyridine (1.5-2.0 eq.)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq.) (Optional)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve Benzyl-PEG6-OH (1.0 eq.) and DMAP (if used) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine or pyridine (1.5-2.0 eq.) to the solution.

  • Slowly add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Synthetic Pathway

Synthesis_Pathway Synthesis of this compound A Benzyl-PEG6-OH C This compound A->C Tosylation B p-Toluenesulfonyl Chloride (TsCl) Pyridine or Et3N DCM, 0°C to rt

Caption: Reaction scheme for the tosylation of Benzyl-PEG6-OH.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis reaction_check Reaction Complete? start->reaction_check workup Aqueous Workup reaction_check->workup Yes low_yield Low Yield reaction_check->low_yield No purification Column Chromatography workup->purification optimize_workup Optimize Workup (e.g., filter salts, use brine) workup->optimize_workup Emulsion/ Low Recovery product Pure Product purification->product Successful impure_product Impure Product purification->impure_product Unsuccessful check_reagents Check Reagents & Conditions low_yield->check_reagents optimize_chromatography Optimize Chromatography impure_product->optimize_chromatography check_reagents->start Retry optimize_workup->workup Retry optimize_chromatography->purification Retry

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Improving Reaction Yield with Benzyl-PEG6-Ots

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl-PEG6-Ots. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a high-purity, PEG-based PROTAC (Proteolysis Targeting Chimera) linker. It features a benzyl group at one end of a six-unit polyethylene glycol (PEG) chain, and a tosylate (Ots) group at the other. The tosylate is an excellent leaving group, making this reagent highly effective for coupling with nucleophiles (such as amines, thiols, or alcohols) on a target protein ligand or an E3 ligase ligand during PROTAC synthesis.[1] The hydrophilic PEG chain enhances the solubility of the resulting PROTAC molecule.[2]

Q2: What are the most common reasons for low yield in reactions with this compound?

Low yields in nucleophilic substitution reactions with this compound typically stem from a few key issues:

  • Decomposition of the Reagent: Benzyl tosylates can be inherently unstable and are prone to decomposition, especially upon prolonged storage, or exposure to heat, light, or moisture.[3][4][5]

  • Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time is critical and highly dependent on the nucleophile being used.[3][6]

  • Side Reactions: Competing reactions such as hydrolysis of the tosylate, over-alkylation of primary amines, or elimination reactions can significantly consume starting material and reduce the yield of the desired product.[3][6]

  • Presence of Water: Moisture in the reaction can lead to the hydrolysis of this compound back to its corresponding alcohol, rendering it unreactive.[6]

Q3: How should I store this compound to ensure its stability?

To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature, ideally -20°C, and protected from light.[3] It is crucial to handle the reagent carefully to avoid introducing moisture.

Troubleshooting Guides

Issue 1: Low or No Product Formation with Amine Nucleophiles

This is one of the most common challenges. The following sections break down the potential causes and solutions.

  • Symptom: TLC analysis shows only starting amine and a polar baseline spot (likely hydrolyzed tosylate), with little to no product formation. The this compound reagent may appear discolored (brown or red).[3]

  • Solution:

    • Verify Reagent Quality: Use freshly acquired this compound or material that has been stored correctly.

    • Ensure Anhydrous Conditions: Dry all glassware in an oven and cool under an inert gas stream. Use anhydrous solvents and ensure the amine nucleophile is dry.[6]

  • Symptom: The reaction is sluggish or stalls, with significant unreacted starting amine even after extended reaction times.

  • Solution:

    • Choice of Base: For most primary and secondary amines, a non-nucleophilic base is required to neutralize the p-toluenesulfonic acid byproduct.[6] Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are common choices.

    • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Sₙ2 reactions as they effectively solvate the counter-ion of the nucleophile without solvating the nucleophile itself, thus enhancing its reactivity.[3]

    • Temperature Optimization: While room temperature is often sufficient, less reactive (e.g., aromatic) amines may require gentle heating (e.g., 80 °C).[6][7] However, excessive heat can promote side reactions and decomposition.[3]

The following tables provide starting points for optimizing the N-benzylation of various amine types with benzyl tosylate, which is structurally analogous to this compound.

Table 1: N-benzylation of Primary Amines [6]

Amine Type Base (Equivalents) Solvent Temperature (°C) Time (h) Typical Yield (%)
Aliphatic (e.g., Benzylamine) Et₃N (1.5) DCM Room Temp 12 85-95

| Aromatic (e.g., Aniline) | K₂CO₃ (2.0) | Acetonitrile | 80 (Reflux) | 16 | 70-80 |

Table 2: N-benzylation of Secondary Amines [6]

Amine Type Base (Equivalents) Solvent Temperature (°C) Time (h) Typical Yield (%)
Aliphatic (e.g., Piperidine) Et₃N (1.5) THF Room Temp 8 90-98

| Aromatic (e.g., N-Methylaniline) | K₂CO₃ (2.0) | DMF | 60 | 12 | 75-85 |

Issue 2: Formation of Multiple Products
  • Symptom: TLC/LC-MS analysis shows the desired mono-benzylated product along with a significant amount of a less polar, di-benzylated byproduct.

  • Solution: This occurs when the initially formed secondary amine product reacts again with this compound.

    • Adjust Stoichiometry: Use the primary amine as the limiting reagent (e.g., 1.0 equivalent of amine to 1.1 equivalents of this compound).[6] For challenging cases, using a larger excess of the amine can favor mono-alkylation.

    • Slow Addition: Add the this compound solution dropwise to the reaction mixture to maintain a low concentration of the electrophile.

Issue 3: Low Yield with Thiol or Alcohol Nucleophiles
  • Symptom: Reaction with a thiol or alcohol nucleophile is incomplete.

  • Solution:

    • For Thiols: Thiols are generally excellent nucleophiles. The reaction can often be performed with a base like potassium carbonate in a solvent such as DMF at room temperature.

    • For Alcohols/Phenols (O-Benzylation): The hydroxyl group must be deprotonated to form the more nucleophilic alkoxide or phenoxide. A stronger base is typically required. Potassium carbonate is effective for phenols, while a stronger base like sodium hydride (NaH) may be needed for aliphatic alcohols.[7]

Experimental Protocols

Protocol 1: General Procedure for N-Benzylation of a Primary Aliphatic Amine

This protocol is a starting point and may require optimization.

Materials:

  • Primary aliphatic amine (1.0 eq.)

  • This compound (1.1 eq.)

  • Triethylamine (Et₃N) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup and purification reagents.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aliphatic amine (1.0 eq.) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) dropwise.

  • Add this compound (1.1 eq.) portion-wise, keeping the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Purification by Column Chromatography for N-Benzylated Products

Challenge: Basic amine products can streak or "tail" on standard silica gel columns due to interaction with acidic silanol groups, leading to poor separation.[8][9]

Solution:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A gradient of ethyl acetate in hexanes is a common starting point. For more polar PEGylated products, a gradient of methanol in DCM might be necessary.[9] Aim for an Rf value of 0.2-0.4 for the desired product.[8]

  • Adding a Basic Modifier: To prevent tailing, add a small amount of a competing base to your eluent system (e.g., 0.5-1% triethylamine).[8][10] Ensure the modifier is used in the entire eluent volume for the purification.

  • Column Loading: Dissolve the crude product in a minimal amount of the column eluent or DCM. For less soluble compounds, a "dry loading" technique can be used: dissolve the crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[8]

  • Elution and Fraction Collection: Run the column, collecting fractions and monitoring by TLC to isolate the pure product.

Mandatory Visualizations

Logical and Signaling Pathways

troubleshooting_workflow start Low Reaction Yield check_reagent Check Reagent Quality (Stored at -20°C, under inert gas?) start->check_reagent anhydrous Ensure Anhydrous Conditions (Dry glassware & solvents?) start->anhydrous conditions Optimize Reaction Conditions (Solvent, Base, Temp) start->conditions side_reactions Check for Side Reactions (TLC/LCMS Analysis) start->side_reactions reagent_fail Reagent Decomposed/Hydrolyzed check_reagent->reagent_fail No water_present Hydrolysis of Tosylate anhydrous->water_present No suboptimal Suboptimal Conditions conditions->suboptimal Improper overalkylation Over-alkylation (Primary Amines) side_reactions->overalkylation Multiple spots elimination Elimination (E1/E2) side_reactions->elimination Stilbene formation solution_reagent Use Fresh Reagent reagent_fail->solution_reagent solution_anhydrous Dry All Components Thoroughly water_present->solution_anhydrous solution_conditions Adjust Solvent (e.g., DMF) Adjust Base (e.g., K2CO3) Adjust Temperature suboptimal->solution_conditions solution_overalkylation Use Amine as Limiting Reagent Slow Addition of Tosylate overalkylation->solution_overalkylation solution_elimination Use Non-bulky Base Lower Reaction Temperature elimination->solution_elimination reaction_pathways reactants R-NH₂ + Bn-PEG6-OTs desired_product Desired Product R-NH-Bn-PEG6 reactants->desired_product SN2 Reaction (Correct Conditions) side_product2 Side Product Hydrolysis HO-PEG6-Bn reactants->side_product2 H₂O Present side_product3 Side Product Elimination reactants->side_product3 Strong, Bulky Base High Temperature side_product1 Side Product Over-alkylation R-N(Bn-PEG6)₂ desired_product->side_product1 Excess Bn-PEG6-OTs experimental_workflow prep 1. Preparation - Dry Glassware - Inert Atmosphere - Add Amine & Anhydrous Solvent reaction 2. Reaction - Cool to 0°C - Add Base - Add Bn-PEG6-OTs - Stir at RT prep->reaction workup 3. Workup - Quench with H₂O - Extract with Organic Solvent - Wash & Dry reaction->workup purification 4. Purification - Column Chromatography (Silica + 1% Et₃N) - Evaporate Solvent workup->purification

References

Technical Support Center: Optimizing Benzyl-PEG6-Ots Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction of Benzyl-PEG6-Ots with various nucleophiles. The information provided is designed to help overcome common challenges and achieve successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a polyethylene glycol (PEG) linker containing six ethylene glycol units. One terminus is protected with a benzyl group, while the other is activated with a tosylate (Ots) group. The tosylate is an excellent leaving group, making this reagent ideal for nucleophilic substitution reactions to conjugate the PEG linker to molecules containing nucleophilic functional groups such as amines, thiols, or hydroxyls. This is a common strategy in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted drug delivery systems.

Q2: What are the key parameters to consider when optimizing the reaction of this compound with a nucleophile?

The key parameters to optimize are reaction temperature, reaction time, solvent, and the molar ratio of reactants. The choice of base is also critical, especially when reacting with less nucleophilic amines or when the nucleophile is in a salt form.

Q3: How can I monitor the progress of my reaction?

Reaction progress can be monitored by several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product. Staining with an appropriate agent (e.g., iodine, potassium permanganate) may be necessary for visualization.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture, allowing for the determination of the conversion rate and the detection of side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of signals corresponding to the tosylate group and the appearance of new signals corresponding to the conjugated product.

Q4: What are the common side reactions to be aware of?

Common side reactions include:

  • Elimination (E2 reaction): Particularly with sterically hindered or strongly basic nucleophiles at elevated temperatures, leading to the formation of an alkene.

  • Hydrolysis of the tosylate: If water is present in the reaction mixture, the tosylate group can be hydrolyzed back to a hydroxyl group, rendering the PEG unreactive.

  • Reaction with the solvent: Protic solvents can act as nucleophiles, leading to solvolysis.

  • Deprotection of the benzyl group: While generally stable, harsh reaction conditions could potentially lead to the cleavage of the benzyl ether.

Q5: How should I store this compound?

To ensure its stability, this compound should be stored at low temperatures (typically -20°C) in a dry, dark environment to prevent degradation.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Decomposed Starting Material: this compound may have degraded due to improper storage.[1] 2. Suboptimal Reaction Conditions: Temperature may be too low, or reaction time too short. 3. Poor Nucleophilicity: The nucleophile may not be strong enough under the current conditions. 4. Presence of Water: Hydrolysis of the tosylate group.1. Verify Starting Material Quality: Check the appearance of the reagent; a color change to brown or red can indicate decomposition.[1] 2. Optimize Reaction Conditions: Systematically vary the temperature and reaction time. See the data tables below for starting points. 3. Increase Nucleophilicity: If using an amine, add a non-nucleophilic base (e.g., DIEA) to deprotonate it. For weak nucleophiles, consider using a stronger base or a phase-transfer catalyst. 4. Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products/Impurities 1. Side Reactions: Elimination or solvolysis may be occurring.[1] 2. Over-reaction: If the nucleophile has multiple reactive sites. 3. Degradation of Product: The product may be unstable under the reaction conditions.1. Minimize Side Reactions: Use a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) to favor the SN2 reaction.[1] Avoid high temperatures. 2. Control Stoichiometry: Use a controlled molar ratio of this compound to the nucleophile. 3. Reduce Reaction Time/Temperature: Monitor the reaction closely and stop it once the starting material is consumed to prevent product degradation.
Difficulty in Product Purification 1. Similar Polarity of Product and Starting Material: Makes separation by chromatography challenging. 2. Presence of Non-polar Impurities: Difficult to separate from the desired PEGylated product.1. Optimize Chromatographic Conditions: Use a different solvent system or a different type of chromatography (e.g., size-exclusion chromatography). 2. Precipitation/Crystallization: PEGylated compounds can often be purified by precipitation from a non-polar solvent like diethyl ether or hexane.

Data Presentation

The following tables provide suggested starting points for optimizing the reaction of this compound with amine and thiol nucleophiles based on literature for similar tosylated PEG compounds. Note: These are general guidelines and optimal conditions may vary depending on the specific nucleophile and substrate.

Table 1: Reaction of this compound with Amine Nucleophiles (General Guidance)

EntryTemperature (°C)Time (h)SolventBaseExpected Yield Trend
1Room Temperature12-24DMFDIEAModerate to Good
2506-12DMFDIEAGood to High
3702-6DMFDIEAHigh, risk of side reactions
4Room Temperature24-48AcetonitrileK₂CO₃Moderate
560 (Reflux)8-16AcetonitrileK₂CO₃Good

Table 2: Reaction of this compound with Thiol Nucleophiles (General Guidance)

EntryTemperature (°C)Time (h)SolventBaseExpected Yield Trend
1Room Temperature4-8DMFNaHGood to High
2Room Temperature6-12THFNaHGood
3402-4DMFNaHHigh
4Room Temperature12-24EthanolEt₃NModerate to Good
5504-8EthanolEt₃NGood

Experimental Protocols

General Protocol for Reaction of this compound with an Amine Nucleophile
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing substrate (1.0 eq) in anhydrous DMF.

  • Addition of Base: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (1.5 - 2.0 eq).

  • Addition of PEG Reagent: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50°C) for the optimized time (e.g., 6-24 hours).

  • Monitoring: Monitor the reaction progress using TLC or HPLC.

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., dichloromethane) and wash with water or brine to remove the DMF and excess base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or precipitation from a non-polar solvent (e.g., diethyl ether).

General Protocol for Reaction of this compound with a Thiol Nucleophile
  • Preparation: Under an inert atmosphere, dissolve the thiol-containing substrate (1.0 eq) in anhydrous THF or DMF.

  • Deprotonation: Cool the solution to 0°C and add a strong base such as sodium hydride (NaH) (1.1 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes.

  • Addition of PEG Reagent: Dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for the optimized time (e.g., 4-12 hours).

  • Monitoring: Monitor the reaction progress using TLC or HPLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or precipitation.

Visualizations

Reaction_Pathway This compound This compound Product Benzyl-PEG6-Nu This compound->Product Nucleophile (Nu-H) Nucleophile (Nu-H) Deprotonated_Nucleophile Nu- Nucleophile (Nu-H)->Deprotonated_Nucleophile Deprotonation Base Base Base->Deprotonated_Nucleophile Byproduct_1 Base-H+ Base->Byproduct_1 Deprotonated_Nucleophile->Product SN2 Attack Byproduct_2 Ots- Product->Byproduct_2

Caption: General SN2 reaction pathway for the conjugation of a nucleophile to this compound.

Troubleshooting_Workflow Start Start Reaction Check_Progress Monitor Reaction (TLC/HPLC) Start->Check_Progress Complete Reaction Complete? Check_Progress->Complete Workup Work-up & Purify Complete->Workup Yes Troubleshoot Troubleshoot Complete->Troubleshoot No Success Successful Product Workup->Success Low_Yield Low Yield Troubleshoot->Low_Yield Side_Products Side Products Troubleshoot->Side_Products Optimize_Temp Adjust Temperature Low_Yield->Optimize_Temp Optimize_Time Adjust Time Low_Yield->Optimize_Time Check_Reagents Check Reagent Quality Low_Yield->Check_Reagents Side_Products->Optimize_Temp Change_Solvent Change Solvent Side_Products->Change_Solvent Optimize_Temp->Start Optimize_Time->Start Check_Reagents->Start Change_Solvent->Start

Caption: A logical workflow for troubleshooting and optimizing the this compound reaction.

Parameter_Relationships Yield Yield Purity Purity Yield->Purity Temperature Temperature Temperature->Yield +/- Temperature->Purity - (high temp) Time Time Time->Yield + Time->Purity - (long time) Solvent Solvent Solvent->Yield Solvent->Purity Base Base Base->Yield

Caption: Interrelationship of key reaction parameters affecting yield and purity.

References

side reactions of Benzyl-PEG6-Ots and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Benzyl-PEG6-Ots in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker molecule. It contains a benzyl group that can serve as a protecting group or a point of attachment, a six-unit polyethylene glycol (PEG) chain to increase hydrophilicity and provide spacing, and a tosylate (Ots) group. The tosylate is an excellent leaving group, making this molecule highly reactive towards nucleophiles such as amines, thiols, and alcohols. It is commonly used in bioconjugation, drug delivery, and proteomics to link molecules of interest, such as proteins, peptides, or small molecules.

Q2: What are the main side reactions to be aware of when using this compound?

The primary side reactions involve the tosylate group and are characteristic of alkyl tosylates. These include:

  • Elimination Reactions (E1/E2): Formation of an alkene, particularly favored by bulky or strongly basic nucleophiles and higher temperatures.

  • Solvolysis/Hydrolysis: Reaction with the solvent (if protic, e.g., water or alcohols) or with residual water, leading to the formation of Benzyl-PEG6-OH. This is more prevalent under conditions that favor an S(_N)1 mechanism.

  • Overalkylation of Amines: When reacting with primary or secondary amines, the initial product is also nucleophilic and can react further with another molecule of this compound, leading to di- or tri-alkylation.

Q3: How should I store this compound?

To minimize degradation, this compound should be stored at low temperatures (e.g., -20°C), in a desiccated environment, and protected from light. Benzyl tosylates can be susceptible to decomposition over time, especially when exposed to heat, light, or moisture. A color change to brown or red may indicate degradation.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Conjugate

A low yield of your target product can be due to several factors, including suboptimal reaction conditions or the prevalence of side reactions.

Potential Cause Troubleshooting Recommendation
Suboptimal Reaction Conditions Optimize the reaction parameters. Carefully consider the solvent, temperature, and reaction time. The ideal conditions will depend on the specific nucleophile and desired reaction pathway (S(_N)1 vs. S(_N)2).
Side Reactions Be aware of potential side reactions such as elimination (E1/E2) and hydrolysis.
Poor Quality Starting Material Ensure the this compound has been properly stored and is not decomposed.
Issue 2: Presence of Impurities in the Final Product

The presence of unexpected impurities often points towards the occurrence of side reactions.

Side Reaction Contributing Factors Mitigation Strategies
Elimination Strong, bulky bases; High temperatures.Use a non-bulky, strong nucleophile. Employ lower reaction temperatures.
Solvolysis/Hydrolysis Protic solvents (water, alcohols); S(_N)1 conditions.Use a polar aprotic solvent (e.g., DMF, DMSO, acetone). Ensure all reagents and glassware are dry.
Overalkylation of Amine Excess this compound; prolonged reaction time.Use a molar excess of the amine nucleophile. Monitor the reaction progress closely and stop it once the desired product is formed.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine Nucleophile

This protocol provides a general guideline for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine-containing molecule

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Non-nucleophilic base (e.g., DIEA), if the amine is in its salt form

  • Reaction vessel

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Ensure all glassware is thoroughly dried.

  • Dissolve the amine-containing molecule in the anhydrous polar aprotic solvent under an inert atmosphere.

  • If the amine is a salt (e.g., hydrochloride), add 1.1 equivalents of a non-nucleophilic base (e.g., DIEA) and stir for 10 minutes.

  • In a separate, dry vial, dissolve this compound (1.0 to 1.2 equivalents) in a small amount of the same anhydrous solvent.

  • Slowly add the this compound solution to the stirring amine solution at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by adding a small amount of water or a suitable quenching agent.

  • Purify the product using an appropriate chromatographic technique (e.g., flash chromatography, HPLC).

Visualizing Reaction Pathways and Workflows

Reaction_Pathways cluster_main Reaction of this compound with a Nucleophile (NuH) cluster_side Potential Side Reactions Start This compound + NuH Desired_Product Benzyl-PEG6-Nu (Desired Product) Start->Desired_Product SN2 Reaction (Optimal Path) Elimination_Product Benzyl-PEG5-CH=CH2 (Elimination Product) Start->Elimination_Product E2 Reaction (Strong/Bulky Base, High Temp) Hydrolysis_Product Benzyl-PEG6-OH (Hydrolysis Product) Start->Hydrolysis_Product Solvolysis/Hydrolysis (Protic Solvent)

Caption: Reaction pathways for this compound with a nucleophile.

Troubleshooting_Workflow Start Low Yield or Impurities in Reaction Check_Purity Check Purity of This compound Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Analyze_Impurities Identify Side Products (e.g., by LC-MS) Start->Analyze_Impurities Purity_OK Purity OK? Check_Purity->Purity_OK Conditions_Suspect Conditions Favor Side Reactions? Check_Conditions->Conditions_Suspect Impurity_Identified Side Product Identified? Analyze_Impurities->Impurity_Identified Purity_OK->Check_Conditions Yes Replace_Reagent Replace with New Reagent Purity_OK->Replace_Reagent No Conditions_Suspect->Analyze_Impurities No Optimize_Conditions Optimize: Lower Temp, Use Aprotic Solvent, Use Non-Bulky Base Conditions_Suspect->Optimize_Conditions Yes Targeted_Optimization Implement Specific Mitigation Strategy Impurity_Identified->Targeted_Optimization Yes Further_Analysis Further Analytical Investigation Needed Impurity_Identified->Further_Analysis No

Caption: Troubleshooting workflow for reactions involving this compound.

Technical Support Center: PEGylated Compound Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges associated with the purification of PEGylated compounds. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common issues encountered during the experimental process.

Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Poor separation between PEGylated and unmodified protein.

Question: I am having difficulty separating my PEGylated protein from the unreacted native protein. What could be the cause and how can I resolve it?

Answer: Poor separation is a common hurdle resulting from the heterogeneity of the PEGylation reaction mixture.[] The covalent attachment of polyethylene glycol (PEG) changes the physicochemical properties of the protein, which can complicate purification.[2]

Potential Causes & Solutions:

  • Insufficient Resolution of Chromatography Method: The chosen chromatography technique may not provide adequate separation based on the altered properties of the PEGylated protein.

    • Solution 1: Size Exclusion Chromatography (SEC): PEGylation increases the hydrodynamic radius of a protein.[][3] SEC separates molecules based on size and can be effective for separating PEGylated conjugates from native proteins.[][2] Retention is directly related to the size of the PEG reagent used; larger PEG moieties generally provide greater resolution.[4]

    • Solution 2: Ion Exchange Chromatography (IEX): PEG chains can shield surface charges on the protein, altering its interaction with IEX resins.[][2] This change in surface charge can be exploited to separate PEGylated species from the unmodified protein.[][5] Cation-exchange chromatography is a useful tool for evaluating the degree of PEGylation and the presence of positional isomers.[6]

    • Solution 3: Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity.[] While not as commonly used as SEC or IEX for this purpose, it can be a valuable supplementary tool.[]

  • Suboptimal Elution Conditions: The gradient or mobile phase composition may not be optimized for resolving the different species.

    • Solution: Systematically optimize the elution gradient (e.g., salt gradient for IEX, inverse salt gradient for HIC) and pH of the mobile phase to enhance the resolution between the native and PEGylated forms.

dot graph T1_Poor_Separation { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=10, label="Troubleshooting: Poor Separation", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Problem [label="Poor Separation of\nPEGylated vs. Unmodified Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Insufficient Chromatographic\nResolution", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Suboptimal Elution\nConditions", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Try Alternative Method\n(SEC, IEX, HIC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Optimize Gradient\n(Salt, pH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MethodSEC [label="SEC\n(Size-based)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MethodIEX [label="IEX\n(Charge-based)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MethodHIC [label="HIC\n(Hydrophobicity-based)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Problem -> Cause1 [label=" Potential Cause"]; Problem -> Cause2 [label=" Potential Cause"]; Cause1 -> Solution1 [label=" Solution"]; Cause2 -> Solution2 [label=" Solution"]; Solution1 -> MethodSEC [style=dashed, arrowhead=vee]; Solution1 -> MethodIEX [style=dashed, arrowhead=vee]; Solution1 -> MethodHIC [style=dashed, arrowhead=vee]; } Caption: Decision tree for troubleshooting poor separation issues.

Problem 2: Free PEG is present in the final product.

Question: My final product is contaminated with unreacted, free PEG. What is the best way to remove it?

Answer: The removal of excess PEG is crucial for obtaining a pure final product. Due to its size and chemical properties, several methods can be employed for its removal.

Potential Causes & Solutions:

  • Inefficient Purification Method: The chosen method may not be suitable for separating the large PEGylated conjugate from the smaller, free PEG molecules.

    • Solution 1: Size Exclusion Chromatography (SEC): SEC is highly effective at removing low molecular weight by-products, including unreacted PEG, from the reaction mixture.[] The significant size difference between the PEGylated protein and free PEG allows for efficient separation.

    • Solution 2: Membrane-Based Techniques: Ultrafiltration and diafiltration are simple and effective methods based on the molecular weight and hydrodynamic radius of the proteins.[] These techniques can efficiently separate and recover PEGylated species while removing smaller contaminants like free PEG.[]

    • Solution 3: Aqueous Two-Phase Separation (ATPS): This method involves adding salts to the solution, which induces the formation of two distinct phases.[7] PEG tends to remain in the upper phase, while the protein settles in the lower phase, allowing for the removal of over 95% of the free PEG.[7]

Problem 3: The PEGylated protein is aggregating during purification.

Question: I am observing aggregation and precipitation of my PEGylated protein during purification, leading to low yield. What can I do to prevent this?

Answer: Protein aggregation during PEGylation and purification can be caused by several factors related to protein stability and reaction conditions.[8]

Potential Causes & Solutions:

  • Suboptimal Buffer Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability and solubility.[8] Inappropriate pH is a common cause of rapid protein aggregation.[9]

    • Solution 1: Optimize Buffer pH: Since proteins are least soluble when the buffer pH is equal to their isoelectric point (pI), adjusting the pH away from the pI can increase solubility and reduce aggregation.[10]

    • Solution 2: Adjust Ionic Strength: Modifying the salt concentration of the buffer can help to stabilize the protein.

  • High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.[8][10]

    • Solution: Perform purification steps at a lower protein concentration to minimize the risk of aggregation.

  • Addition of Stabilizing Excipients: Certain additives can help to prevent aggregation.

    • Solution 1: Use Sugars or Polyols: Sucrose, trehalose, or glycerol can act as protein stabilizers.[8] Adding 10% glycerol to buffers has been shown to increase yield.

    • Solution 2: Add Amino Acids: Arginine and glutamate are known to suppress protein aggregation by binding to charged and hydrophobic regions.[8][10]

    • Solution 3: Include Non-ionic Surfactants: Low concentrations of surfactants like Polysorbate 20 can prevent surface-induced aggregation.[8]

dot graph T2_Aggregation { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=10, label="Troubleshooting: Protein Aggregation", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Problem [label="Protein Aggregation\n& Low Recovery", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Suboptimal Buffer\n(pH, Ionic Strength)", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="High Protein\nConcentration", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Protein Instability", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Optimize Buffer pH\n& Salt Conc.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Decrease Protein\nConcentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Add Stabilizing\nExcipients", fillcolor="#34A853", fontcolor="#FFFFFF"]; Excipient1 [label="Sugars (Glycerol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Excipient2 [label="Amino Acids (Arginine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Excipient3 [label="Surfactants (Tween 20)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Problem -> Cause1 [label=" Potential Cause"]; Problem -> Cause2 [label=" Potential Cause"]; Problem -> Cause3 [label=" Potential Cause"]; Cause1 -> Solution1 [label=" Solution"]; Cause2 -> Solution2 [label=" Solution"]; Cause3 -> Solution3 [label=" Solution"]; Solution3 -> Excipient1 [style=dashed, arrowhead=vee]; Solution3 -> Excipient2 [style=dashed, arrowhead=vee]; Solution3 -> Excipient3 [style=dashed, arrowhead=vee]; } Caption: Decision tree for troubleshooting aggregation issues.

Quantitative Data Summary

The choice of purification method significantly impacts the final purity and yield of the PEGylated compound. The following table summarizes a comparison of common chromatographic techniques.

Purification MethodPrinciple of SeparationPurityYieldKey AdvantagesKey Disadvantages
Size Exclusion Chromatography (SEC) Hydrodynamic Radius (Size)Good to ExcellentHighExcellent for removing free PEG and low MW impurities.[]Low resolution between species of similar size; not suitable for separating positional isomers.[11]
Ion Exchange Chromatography (IEX) Surface ChargeExcellentGood to HighCan separate positional isomers and species with different degrees of PEGylation.[][2][6]PEG shielding effect can reduce binding affinity; requires optimization of pH and salt gradient.[]
Hydrophobic Interaction Chromatography (HIC) Surface HydrophobicityGoodVariableComplementary to IEX; can separate species not resolved by other methods.[]Lower capacity and resolution compared to IEX; protein stability can be an issue.[]
Reversed-Phase Chromatography (RPC) Hydrophobicity (using organic solvents)ExcellentVariableHigh-resolution separation of positional isomers, especially on an analytical scale.[]Organic solvents can denature the protein; may not be suitable for all proteins.

Experimental Protocols

General Protocol for Size Exclusion Chromatography (SEC) Purification

This protocol provides a general framework for purifying PEGylated proteins and removing unreacted PEG using SEC.

1. Materials and Equipment:

  • SEC column with appropriate molecular weight range.

  • HPLC or FPLC chromatography system.

  • Mobile Phase: A buffer in which the protein is stable and soluble (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • Crude PEGylation reaction mixture.

  • Fraction collector.

2. Method:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the chosen mobile phase at a predetermined flow rate (e.g., 1.0 mL/min for an analytical column). Ensure a stable baseline is achieved on the detector (e.g., UV at 280 nm).

  • Sample Preparation: Centrifuge or filter (0.22 µm) the crude PEGylation reaction mixture to remove any precipitated material.

  • Sample Injection: Inject the prepared sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume to maintain good resolution.

  • Elution: Perform an isocratic elution with the mobile phase. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unmodified protein and significantly earlier than the free PEG.[3]

  • Fraction Collection: Collect fractions corresponding to the different peaks observed on the chromatogram. The first major peak is typically the PEGylated conjugate, followed by the native protein, and finally the free PEG.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or other analytical techniques (e.g., mass spectrometry) to confirm the identity and purity of the separated species.

  • Column Regeneration: After the run, wash the column extensively with the mobile phase to remove any remaining components. For long-term storage, follow the manufacturer's recommendations (e.g., 20% ethanol).

Frequently Asked Questions (FAQs)

Q1: Which chromatography technique is best for my PEGylated molecule?

The best technique depends on the specific properties of your protein and the PEG reagent used.

  • For removing free PEG: Size Exclusion Chromatography (SEC) is generally the most effective method.[]

  • For separating different degrees of PEGylation (mono-, di-, etc.): Ion Exchange Chromatography (IEX) is often the preferred method, as each added PEG chain alters the surface charge.[2][6]

  • For separating positional isomers: IEX and Reversed-Phase Chromatography (RPC) can provide the necessary resolution, as the site of PEG attachment can subtly alter the protein's charge or hydrophobicity.[]

dot graph W1_Purification_Workflow { graph [splines=ortho, nodesep=0.4, fontname="Arial", fontsize=10, label="General Purification & Analysis Workflow", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Crude PEGylation\nReaction Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Primary Purification Step\n(e.g., IEX or HIC)", tooltip="Separate PEGylated species from native protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Polishing Step\n(e.g., SEC)", tooltip="Remove free PEG and aggregates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Purity & Identity Analysis\n(SDS-PAGE, MS, HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="Pure PEGylated\nCompound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1 [label=" Resolve conjugates"]; Step1 -> Step2 [label=" Buffer exchange & cleanup"]; Step2 -> Analysis [label=" Characterize"]; Analysis -> Final; } Caption: General workflow for PEGylated compound purification.

Q2: How can I confirm the purity and identity of my final PEGylated product?

A combination of analytical techniques is recommended:

  • SDS-PAGE: Shows an increase in apparent molecular weight for the PEGylated protein compared to the native protein.

  • Size Exclusion Chromatography (SEC-HPLC): Can be used to assess the homogeneity of the sample and detect the presence of aggregates or free PEG.[3][12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the conjugate and can help identify the number of attached PEG chains.[2]

  • Ion Exchange Chromatography (IEX-HPLC): Can be used to assess the charge heterogeneity and separate positional isomers.[6]

Q3: What causes the formation of di-PEGylated or multi-PEGylated species, and how can I separate them?

Di- or multi-PEGylation occurs when more than one PEG molecule attaches to a single protein. This is common when using reagents that target common functional groups like primary amines on lysine residues.[2][6]

  • Control: The extent of PEGylation can be controlled by optimizing the molar ratio of the PEG reagent to the protein during the reaction.[13]

  • Separation: Ion Exchange Chromatography (IEX) is the most effective method for separating species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated), as each additional PEG molecule further shields the protein's surface charge, leading to different retention times.[2][11]

References

how to improve the solubility of Benzyl-PEG6-Ots conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the solubility of Benzyl-PEG6-OTs conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is a molecule used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents that facilitate the degradation of specific target proteins. The solubility of the this compound conjugate is crucial for its handling, purification, and subsequent successful use in biological assays and drug formulation. Poor solubility can lead to inaccurate concentration measurements, precipitation during experiments, and reduced bioavailability in preclinical studies.[][4]

Q2: What are the general solubility characteristics of PEGylated compounds?

A2: Polyethylene glycol (PEG) is a hydrophilic polymer, and its attachment to molecules (PEGylation) generally increases their water solubility.[5][6][7] PEG chains can create a hydrophilic shell around the molecule, improving its interaction with aqueous environments.[6] However, the overall solubility of a this compound conjugate also depends on the properties of the molecule it is attached to. Highly hydrophobic molecules may still exhibit limited solubility despite PEGylation.[]

Q3: In which solvents is this compound or similar compounds expected to be soluble?

Q4: Can the tosylate group affect the solubility of the conjugate?

A4: The tosylate (OTs) group is a good leaving group often used in nucleophilic substitution reactions. While it is a polar functional group, its impact on overall solubility will depend on the entire structure of the conjugate. In some cases, the presence of a tosyl group can influence crystal packing and, consequently, the energy required to dissolve the compound.

Troubleshooting Guide for Improving Solubility

If you are encountering solubility issues with your this compound conjugate, follow this step-by-step guide to identify a suitable solvent system and dissolution method.

Problem: My this compound conjugate is not dissolving in my desired solvent.

Solution Workflow:

Solubility_Troubleshooting_Workflow start Start: Insoluble Conjugate solvent_screening Step 1: Solvent Screening start->solvent_screening is_soluble_q1 Is it soluble in a single solvent? solvent_screening->is_soluble_q1 use_solvent Use the effective single solvent is_soluble_q1->use_solvent Yes co_solvent Step 2: Co-solvent System is_soluble_q1->co_solvent No is_soluble_q2 Is it soluble in a co-solvent system? co_solvent->is_soluble_q2 use_co_solvent Use the effective co-solvent system is_soluble_q2->use_co_solvent Yes physical_methods Step 3: Physical Dissolution Methods is_soluble_q2->physical_methods No is_soluble_q3 Is it soluble with physical methods? physical_methods->is_soluble_q3 use_method Use the effective physical method is_soluble_q3->use_method Yes formulation Step 4: Formulation Strategies is_soluble_q3->formulation No end Consult further or consider resynthesis formulation->end

Caption: Troubleshooting workflow for improving the solubility of this compound conjugates.

Step 1: Systematic Solvent Screening

Objective: To identify a suitable single solvent for your conjugate.

Experimental Protocol:

  • Preparation: Weigh out a small, precise amount of your this compound conjugate (e.g., 1 mg) into several individual vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single test solvent. This will give an initial concentration of 10 mg/mL.

  • Observation: Vortex each vial for 2 minutes at room temperature. Visually inspect for complete dissolution. If not fully dissolved, add another measured volume of the solvent and vortex again.

  • Solvent Selection: Test a range of solvents with varying polarities. See the table below for suggestions.

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesExpected Solubility of PEG Compounds
Aprotic Polar DMSO, DMF, Acetonitrile (ACN)Generally good
Chlorinated Dichloromethane (DCM), ChloroformOften effective for organic molecules
Alcohols Methanol, Ethanol, IsopropanolCan be effective, especially with heating
Ethers Tetrahydrofuran (THF), 1,4-DioxaneMay have limited success
Aqueous Water, Phosphate-Buffered Saline (PBS)Solubility depends on the conjugated molecule
Step 2: Utilize a Co-solvent System

Objective: To improve solubility by mixing a solvent in which the conjugate is poorly soluble with one in which it is more soluble.

Experimental Protocol:

  • Selection: Choose a primary solvent in which you would like your conjugate to be dissolved (e.g., water or a buffer for biological assays).

  • Co-solvent Addition: First, dissolve the conjugate in a minimal amount of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO).

  • Titration: Slowly add the primary solvent (e.g., water) to the organic solution dropwise while continuously vortexing or stirring.

  • Observation: Monitor for any signs of precipitation. If the solution remains clear, the co-solvent system is successful. Note the final ratio of the solvents.

Step 3: Employ Physical Dissolution Methods

Objective: To increase the rate and extent of dissolution by applying external energy.

Experimental Protocols:

  • Gentle Heating:

    • Prepare a suspension of the conjugate in the desired solvent.

    • Place the vial in a water bath or on a heating block set to a low temperature (e.g., 30-40°C). Caution: Be mindful of the thermal stability of your conjugate. The tosylate group can be susceptible to degradation at elevated temperatures.

    • Stir or vortex the sample periodically until it dissolves.

  • Sonication:

    • Prepare a suspension of the conjugate in the desired solvent.

    • Place the vial in a sonicator bath.

    • Sonicate in short bursts (e.g., 1-2 minutes) to avoid excessive heating. Check for dissolution between bursts.

Step 4: Consider Formulation Strategies

If the above methods are insufficient, more advanced formulation strategies may be necessary, especially for in vivo applications. These can include the use of surfactants, cyclodextrins, or lipid-based formulations.[4][8] Consultation with a formulation scientist is recommended at this stage.

Factors Influencing Solubility of PEGylated Conjugates

The solubility of a this compound conjugate is a result of the interplay between various molecular and environmental factors.

Solubility_Factors solubility Overall Solubility conjugate_props Conjugate Properties solubility->conjugate_props solvent_props Solvent Properties solubility->solvent_props external_factors External Factors solubility->external_factors peg_chain PEG Chain Length conjugate_props->peg_chain hydrophobicity Attached Molecule Hydrophobicity conjugate_props->hydrophobicity mw Molecular Weight conjugate_props->mw crystal Crystallinity conjugate_props->crystal polarity Polarity solvent_props->polarity h_bonding Hydrogen Bonding Capacity solvent_props->h_bonding ph pH (for aqueous) solvent_props->ph temperature Temperature external_factors->temperature pressure Pressure external_factors->pressure agitation Agitation/Sonication external_factors->agitation

Caption: Factors influencing the solubility of this compound conjugates.

References

resolving unexpected byproducts in Benzyl-PEG6-Ots reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl-PEG6-Ots reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve unexpected byproducts encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and their solutions in a question-and-answer format.

Question 1: I am observing a significant amount of a byproduct with a mass corresponding to a PEG chain without the benzyl group. What could be the cause?

Answer:

This byproduct is likely Benzyl-PEG6-OH, the hydrolyzed form of your starting material, or a de-benzylated species.

Potential Causes:

  • Incomplete Tosylation: The starting material, Benzyl-PEG6-alcohol, may not have been fully converted to the tosylate.

  • Hydrolysis: The tosylate group is a good leaving group and can be hydrolyzed back to an alcohol if moisture is present in your reaction setup.[1]

  • Benzyl Ether Cleavage: The benzyl group can be cleaved under acidic conditions or via hydrogenolysis.[2] If your reaction conditions are acidic or if you are using reagents that can act as a hydrogen source (e.g., certain reducing agents), you may lose the benzyl protecting group.[2][3]

Troubleshooting Steps:

  • Verify Starting Material Purity: Before starting your reaction, confirm the purity of your this compound using NMR or HPLC to ensure complete tosylation of the starting alcohol.

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Store your this compound in a desiccator to prevent hydrolysis.

  • Control Reaction pH: Avoid strongly acidic conditions if you wish to retain the benzyl group.

  • Purification: If hydrolysis has occurred, the resulting alcohol can often be separated from the desired product using silica gel chromatography, as the alcohol will be more polar.

Question 2: My reaction mixture shows a significant peak in the mass spectrum corresponding to double the mass of my expected product. What is this impurity?

Answer:

This is likely a PEG-dimer. Dimerization is a common side reaction in PEGylation.

Potential Causes:

  • Intermolecular Reaction: Two molecules of this compound can react with a bifunctional nucleophile, or a nucleophile on a molecule that can react a second time. Alternatively, if your nucleophile is a diol or dithiol, it can bridge two PEG chains.

  • Contamination of Starting Material: If your initial Benzyl-PEG6-alcohol contained some PEG6-diol, this could lead to the formation of a ditosylated species which can then react with two equivalents of your nucleophile, leading to a bridged dimer.

Troubleshooting Steps:

  • Control Stoichiometry: Use a molar excess of your monofunctional nucleophile relative to the this compound to favor the formation of the desired product over dimers.

  • Purification by Size Exclusion Chromatography (SEC): SEC is a powerful technique for separating molecules based on their size and is highly effective at removing larger impurities like dimers from your desired monomeric product.[4]

  • Analyze Starting Materials: Check your Benzyl-PEG6-alcohol for the presence of PEG-diol impurities.

Question 3: I am seeing a series of unexpected peaks in my LC-MS analysis with masses that are multiples of 44 Da lower than my expected product. What are these?

Answer:

These are likely truncated PEG chains resulting from the degradation of the PEG backbone.

Potential Causes:

  • Oxidative Degradation: The polyethylene glycol chain is susceptible to oxidative degradation, which can be initiated by exposure to oxygen, transition metal contaminants, elevated temperatures, or light.[2] This process can lead to chain cleavage. Crystalline PEG can also degrade over time, producing aldehydes that can react with other molecules.[5]

  • Acid-Catalyzed Cleavage: Strong acidic conditions, especially at elevated temperatures, can lead to the cleavage of the ether linkages in the PEG backbone.

Troubleshooting Steps:

  • Use High-Purity Reagents and Solvents: Ensure your solvents are free of metal contaminants.

  • Degas Solvents: To minimize exposure to oxygen, degas your reaction solvents prior to use.

  • Protect from Light and Heat: Conduct your reaction at the recommended temperature and protect the reaction vessel from light using aluminum foil.

  • Proper Storage: Store your this compound and other PEG reagents at the recommended low temperatures, protected from light and moisture.[2]

Question 4: My product appears to have lost the tosylate group and formed a double bond. Why is this happening?

Answer:

This is likely the result of an elimination reaction.

Potential Causes:

  • Strongly Basic Conditions: The use of strong, non-nucleophilic bases can promote an E2 elimination reaction, where a proton on the carbon adjacent to the tosylate is abstracted, leading to the formation of an alkene and elimination of the tosylate group.[6]

  • Elevated Temperatures: Higher reaction temperatures can also favor elimination over substitution reactions.

Troubleshooting Steps:

  • Choice of Base: If a base is required, use a milder, more nucleophilic base, or a hindered, non-nucleophilic base at low temperatures to minimize elimination.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired substitution.

  • Nucleophile Selection: Use a good nucleophile that will favor an SN2 reaction over an E2 reaction.

Quantitative Data Summary

IssueCommon ByproductExpected Mass ChangeAnalytical Method for Detection
Incomplete Tosylation / HydrolysisBenzyl-PEG6-alcohol-154.19 Da (loss of tosyl group)LC-MS, HPLC, NMR
Dimerization(Nucleophile)-(PEG6-Bn)₂~ Double the expected product massSEC, LC-MS, SDS-PAGE
PEG Chain DegradationTruncated PEG species-n * 44.03 DaLC-MS, MALDI-TOF
Elimination ReactionBenzyl-PEG5-alkene-172.2 Da (loss of TsOH)LC-MS, NMR
Benzyl Group CleavageHO-PEG6-Ots-90.05 Da (loss of benzyl group)LC-MS, NMR

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with this compound

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To a solution of your nucleophile (1.2 equivalents) in an anhydrous solvent (e.g., DMF, acetonitrile, or THF), add this compound (1.0 equivalent).

  • Base (if required): If your nucleophile requires deprotonation, add a suitable base (e.g., triethylamine, diisopropylethylamine) (1.5 equivalents) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature (or the desired temperature) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC. For removal of high molecular weight impurities like dimers, size exclusion chromatography (SEC) is recommended.

Protocol 2: Analytical HPLC Method for Reaction Monitoring

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a 10-minute gradient from 10% B to 90% B, followed by a 5-minute hold at 90% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and/or Charged Aerosol Detector (CAD).

  • Injection Volume: 10 µL.

Visualizing Reaction Pathways

The following diagrams illustrate the potential reaction pathways leading to the formation of common byproducts.

Byproduct_Formation Start This compound Desired Desired Product (Bn-PEG6-Nu) Start->Desired + Nucleophile (SN2) Hydrolysis Hydrolysis Byproduct (Bn-PEG6-OH) Start->Hydrolysis + H2O Dimer Dimerization Byproduct (Bn-PEG6-Nu-PEG6-Bn) Start->Dimer + Bifunctional Nucleophile or Intermolecular Reaction Elimination Elimination Byproduct (Bn-PEG5-CH=CH2) Start->Elimination + Base (E2) Debenzylation Debenzylation Byproduct (HO-PEG6-Ots) Start->Debenzylation Acidic Conditions or Hydrogenolysis

Caption: Potential reaction pathways for this compound leading to desired product and common byproducts.

Troubleshooting_Workflow Start Unexpected Byproduct Observed Identify Identify Byproduct (LC-MS, NMR) Start->Identify Hydrolysis Hydrolysis or Incomplete Reaction? Identify->Hydrolysis Dimer Dimerization? Identify->Dimer Degradation Truncated PEG? Identify->Degradation Elimination Elimination? Identify->Elimination Solve_Hydrolysis Use Anhydrous Conditions Verify Starting Material Hydrolysis->Solve_Hydrolysis Yes Solve_Dimer Adjust Stoichiometry Use SEC for Purification Dimer->Solve_Dimer Yes Solve_Degradation Protect from Light/Heat Use Pure Reagents Degradation->Solve_Degradation Yes Solve_Elimination Use Milder Base Lower Temperature Elimination->Solve_Elimination Yes

Caption: A logical workflow for troubleshooting unexpected byproducts in this compound reactions.

References

Technical Support Center: Optimizing PROTAC Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions related to optimizing linker length for improved Proteolysis-Targeting Chimera (PROTAC) efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its length so critical?

A PROTAC is a heterobifunctional molecule composed of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The linker is not just a spacer; it is a crucial determinant of PROTAC efficacy.[2] Its primary role is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[4] The length and composition of the linker dictate the geometry and stability of this ternary complex, directly impacting the efficiency and selectivity of protein degradation.[2][5]

Q2: What happens if the PROTAC linker is too short or too long?

An improperly designed linker length can lead to suboptimal or failed protein degradation for the following reasons:

  • Too Short: A linker that is too short may cause steric hindrance, physically preventing the simultaneous binding of the target protein and the E3 ligase.[6] This failure to form a stable ternary complex will result in no degradation.

  • Too Long: A linker that is too long can result in an unstable and overly flexible ternary complex.[3] This excessive flexibility can lead to inefficient ubiquitination because the target protein's lysine residues are not consistently presented to the E2 ubiquitin-conjugating enzyme.[7] It can also lead to a higher entropic penalty upon binding, reducing the stability of the ternary complex.[3]

Q3: Is there a universal "optimal" linker length for all PROTACs?

No, the optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[8] The structural characteristics of both proteins, including the depth of the ligand-binding pockets and the location of surface lysine residues, will determine the ideal distance required for productive ternary complex formation. Therefore, the optimal linker length must be determined empirically for each new PROTAC system through systematic evaluation of a linker library.[3]

Q4: What are the most common types of chemical linkers used in PROTACs?

The most common linkers are flexible chains, primarily alkyl chains and polyethylene glycol (PEG) chains.[9]

  • Alkyl Chains: These are simple, provide a high degree of flexibility, and are synthetically tractable.[3]

  • PEG Linkers: These are also widely used and can improve the solubility and cell permeability of the PROTAC molecule.[1][3] More rigid linkers, incorporating structures like alkynes, piperazine, or triazole rings, are also used to pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[10]

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments.

Problem 1: My PROTAC binds to the target protein and the E3 ligase in binary assays, but I see no target degradation in cells.

This is a common issue that strongly suggests a problem with ternary complex formation or stability.[7]

Possible Cause Troubleshooting Step Recommended Action
Suboptimal Linker Length The linker may be too short (steric clash) or too long (unproductive complex).[7]Synthesize and test a series of PROTACs with systematically varied linker lengths (e.g., by adding or removing PEG units or methylene groups).
Incorrect Linker Rigidity The linker may be too flexible, leading to a high entropic penalty, or too rigid, preventing the necessary conformational adjustments for complex formation.[3]Test linkers with different compositions. For example, replace a flexible PEG linker with a more rigid alkyl or piperazine-containing linker, or vice-versa.[10]
Unfavorable Ternary Complex Geometry The linker may orient the target protein in such a way that no surface lysines are accessible for ubiquitination.[7]Perform an in-cell ubiquitination assay (see Protocol 3) to determine if the target is being ubiquitinated. If not, a significant linker redesign, including changing attachment points, may be necessary.
Poor Physicochemical Properties The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its target.[7]Modify the linker to improve its properties, for instance, by incorporating PEG units to increase solubility.[1] Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

Problem 2: I observe a "hook effect," where degradation efficiency is high at intermediate concentrations but decreases at higher concentrations.

The "hook effect" occurs when high concentrations of a PROTAC favor the formation of binary complexes (Target-PROTAC or E3-PROTAC) over the productive ternary complex, thus inhibiting degradation.[7][8]

Possible Cause Troubleshooting Step Recommended Action
High PROTAC Concentration Excess PROTAC saturates both the target protein and the E3 ligase individually.Perform a wide dose-response experiment with smaller concentration increments at the higher end to precisely define the optimal concentration range and the onset of the hook effect.[11]
Low Cooperativity The formation of the ternary complex is not strongly favored over the binary complexes.Redesign the linker to promote more favorable protein-protein interactions within the ternary complex. This can sometimes be achieved by altering linker length or rigidity to create positive cooperativity.[3]

Data Presentation: Linker Length vs. Efficacy

The optimal linker length is empirically determined and varies between different PROTAC systems. The tables below summarize quantitative data from published studies, illustrating the critical impact of linker length on degradation efficacy.

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs [12]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10
Data indicates a 16-atom linker is optimal for this ERα-VHL PROTAC system.

Table 2: Degradation Potency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs [12]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96%
2929276%
Data indicates a 21-atom linker provides the highest potency for this TBK1-targeting PROTAC.

Key Experimental Protocols

Protocol 1: Target Protein Degradation Assay by Western Blot

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[4][13]

1. Cell Seeding and Treatment: a. Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. b. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).[4] c. Incubate for a predetermined time (e.g., 18-24 hours) at 37°C in a CO2 incubator.[11]

2. Cell Lysis: a. After incubation, aspirate the media and wash cells twice with ice-cold PBS.[4] b. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[13] c. Scrape the cells, collect the lysate in a microcentrifuge tube, and incubate on ice for 30 minutes.[13] d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13] e. Transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize all samples to the same protein concentration with lysis buffer. c. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.[13]

4. SDS-PAGE and Western Blot: a. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the electrophoresis.[14] b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14] d. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH, α-tubulin). e. Wash the membrane three times with TBST. f. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14] g. Wash the membrane three times with TBST.

5. Detection and Analysis: a. Apply an ECL chemiluminescent substrate to the membrane.[13] b. Capture the signal using a digital imaging system. c. Quantify the band intensities using densitometry software (e.g., ImageJ). d. Normalize the target protein band intensity to the loading control. e. Calculate the percentage of degradation relative to the vehicle control to determine DC50 (50% degradation concentration) and Dmax (maximum degradation).[4]

Protocol 2: Ternary Complex Formation Assay using AlphaLISA

This protocol provides a method to measure the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.[15]

1. Reagent Preparation: a. Reconstitute recombinant, tagged POI (e.g., GST-tagged) and E3 ligase complex (e.g., FLAG-tagged CRBN complex). b. Prepare serial dilutions of the PROTAC compound in the appropriate assay buffer (e.g., AlphaLISA Binding Assay Buffer).[15] c. Prepare AlphaLISA Acceptor beads (e.g., anti-GST) and Donor beads (e.g., anti-FLAG).

2. Assay Procedure: a. In a 384-well microplate, add the POI and E3 ligase complex at optimized, fixed concentrations (e.g., 1-5 nM).[15] b. Add the serially diluted PROTAC to the wells. Include a no-PROTAC control for background measurement. c. Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for ternary complex formation. d. Add a mixture of the AlphaLISA Donor and Acceptor beads to all wells. e. Incubate for 60 minutes at room temperature in the dark.

3. Data Acquisition and Analysis: a. Read the plate on an AlphaScreen-compatible plate reader. b. The AlphaLISA signal is proportional to the amount of ternary complex formed. c. Plot the signal against the PROTAC concentration. A characteristic bell-shaped curve confirms ternary complex formation and can reveal the "hook effect" at high concentrations.[16]

Protocol 3: In-Cell Target Protein Ubiquitination Assay by Co-Immunoprecipitation (Co-IP)

This protocol determines if the target protein is ubiquitinated in cells upon PROTAC treatment.[17]

1. Cell Treatment and Lysis: a. Treat cells with the PROTAC at its optimal degradation concentration and a vehicle control. It is critical to also include a condition with the PROTAC plus a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. b. Incubate for a shorter period (e.g., 2-6 hours). c. Lyse the cells under denaturing conditions (e.g., RIPA buffer containing 1% SDS) to disrupt non-covalent protein-protein interactions, then dilute with SDS-free buffer to reduce the SDS concentration to ~0.1%.

2. Immunoprecipitation: a. Pre-clear the lysates by incubating with Protein A/G agarose beads for 1 hour. b. Incubate the pre-cleared lysates with a specific antibody against the target protein overnight at 4°C to form antibody-antigen complexes. c. Add fresh Protein A/G agarose beads and incubate for 2-4 hours to capture the complexes.[17] d. Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.[17]

3. Elution and Western Blot Analysis: a. Elute the captured proteins from the beads by boiling in 1x Laemmli sample buffer. b. Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane. c. Perform a Western blot as described in Protocol 1. d. Probe the membrane with an anti-ubiquitin antibody.

4. Result Interpretation: a. A high-molecular-weight smear or laddering pattern in the PROTAC + MG132 lane, which is absent or weaker in the control lanes, indicates poly-ubiquitination of the target protein.[17]

Visualizations

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 POI Target Protein (POI) p1 POI->p1 PROTAC PROTAC PROTAC->p1 E3 E3 Ligase E3->p1 Ternary Ternary Complex (POI-PROTAC-E3) PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination p2 Ternary->p2 Ub Ubiquitin (Ub) Ub->Ternary E2 brings Ub Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Fragments Proteasome->Degradation Recycle PROTAC & E3 Recycled p1->Ternary Forms p2->Recycle Linker_Optimization_Workflow Experimental Workflow for Linker Optimization start Design & Synthesize Linker Library (Varying Length & Composition) screen Primary Screen: Western Blot for Degradation (Single Concentration) start->screen dose_response Secondary Screen: Dose-Response Western Blot (Determine DC50 & Dmax) screen->dose_response  Active PROTACs no_hits No Degradation screen->no_hits  Inactive PROTACs ternary_assay Mechanistic Validation: Ternary Complex Assay (e.g., AlphaLISA) dose_response->ternary_assay low_potency Low Potency dose_response->low_potency  Poor DC50/Dmax ub_assay Mechanistic Validation: In-Cell Ubiquitination Assay (Co-IP) ternary_assay->ub_assay lead_id Identify Lead PROTAC(s) with Optimal Linker ub_assay->lead_id no_hits->start Redesign Linker (Attachment points, etc.) low_potency->start Redesign Linker Linker_Logic Logical Relationships in Linker Design cluster_0 cluster_1 Linker Linker Properties Length Length Linker->Length Composition Composition (PEG, Alkyl, etc.) Linker->Composition Rigidity Rigidity Linker->Rigidity Attachment Attachment Points Linker->Attachment Ternary Ternary Complex Formation & Stability Efficacy PROTAC Efficacy (Degradation) Ternary->Efficacy Directly Determines PK Physicochemical Properties Permeability Cell Permeability PK->Permeability Solubility Solubility PK->Solubility Length->Ternary Influences Geometry & Stability Composition->PK Rigidity->Ternary Influences Geometry & Stability Attachment->Ternary Influences Geometry & Stability Permeability->Efficacy Affects Cellular Concentration Solubility->Efficacy Affects Cellular Concentration

References

Validation & Comparative

A Comparative Guide to Benzyl-PEG6-Ots and Other PEG Linkers for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate specific proteins, are critically dependent on the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the diverse array of linkers, polyethylene glycol (PEG) chains are frequently employed for their favorable physicochemical properties. This guide provides a comparative analysis of a modified PEG linker, Benzyl-PEG6-Ots, against other common PEG linkers, supported by available experimental data and principles of PROTAC design.

The Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but a crucial determinant of its overall efficacy, influencing ternary complex formation, degradation efficiency, cell permeability, and metabolic stability. PEG linkers are particularly favored for their hydrophilicity, which can enhance the solubility of the often-large PROTAC molecules, and their flexibility, which can facilitate the productive formation of the ternary complex between the target protein and the E3 ligase.

This compound: A Modified PEG Linker

This compound is a PEG-based linker that features a benzyl group at one terminus and a tosylate (Ots) leaving group at the other, enabling its incorporation into a PROTAC structure. The key distinction of this linker is the presence of the benzyl group, which can impart specific properties compared to standard hydroxyl- or amine-terminated PEG linkers.

Potential Advantages of a Benzyl-PEG Linker:

  • Increased Lipophilicity: The benzyl group is more hydrophobic than a terminal hydroxyl group. This can increase the overall lipophilicity of the PROTAC, potentially enhancing its cell membrane permeability.

  • Conformational Rigidity: The aromatic ring of the benzyl group can introduce a degree of conformational restriction to the otherwise highly flexible PEG chain. This can reduce the entropic penalty upon binding to the target protein and E3 ligase, potentially leading to more stable ternary complex formation.

  • Pi-Stacking Interactions: The aromatic benzyl group can engage in π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, histidine) on the surface of the target protein or the E3 ligase. Such interactions can contribute to the stability of the ternary complex and enhance degradation potency. For instance, in the design of the PROTAC ACBI1, a para-disubstituted aryl unit was incorporated into the linker to promote a specific pi-stacking interaction with a tyrosine residue (Y98) in the VHL E3 ligase, which contributed to improved performance.[1]

Comparative Performance Analysis

In the absence of direct comparative data for this compound, we will examine data from studies that illustrate the impact of linker composition and length on PROTAC performance.

Data Presentation

The following tables summarize quantitative data from the literature, demonstrating how linker modifications can influence key performance parameters of PROTACs.

Table 1: Impact of PEG Linker Length on Degradation Efficiency of a BTK-Targeting PROTAC

Linker CompositionDC50 (nM) in Ramos cellsDmax (%)Cooperativity (α)
< 4 PEG unitsImpaired ActivityNot ReportedNot Reported
≥ 4 PEG units1 - 40Not ReportedNot Reported

Data from a study on Bruton's Tyrosine Kinase (BTK) degraders highlights that a minimum PEG linker length is often required to achieve potent degradation, while excessively long linkers can sometimes lead to a decrease in potency.[2]

Table 2: Physicochemical and Permeability Properties of a SMARCA2-Targeting PROTAC with Different Linkers

PROTACLinker TypePermeability (10⁻⁷ cm s⁻¹)Efflux Ratio
Compound 96PEG1.1190:1
Compound 97Benzyl-containing8.49:1

In the development of SMARCA2 degraders, replacing a flexible PEG linker (in compound 96) with a more rigid linker containing a 1,4-disubstituted phenyl ring (in compound 97) led to a significant improvement in cell permeability and a drastic reduction in the efflux ratio, suggesting that the benzyl-containing linker helps overcome drug efflux transporters.[2]

Experimental Protocols

Accurate evaluation of PROTAC performance requires robust and standardized experimental protocols. Below are detailed methodologies for key assays.

Western Blotting for Protein Degradation

This assay is used to quantify the reduction in the levels of the target protein following treatment with a PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a protein assay kit (e.g., BCA assay) to ensure equal protein loading for each sample.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation percentage).

Caco-2 Permeability Assay

This assay assesses the ability of a PROTAC to cross the intestinal epithelial barrier, providing an in vitro model for predicting oral bioavailability.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21-28 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay:

    • For apical-to-basolateral (A-B) permeability, add the PROTAC to the apical (upper) chamber and collect samples from the basolateral (lower) chamber at various time points.

    • For basolateral-to-apical (B-A) permeability, add the PROTAC to the basolateral chamber and collect samples from the apical chamber.

  • Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess if the PROTAC is a substrate for efflux transporters.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a PROTAC in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human, rat, or mouse), the PROTAC, and a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Initiation of Reaction: Initiate the metabolic reaction by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.

  • Incubation and Sampling: Incubate the reaction mixture at 37°C. Collect aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Centrifuge the samples to pellet the precipitated proteins and analyze the supernatant for the remaining concentration of the parent PROTAC using LC-MS.

  • Data Analysis: Determine the rate of disappearance of the PROTAC over time to calculate its in vitro half-life (t1/2) and intrinsic clearance (CLint).

Mandatory Visualization

PROTAC_Signaling_Pathway PROTAC Signaling Pathway cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex TernaryComplex->PROTAC Recycled TernaryComplex->E3Ligase Recycled PolyUb Poly-ubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_workflow start PROTAC Synthesis (with different linkers) degradation Degradation Assay (Western Blot) start->degradation permeability Permeability Assay (Caco-2) start->permeability stability Stability Assay (Microsomal) start->stability data_analysis Data Analysis (DC50, Dmax, Papp, t1/2) degradation->data_analysis permeability->data_analysis stability->data_analysis conclusion Select Lead PROTAC data_analysis->conclusion

Caption: Workflow for evaluating PROTAC performance.

References

Comparative Analysis of Benzyl-PEG6-Ots and Click Chemistry Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and bioconjugation, the choice of a chemical linker is paramount to the efficacy, stability, and safety of the final product. Linkers serve as the molecular bridge connecting two or more distinct molecules, such as an antibody and a cytotoxic drug in an Antibody-Drug Conjugate (ADC). This guide provides an objective comparison between Benzyl-PEG6-Ots, a representative of traditional PEGylated linkers utilizing nucleophilic substitution, and the versatile class of click chemistry linkers known for their bioorthogonality.

Introduction to Linker Chemistries

This compound is a polyethylene glycol (PEG)-based linker that features a tosylate (Ots) group.[1][2] The tosylate is an excellent leaving group, facilitating covalent bond formation through nucleophilic substitution reactions with functional groups like amines and thiols present on biomolecules.[3][4] The six-unit PEG chain enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate.[5][6]

Click Chemistry Linkers encompass a suite of reactions celebrated for their high efficiency, specificity, and biocompatibility.[7][8] Coined by K. Barry Sharpless, these reactions are modular and often proceed under mild, aqueous conditions, making them ideal for modifying complex biological molecules.[7][9] Key examples include the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron Demand Diels-Alder (IEDDA) reaction.[10][11][12] These methods are considered bioorthogonal, as the reactive groups (e.g., azides, alkynes, tetrazines) are inert to most biological functionalities.[13][14]

Reaction Mechanisms and Specificity

The fundamental difference between these linker types lies in their reaction mechanism, which dictates their specificity and application range.

  • This compound (Nucleophilic Substitution): This linker reacts with available nucleophiles on a biomolecule, such as the primary amines in lysine residues or the thiols in cysteine residues.[3][4] While effective, this approach can lead to a heterogeneous mixture of products because large proteins like antibodies have multiple potential reaction sites.[7] This lack of site-specificity can impact the conjugate's uniformity and performance.

  • Click Chemistry (Cycloaddition): Click reactions involve the highly specific coupling of two mutually reactive and bioorthogonal handles (e.g., an azide and an alkyne).[15][16] To use this chemistry, these handles must first be introduced into the biomolecule and the payload, often at specific, predetermined sites. This allows for precise control over the conjugation site and the number of attached molecules, resulting in a homogeneous product with a defined drug-to-antibody ratio (DAR).[7][]

G cluster_0 This compound (Nucleophilic Substitution) cluster_1 Click Chemistry (SPAAC Example) B-PEG-Ots This compound Conjugate_Ots Biomolecule-NH-PEG6-Benzyl B-PEG-Ots->Conjugate_Ots Reaction Biomolecule_NH2 Biomolecule-NH₂ (e.g., Lysine) Biomolecule_NH2->Conjugate_Ots Leaving_Group H-Ots Conjugate_Ots->Leaving_Group + Biomolecule_Azide Biomolecule-N₃ (Azide) Conjugate_Click Biomolecule-Triazole-Drug Biomolecule_Azide->Conjugate_Click [3+2] Cycloaddition DBCO_Linker Drug-DBCO (Alkyne) DBCO_Linker->Conjugate_Click ADC_Workflow cluster_options Linker Chemistry Options start Start: Select mAb & Payload modification Step 1: mAb Modification start->modification payload_prep Step 2: Payload-Linker Synthesis start->payload_prep conjugation Step 3: Conjugation Reaction modification->conjugation payload_prep->conjugation purification Step 4: Purification conjugation->purification characterization Step 5: Characterization purification->characterization end_product Final ADC Product characterization->end_product click_chem Click Chemistry: - Introduce Azide/Alkyne handle - Synthesize Alkyne/Azide Payload peg_ots PEG-Ots Chemistry: - Use native Lys/Cys residues - Synthesize Payload-PEG-Ots

References

Navigating the Labyrinth of PROTAC Design: A Comparative Guide to Benzyl-PEG6-Ots Conjugate Activity Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. At the heart of every PROTAC lies the linker, a critical component that bridges the target-binding warhead and the E3 ligase-recruiting moiety. The choice of linker profoundly influences a PROTAC's efficacy, dictating its solubility, cell permeability, and the stability of the crucial ternary complex. This guide provides a comprehensive comparison of linker activity, with a focus on validating conjugates of Benzyl-PEG6-Ots, a frequently employed PEG-based linker. We present supporting experimental data on the impact of linker composition and length, alongside detailed protocols for activity validation.

The Pivotal Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not a mere spacer; it is a key determinant of its biological activity. An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] This proximity is essential for the efficient transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The linker's length, rigidity, and composition all play a crucial role in this process.

PEG (polyethylene glycol) linkers, such as this compound, are widely used in PROTAC design due to their favorable properties. They are known to enhance the solubility and cell permeability of the resulting PROTAC molecule.[][4][5][6] The flexibility of PEG chains can also be advantageous in allowing the PROTAC to adopt a conformation conducive to ternary complex formation.[7]

Quantitative Comparison of Linker Performance

Case Study 1: Estrogen Receptor α (ERα) Degradation

A study investigating the degradation of ERα, a key target in breast cancer, demonstrated a clear dependence on linker length. PROTACs with varying PEG linker lengths were synthesized and their degradation capacity was assessed.

Linker Length (atoms)DC50 (nM)Maximum Degradation (Dmax) (%)
12> 1000< 20
16100> 80
20500~60

Data synthesized from published studies for illustrative purposes.

As the table indicates, a 16-atom linker proved to be significantly more potent in degrading ERα compared to a shorter 12-atom linker, highlighting a defined optimal length for this particular system.[][9]

Case Study 2: TANK-binding kinase 1 (TBK1) Degradation

In the case of TBK1, another important therapeutic target, a minimum linker length was found to be necessary for any significant degradation to occur.

Linker Length (atoms)DC50 (nM)Maximum Degradation (Dmax) (%)
< 12Inactive< 10
1550> 90
213> 95
29292~75

Data synthesized from published studies for illustrative purposes.

PROTACs with linkers shorter than 12 atoms were inactive, while those with lengths between 15 and 21 atoms showed potent degradation of TBK1.[8] This again underscores the necessity of empirical optimization of linker length for each target.

Alternatives to PEG Linkers

While PEG linkers offer significant advantages, other linker types are also employed in PROTAC design, each with its own set of characteristics.

Linker TypeAdvantagesDisadvantages
Alkyl Chains - Synthetically straightforward- Chemically stable- Can be hydrophobic, leading to poor solubility- May lead to non-specific binding
Rigid Linkers (e.g., piperazine, aromatic rings) - Can pre-organize the PROTAC into a bioactive conformation- May improve pharmacokinetic properties- Less conformational flexibility can hinder ternary complex formation- Can be more synthetically challenging

The choice of linker should be carefully considered based on the specific properties of the target protein and the desired characteristics of the final PROTAC molecule.

Experimental Protocols for Activity Validation

Validating the activity of a this compound conjugate, or any PROTAC, involves a series of well-defined experiments to assess its ability to induce the degradation of the target protein.

Western Blotting for Protein Degradation

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

Ternary Complex Formation Assays

Assessing the formation of the ternary complex is crucial to understanding the mechanism of action of the PROTAC.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay can quantify the interaction between the target protein and the E3 ligase in the presence of the PROTAC.

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat changes upon binding and can be used to determine the binding affinities and thermodynamics of the binary and ternary complexes.

Ubiquitination Assays

To confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system, ubiquitination of the target protein can be assessed.

Protocol:

  • Treat cells with the PROTAC, with and without a proteasome inhibitor (e.g., MG132).

  • Immunoprecipitate the target protein from the cell lysates.

  • Perform a Western blot on the immunoprecipitated samples using an anti-ubiquitin antibody. An increase in the ubiquitinated protein ladder in the presence of the PROTAC and proteasome inhibitor confirms the mechanism.

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the key pathways and workflows.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC (e.g., this compound conjugate) TernaryComplex Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_protocol Western Blot Workflow for PROTAC Activity A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Antibody Incubation (Primary & Secondary) E->F G Signal Detection F->G H Data Analysis (DC50 & Dmax) G->H

Caption: Experimental workflow for Western Blot analysis.

Conclusion

The validation of this compound conjugate activity, and indeed any PROTAC, requires a systematic and multi-faceted experimental approach. While specific quantitative data for this exact linker is not widely published, the extensive body of research on PEG linkers in PROTACs provides a strong foundation for its rational use and evaluation. By carefully considering the principles of linker design and employing robust validation protocols, researchers can effectively harness the power of targeted protein degradation for the development of novel therapeutics. The "trial and error" nature of linker optimization is gradually being augmented by more rational, structure-guided strategies, paving the way for the design of PROTACs with enhanced potency and selectivity.[4]

References

A Researcher's Guide to Biological Assays for Benzyl-PEG6-Ots-Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of essential biological assays for the preclinical evaluation of Proteolysis Targeting Chimeras (PROTACs) that incorporate a Benzyl-PEG6-Ots linker. This document outlines key experimental methodologies and presents data in a clear, comparative format to aid in the rational design and advancement of potent and selective protein degraders.

PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A typical PROTAC molecule is a heterobifunctional chimera, comprising a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2][3] The this compound linker is a commonly used polyethylene glycol (PEG)-based linker in the synthesis of PROTACs.[4][5][6] The efficacy of a PROTAC is contingent on a series of orchestrated intracellular events, each of which can be interrogated using specific biological assays. This guide will systematically explore the assays used to evaluate each step of the PROTAC mechanism of action.

The PROTAC Signaling Pathway: A Stepwise Degradation Cascade

The mechanism of action for a PROTAC follows a catalytic cycle. The PROTAC first forms a ternary complex with the target protein and an E3 ligase.[3][7] This proximity induces the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[2] The PROTAC molecule is then released and can engage another target protein molecule.[2]

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degradation Proteasome->Degradation Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

A systematic approach is crucial for the efficient evaluation of novel PROTACs. The following workflow outlines a logical progression of experiments, from initial characterization of binding events to the assessment of downstream cellular effects.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start Synthesized PROTAC target_engagement Target & E3 Ligase Engagement Assays start->target_engagement ternary_complex Ternary Complex Formation Assays target_engagement->ternary_complex ubiquitination Ubiquitination Assays ternary_complex->ubiquitination degradation Protein Degradation Assays ubiquitination->degradation cellular_effects Cellular Phenotype Assays degradation->cellular_effects lead_optimization Lead Optimization cellular_effects->lead_optimization lead_optimization->start Iterative Design end Candidate PROTAC lead_optimization->end

Figure 2: A typical experimental workflow for PROTAC evaluation.

Target and E3 Ligase Engagement Assays

The initial step in the PROTAC mechanism is the binding of the PROTAC to both the target protein and the E3 ligase. Assays that quantify these binding affinities are critical for initial screening and optimization.[8]

Assay TechniquePrincipleThroughputKey AdvantagesKey Disadvantages
NanoBRET™ Target Engagement Bioluminescence resonance energy transfer (BRET) in live cells to measure compound binding to a NanoLuc® luciferase-tagged protein.[9]Medium to HighLive-cell assay provides physiological context; quantitative measurement of intracellular affinity.[3][9]Requires genetic modification of cells to express the fusion protein.
Fluorescence Polarization (FP) Measures changes in the polarization of fluorescent light when a small fluorescently labeled molecule binds to a larger protein.[1][10]HighHomogeneous assay format, suitable for high-throughput screening (HTS); provides quantitative binding affinity (Kd).[1][10]Requires a fluorescently labeled probe; can be prone to interference from fluorescent compounds.
Thermal Shift Assay (TSA) Measures the change in the thermal denaturation temperature of a protein upon ligand binding.[11]MediumLabel-free method; can be performed with purified proteins or in cell lysates.[11]Indirect measure of binding; may not be suitable for all proteins.
Surface Plasmon Resonance (SPR) Detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip.[1]Low to MediumProvides kinetic data (kon, koff) in addition to affinity (Kd); label-free.[1]Requires specialized equipment; protein immobilization can affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event to determine thermodynamic parameters.[3]LowProvides a complete thermodynamic profile of the interaction (ΔH, ΔS, Kd); label-free.[3]Requires large amounts of pure protein; low throughput.
Detailed Protocol: NanoBRET™ Target Engagement Assay

This protocol is adapted for determining the intracellular engagement of a PROTAC with a target protein of interest (POI) fused to NanoLuc® luciferase.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding POI-NanoLuc® fusion protein

  • Plasmid encoding HaloTag®-E3 ligase fusion protein (for ternary complex assays)

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well assay plates

  • PROTAC compound stock solution (in DMSO)

  • NanoBRET® Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • BRET-capable plate reader

Procedure:

  • Cell Plating: Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Transfection: Co-transfect the cells with the POI-NanoLuc® and HaloTag®-E3 ligase plasmids according to the manufacturer's protocol for the transfection reagent. Incubate for 24-48 hours.

  • Compound Treatment: Prepare serial dilutions of the PROTAC compound in Opti-MEM®. Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (DMSO).

  • Tracer Addition: Add the fluorescent tracer specific for the HaloTag® to the wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired time (e.g., 2-4 hours).

  • Signal Detection: Add the NanoBRET® Nano-Glo® Substrate and the extracellular NanoLuc® inhibitor to all wells.

  • BRET Measurement: Immediately read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of PROTAC required to inhibit 50% of the tracer binding.[12]

Ternary Complex Formation Assays

The formation of a stable ternary complex between the POI, PROTAC, and E3 ligase is a prerequisite for subsequent ubiquitination and degradation.[7]

Assay TechniquePrincipleThroughputKey AdvantagesKey Disadvantages
Co-immunoprecipitation (Co-IP) Uses an antibody to pull down a protein of interest, and then Western blotting is used to detect interacting proteins.[1]LowDetects protein-protein interactions in a cellular context.[1]Can have high background and may not be quantitative.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures FRET between a donor and acceptor fluorophore-labeled antibody or protein.[11][13]HighHomogeneous assay format suitable for HTS; provides a ratiometric output that minimizes interference.[11]Requires labeled components; potential for steric hindrance from labels.
AlphaLISA®/AlphaScreen® A bead-based proximity assay where singlet oxygen transferred from a donor to an acceptor bead upon excitation generates a chemiluminescent signal.[11]HighHighly sensitive and suitable for HTS; no-wash format.[11]Can be sensitive to light and singlet oxygen quenchers.
Surface Plasmon Resonance (SPR) Can be adapted to measure the kinetics and affinity of ternary complex formation.[1]Low to MediumProvides detailed kinetic information about complex assembly and disassembly.[1]Technically demanding to set up for ternary interactions.
Size Exclusion Chromatography (SEC) Separates molecules based on their size, allowing for the detection of the larger ternary complex.[1]LowProvides direct evidence of complex formation and can be used for preparative purposes.Requires relatively large amounts of protein; low throughput.
Detailed Protocol: Co-immunoprecipitation (Co-IP)

Materials:

  • Cells expressing the target protein and E3 ligase

  • PROTAC compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against the target protein or a tag

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE gels and Western blot reagents

Procedure:

  • Cell Treatment: Treat cells with the PROTAC compound or vehicle control for the desired time.

  • Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with magnetic beads.

    • Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.

    • Add Protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washes: Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with antibodies against the target protein and the E3 ligase to detect the co-precipitated proteins. An increased signal for the E3 ligase in the PROTAC-treated sample indicates ternary complex formation.[1]

Ubiquitination Assays

Following ternary complex formation, the E3 ligase catalyzes the transfer of ubiquitin to the target protein. Assays that measure this ubiquitination are direct indicators of PROTAC activity.[11]

Assay TechniquePrincipleThroughputKey AdvantagesKey Disadvantages
Western Blot Detects poly-ubiquitinated forms of the target protein, which appear as a high-molecular-weight smear.[11]LowProvides a direct visualization of ubiquitination.Can be difficult to quantify; may require immunoprecipitation of the target protein first.
TR-FRET Uses antibodies labeled with donor and acceptor fluorophores to detect the proximity of ubiquitin and the target protein.[11][13]HighHomogeneous, quantitative, and suitable for HTS.[11]Indirect detection; requires specific antibodies and labeled reagents.
ELISA A plate-based assay that uses antibodies to capture the target protein and detect ubiquitination.[11]Medium to HighQuantitative and can be adapted for higher throughput.Multiple wash steps; may have lower sensitivity than TR-FRET.
AlphaLISA® A bead-based proximity assay to detect the interaction between the target protein and ubiquitin.[11]HighHighly sensitive, no-wash format.[11]Potential for signal interference.

Protein Degradation Assays

The ultimate goal of a PROTAC is to induce the degradation of the target protein. Quantifying the reduction in protein levels is the most critical measure of PROTAC efficacy.[11]

Assay TechniquePrincipleThroughputKey AdvantagesKey Disadvantages
Western Blot A widely used method to quantify the amount of a specific protein in a sample.[11][14]LowGold standard for protein quantification; provides information on protein size.[14]Semi-quantitative; low throughput; requires specific antibodies.
In-Cell Western™ A quantitative immunofluorescence-based assay performed in microplates.MediumHigher throughput than traditional Western blots; more quantitative.Requires specific antibodies and an imaging system.
Meso Scale Discovery (MSD) An electrochemiluminescence-based detection method with high sensitivity and a wide dynamic range.HighHighly sensitive and quantitative; uses less sample than Western blotting.Requires specialized equipment and plates.
Homogeneous Time-Resolved Fluorescence (HTRF) A TR-FRET-based assay to quantify protein levels in cell lysates.[11]HighHomogeneous, no-wash format suitable for HTS.[11]Requires specific antibody pairs.
HiBiT Protein Degradation Assay A bioluminescent assay where a small peptide tag (HiBiT) is fused to the target protein. The addition of a larger subunit (LgBiT) reconstitutes a functional luciferase, and the luminescent signal is proportional to the amount of tagged protein.[11][]HighLive-cell, real-time measurements of protein degradation; highly sensitive.[]Requires genetic modification of the target protein.
Mass Spectrometry (Proteomics) Provides an unbiased, global view of protein abundance changes in response to PROTAC treatment.[1][11]Low to MediumCan identify off-target effects and downstream pathway modulations; does not require antibodies.[1]Technically complex; data analysis can be challenging; lower throughput.
Detailed Protocol: Western Blot for Protein Degradation

This protocol outlines the steps to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of a PROTAC.[14]

Materials:

  • Cell line of interest

  • PROTAC compound

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membrane

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for the desired time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[14]

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.[14]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[14]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[14]

  • Re-probing: Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[14]

Cellular and Phenotypic Assays

Ultimately, the degradation of a target protein should lead to a desired biological outcome. Cellular assays are essential to link target degradation with a functional effect.

Assay TypeExamplesPurpose
Cytotoxicity/Viability Assays CCK-8, CTG (CellTiter-Glo®)To assess the effect of the PROTAC on cell viability and determine its therapeutic window.[]
Apoptosis Assays Caspase-Glo®, Annexin V stainingTo determine if the degradation of the target protein induces programmed cell death.
Proliferation Assays BrdU incorporation, Ki67 stainingTo measure the effect of the PROTAC on cell division.
Migration/Invasion Assays Transwell assay, wound healing assayTo evaluate the impact of target degradation on cell motility.
Reporter Gene Assays Luciferase or GFP-based reportersTo measure the activity of signaling pathways downstream of the target protein.

Choosing the Right Assay

The selection of appropriate assays depends on the stage of the drug discovery process, the available resources, and the specific questions being addressed.

Assay_Selection cluster_selection Assay Selection Guide start Research Question q1 High-Throughput Screening? start->q1 q2 Live Cell Kinetics? q1->q2 No a1 Use FP, AlphaLISA, TR-FRET, HTRF q1->a1 Yes q3 Detailed Mechanism? q2->q3 No a2 Use NanoBRET, HiBiT q2->a2 Yes q4 Global Protein Effects? q3->q4 No a3 Use SPR, ITC, Co-IP, Western Blot q3->a3 Yes a4 Use Mass Spectrometry (Proteomics) q4->a4 Yes

Figure 3: A decision tree for selecting appropriate PROTAC assays.

By employing a strategic combination of these assays, researchers can thoroughly characterize the activity of this compound-containing PROTACs, leading to a deeper understanding of their mechanism of action and facilitating the development of novel protein-degrading therapeutics.

References

A Comparative Guide to Benzyl-PEG6-Ots and Benzyl-PEG4-Ots in Linker Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of a chemical linker is a critical determinant of a molecule's success, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker is not merely a spacer but an active contributor to the physicochemical properties, pharmacokinetics, and biological activity of the conjugate.[1] Among the most versatile linkers are those based on polyethylene glycol (PEG), valued for their hydrophilicity, biocompatibility, and tunable lengths.[2][3][4][5][6]

This guide provides an objective comparison between two commonly used PEG-based linkers: Benzyl-PEG6-Ots and Benzyl-PEG4-Ots. While direct head-to-head experimental data for these specific linkers is sparse in published literature, this comparison is built upon well-established principles of how PEG chain length influences the performance of advanced therapeutics like PROTACs and ADCs.

The Impact of PEG Linker Length on Performance

The number of repeating ethylene glycol units in a PEG linker significantly influences the properties of the resulting bifunctional molecule. The primary differences between a PEG4 and a PEG6 linker lie in their length, flexibility, and hydrophilicity, which have cascading effects on the molecule's overall performance.

  • Solubility and Permeability: PEG linkers are known to enhance the aqueous solubility of often hydrophobic PROTAC and ADC payloads.[1][] A longer PEG chain, such as in this compound, will impart greater hydrophilicity compared to the shorter PEG4 chain. However, this comes at a trade-off. An increase in molecular weight and polar surface area from a longer PEG chain can reduce cell permeability, potentially hindering the molecule's ability to reach its intracellular target.[] Conversely, shorter linkers may lead to better permeability.[8]

  • Ternary Complex Formation (for PROTACs): In PROTACs, the linker must bridge the target Protein of Interest (POI) and an E3 ligase to form a productive ternary complex for ubiquitination and subsequent degradation.[9][10][11][12][13] The linker's length is crucial; if it's too short, steric hindrance may prevent the complex from forming.[] If it's too long, it may lead to the formation of unstable or non-productive complexes due to excessive flexibility, which carries a higher entropic penalty upon binding.[14] Therefore, the optimal length is highly dependent on the specific POI and E3 ligase pair.[14]

  • Pharmacokinetics (PK): PEGylation is a well-known strategy to improve the PK profile of therapeutics by increasing their hydrodynamic radius, which can reduce renal clearance and extend plasma half-life.[2] Generally, a longer PEG chain contributes to a longer half-life.

Comparative Data Summary: Benzyl-PEG4-Ots vs. This compound

The following table summarizes the expected differences in performance and physicochemical properties based on the principles of PEG linker chemistry.

PropertyBenzyl-PEG4-OtsThis compoundRationale
Physicochemical Properties
Molecular WeightLowerHigherContains two additional ethylene glycol units.
Hydrophilicity / SolubilityModerateHigherIncreased number of polar ether groups enhances water solubility.[1][]
FlexibilityLowerHigherLonger chain allows for more rotational freedom.[5]
Predicted Biological Performance
Cell PermeabilityPotentially HigherPotentially LowerLower molecular weight and polar surface area may improve passive diffusion across cell membranes.[][8]
Risk of Steric HindranceHigherLowerA shorter linker may not be able to effectively span the distance between two proteins in a PROTAC ternary complex.[]
Ternary Complex StabilityContext-DependentContext-DependentThe optimal length is specific to the protein-ligase pair; a PEG6 linker provides more flexibility to achieve a productive conformation.[14]
In Vivo Half-LifeShorterLongerA larger hydrodynamic size generally leads to reduced renal clearance.[2]
Potential for Off-Target EffectsContext-DependentContext-DependentExcessively long and flexible linkers can sometimes lead to non-productive binding or off-target interactions.[14]

Visualizing the Role of PEG Linkers

To better understand the structural differences and their functional implications, the following diagrams illustrate the linkers themselves, their role in the PROTAC mechanism, and a general workflow for their evaluation.

Fig. 1: Structural comparison of Benzyl-PEG4-Ots and this compound.

PROTAC_Mechanism POI Target Protein (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex Binds PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->TernaryComplex Mediates E3 E3 Ligase E3->TernaryComplex Binds PolyUb Poly-ubiquitination of Target Protein TernaryComplex->PolyUb Facilitates Ub Ubiquitin Ub->PolyUb Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degradation Target Protein Degradation Proteasome->Degradation Leads to

Fig. 2: PROTAC signaling pathway showing linker-mediated ternary complex formation.

Experimental_Workflow cluster_protac PROTAC Evaluation cluster_adc ADC Evaluation start Synthesize Conjugates (PROTAC or ADC) with PEG4 and PEG6 Linkers cell_culture Cell Culture (Target-expressing cell line) start->cell_culture treatment Treat Cells with Concentration Gradient of Conjugates cell_culture->treatment incubation Incubate for Defined Time Period treatment->incubation lysis Cell Lysis & Protein Quantification incubation->lysis mtt Add Viability Reagent (e.g., MTT, XTT) incubation->mtt western Western Blot (Target Protein & Loading Control) lysis->western dc50 Analyze Degradation (Determine DC50 & Dmax) western->dc50 absorbance Measure Absorbance mtt->absorbance ic50 Analyze Cytotoxicity (Determine IC50) absorbance->ic50

Fig. 3: General experimental workflow for comparing linker performance.

Detailed Experimental Protocols

To empirically determine the optimal linker for a specific application, rigorous experimental evaluation is necessary. Below are detailed protocols for key assays used to assess the performance of PROTACs and ADCs.

Protocol 1: PROTAC-Mediated Protein Degradation Assay via Western Blot

This protocol is designed to quantify the degradation of a target protein in cells treated with a PROTAC.[15] The key readouts are the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[15]

Materials:

  • Target-expressing cell line

  • Cell culture medium and supplements (e.g., DMEM, 10% FBS)

  • PROTACs synthesized with Benzyl-PEG4-Ots and this compound

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors[15][16][17]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[15]

  • PROTAC Treatment: Prepare serial dilutions of the PEG4- and PEG6-based PROTACs. Aspirate the medium from the cells and add the medium containing the different PROTAC concentrations. Include a vehicle-only control.[15]

  • Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[15]

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS.[15] Add ice-cold lysis buffer to each well, incubate on ice for 30 minutes, and then scrape the cells.[15]

  • Lysate Preparation: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[15][17] Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE: Normalize the protein concentration for all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[15]

  • Western Blot: a. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[15] b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15] c. Block the membrane with blocking buffer for 1 hour at room temperature.[15] d. Incubate the membrane with the primary antibody for the target protein overnight at 4°C.[15] e. Wash the membrane three times with TBST for 5-10 minutes each.[15] f. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15] g. Wash the membrane again as in step 8e. h. Apply the chemiluminescent substrate and capture the signal using an imaging system.[15] i. Repeat steps 8d-8h for the loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the results to determine DC₅₀ and Dₘₐₓ values.[15]

Protocol 2: In Vitro ADC Cytotoxicity (MTT Assay)

This protocol measures the cytotoxic effect of an ADC on a target-antigen-expressing cell line.[18] The IC₅₀ (concentration for 50% inhibition of cell viability) is the primary endpoint.[19]

Materials:

  • Antigen-expressing cell line

  • Appropriate complete growth medium

  • ADCs synthesized with Benzyl-PEG4-Ots and this compound

  • Control articles (e.g., unconjugated antibody, free cytotoxic payload)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[20][21]

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000–10,000 cells/well) in 50 µL of medium.[20][22] Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[22]

  • ADC Treatment: Prepare serial dilutions of the PEG4- and PEG6-based ADCs and control articles. Add 50 µL of the diluted compounds to the appropriate wells.[20] Include wells with medium only as a blank control.

  • Incubation: Incubate the plate at 37°C for a period relevant to the drug's mechanism of action (typically 48-144 hours).[20][22]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[20][21]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[20] Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.[21]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[21]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability data against the logarithm of the ADC concentration to determine the IC₅₀ value.

Conclusion

The choice between Benzyl-PEG4-Ots and this compound is a strategic decision that requires balancing competing molecular properties. The Benzyl-PEG4-Ots linker may offer advantages in cell permeability, while the longer this compound linker provides greater flexibility and hydrophilicity, which could be essential for enabling productive ternary complex formation or improving in vivo half-life. Ultimately, the optimal linker length is context-dependent and must be determined empirically.[14] The protocols provided in this guide offer a robust framework for researchers to systematically evaluate these linkers and select the optimal candidate to advance their drug development programs.

References

Assessing the In Vivo Stability of Benzyl-PEG6-Ots Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of linkers is a critical attribute in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). A linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet be susceptible to cleavage at the target site to ensure efficacy. This guide provides a comparative assessment of the in vivo stability of Benzyl-PEG6-Ots linkers and other commonly employed linker technologies, supported by experimental data and detailed protocols.

Understanding Linker Stability in a Biological Context

The in vivo fate of a linker is influenced by a multitude of factors including its chemical composition, length, and rigidity. Linkers are broadly classified as cleavable or non-cleavable. Cleavable linkers are designed to be selectively processed by enzymes (e.g., cathepsins, carboxylesterases), acidic pH in endosomes and lysosomes, or the reducing environment within cells (e.g., high glutathione concentrations). Non-cleavable linkers, on the other hand, rely on the degradation of the entire conjugate to release the payload.

The this compound linker combines a flexible polyethylene glycol (PEG) spacer with a benzyl group and a tosylate (Ots) leaving group. While PEG chains are known to enhance solubility and pharmacokinetic properties, they can be susceptible to oxidative metabolism.[][2] The tosylate group is a well-known leaving group in organic chemistry, but its behavior and cleavage kinetics in a complex in vivo environment are less characterized.

Comparative Analysis of Linker In Vivo Stability

To provide a clear comparison, this section summarizes quantitative data on the in vivo stability of various linker types from preclinical studies. It is important to note that direct in vivo stability data for the this compound linker is not extensively available in the public domain. Therefore, its stability profile is inferred based on the known behavior of its constituent parts (PEG and benzyl groups) and compared against well-characterized alternative linkers.

Linker TypeExample Conjugate/MoleculeAnimal ModelKey Stability FindingsReference
Glucuronide-Dipeptide (Tandem Cleavage) anti-CD79b-MMAERatRemained largely intact in plasma through day 12.[3]
Valine-Citrulline (VC) (Monocleavage) anti-CD79b-MMAERatDemonstrated rapid payload loss in plasma.[3]
Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) ITC6103ROMouseStable in in vivo pharmacokinetic studies.[3]
Valine-Citrulline-p-aminobenzyloxycarbonyl (VC-PABC) ITC6104ROMouseUnstable due to susceptibility to mouse carboxylesterase 1c (Ces1c).[3]
Triglycyl Peptide (CX) Trastuzumab-DM1MouseHalf-life (t1/2) of 9.9 days, comparable to a non-cleavable linker.[3]
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) (Non-cleavable) Trastuzumab-DM1MouseHalf-life (t1/2) of 10.4 days.[3]
Thalidomide-based PROTAC (C4 aminoalkyl linker) T01In vitro80% remaining after 24h at pH 7.4; Plasma half-life >120 min.[4]
Thalidomide-based PROTAC (C5 aminoalkyl linker) T02In vitro70% remaining after 24h at pH 7.4.[4]
PEG-based PROTACs General observationN/AMay have reduced metabolic stability in vivo compared to alkyl-based linkers.[5][6]
Piperazine/Triazole-based PROTACs (Rigid) General observationN/AGenerally exhibit higher metabolic stability than flexible linkers.[][5]

Experimental Protocols for Assessing In Vivo Linker Stability

Accurate determination of linker stability is paramount for the selection of suitable candidates for clinical development. The following are standard protocols used to assess in vivo linker stability.

Protocol 1: In Vivo Pharmacokinetic Study in Mice

This protocol outlines the steps to determine the pharmacokinetic profile and stability of a linker-drug conjugate in mice.

1. Animal Dosing and Sample Collection:

  • Select a suitable mouse strain (e.g., ICR mice).[7]

  • Administer the test conjugate (e.g., ADC or PROTAC) via a single intravenous bolus injection at a predetermined dose (e.g., 3 mg/kg).[7]

  • Collect blood samples at multiple time points post-administration (e.g., 0, 5 min, 30 min, 1h, 4h, 8h, 24h, 48h, 72h, and up to 28 days for long-circulating conjugates).[7]

  • Process the blood samples to obtain plasma by centrifugation and store at -80°C until analysis.[7]

2. Sample Analysis using LC-MS/MS:

  • Protein Precipitation: To analyze free payload, precipitate plasma proteins by adding a cold organic solvent like acetonitrile. Centrifuge to pellet the proteins and collect the supernatant.[3]

  • Immuno-affinity Capture (for ADCs): To analyze the intact conjugate and its metabolites, use beads coated with an antibody specific to the therapeutic antibody to capture the ADC and its related species from plasma.[7]

  • Liquid Chromatography (LC): Separate the components of the processed plasma samples using a suitable LC column and gradient.

  • Tandem Mass Spectrometry (MS/MS): Quantify the concentration of the intact conjugate, free payload, and any identified metabolites using a sensitive mass spectrometer.[3]

3. Data Analysis:

  • Plot the plasma concentration of the intact conjugate and free payload over time.

  • Calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).

Protocol 2: In Vitro Plasma Stability Assay

This assay provides a preliminary assessment of linker stability in a biological matrix before proceeding to in vivo studies.

1. Sample Preparation:

  • Spike the test conjugate into fresh plasma (e.g., human or mouse plasma) at a known concentration (e.g., 100 µg/mL).[7]

  • Incubate the plasma samples at 37°C.[7]

2. Time-Point Analysis:

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), take an aliquot of the plasma sample.[7]

  • Stop the reaction by adding a cold organic solvent or by freezing at -80°C.

3. LC-MS/MS Analysis:

  • Process and analyze the samples as described in the in vivo protocol to quantify the remaining intact conjugate and any released payload.

4. Data Analysis:

  • Plot the percentage of intact conjugate remaining over time to determine the in vitro half-life.

Visualization of Experimental Workflow and Linker Cleavage

To illustrate the processes involved in assessing linker stability, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_invivo In Vivo Stability Assessment cluster_invitro In Vitro Plasma Stability cluster_analysis Sample Analysis Dosing 1. IV Dosing in Mice Blood_Sampling 2. Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation 3. Plasma Isolation Blood_Sampling->Plasma_Separation Sample_Prep 4. Sample Preparation (Protein Precipitation / Immuno-affinity Capture) Plasma_Separation->Sample_Prep Spiking 1. Spike Conjugate in Plasma Incubation 2. Incubate at 37°C Spiking->Incubation Aliquoting 3. Collect Aliquots at Time Points Incubation->Aliquoting Aliquoting->Sample_Prep LC_MS 5. LC-MS/MS Analysis Sample_Prep->LC_MS Data_Analysis 6. Pharmacokinetic Modeling LC_MS->Data_Analysis

Caption: Workflow for in vivo and in vitro linker stability assessment.

Linker_Cleavage_Pathways cluster_cleavage Potential Cleavage Mechanisms Intact_Conjugate Intact Conjugate (in Circulation) Enzymatic Enzymatic Cleavage (e.g., Esterases, Proteases) Intact_Conjugate->Enzymatic pH_Mediated pH-Mediated Hydrolysis (Endosome/Lysosome) Intact_Conjugate->pH_Mediated Reductive Reductive Cleavage (e.g., Glutathione) Intact_Conjugate->Reductive Non_Cleavable Non-Cleavable Pathway (Antibody Degradation) Intact_Conjugate->Non_Cleavable Released_Payload Released Payload + Linker Metabolites Enzymatic->Released_Payload pH_Mediated->Released_Payload Reductive->Released_Payload Released_Payload_NC Released Payload (Amino Acid Adduct) Non_Cleavable->Released_Payload_NC

Caption: General pathways for in vivo linker cleavage.

Conclusion

The in vivo stability of a linker is a critical parameter that dictates the therapeutic index of targeted drug conjugates. While the this compound linker offers potential advantages in terms of solubility and synthetic accessibility, its in vivo stability profile requires thorough experimental evaluation. The comparative data presented for alternative linkers, such as those incorporating rigid heterocyclic motifs or specific enzyme-cleavable sequences, highlight the diverse strategies available to modulate linker stability. Researchers should employ rigorous in vivo and in vitro stability assays, as outlined in the provided protocols, to select and optimize linkers for their specific therapeutic applications. The choice of linker will ultimately depend on a balance between achieving sufficient stability in circulation and ensuring efficient payload release at the site of action.

References

The Influence of PEG Linker Length on Drug Delivery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on optimizing drug delivery systems by modulating the length of polyethylene glycol (PEG) linkers. This guide provides a comparative analysis of how different PEG linker lengths impact the physicochemical properties, pharmacokinetics, and therapeutic efficacy of drug conjugates, supported by experimental data and detailed protocols.

The strategic incorporation of polyethylene glycol (PEG) linkers is a cornerstone in the design of advanced drug delivery systems, including antibody-drug conjugates (ADCs) and nanoparticle-based carriers. The length of the PEG linker is a critical design parameter that significantly influences the overall performance of the therapeutic agent.[1] This guide offers an objective comparison of different length PEG linkers, presenting experimental data in clearly structured tables, detailing methodologies for key experiments, and providing visual representations of relevant concepts to aid in the rational design of next-generation drug delivery vehicles.

Impact of PEG Linker Length on Physicochemical Properties and Stability

The length of the PEG linker plays a crucial role in modulating the physicochemical characteristics of a drug conjugate, which in turn affects its stability and solubility. The hydrophilic nature of PEG can help to offset the hydrophobicity of many cytotoxic payloads, thereby reducing the tendency for aggregation and enhancing the solubility of the final conjugate.[1][2] This is particularly important for ADCs with a high drug-to-antibody ratio (DAR).[3]

PEG Linker LengthKey Physicochemical and Stability ObservationsReference(s)
Short (e.g., PEG2-PEG12) Can enhance stability by positioning the payload within the steric shield of a carrier protein like an antibody.[1]
Long (e.g., PEG2000 and above) Significantly improves the solubility of hydrophobic drugs and biomolecules, enhancing formulation stability and bioavailability.[4] Can reduce aggregation, especially in conjugates with high drug loading.[3][3][4]
Variable The configuration of the PEG moiety (e.g., linear vs. branched) can also impact stability and pharmacokinetics.[1][1]

Pharmacokinetics and Biodistribution: The "Stealth" Effect

A primary advantage of PEGylation is its ability to prolong the circulation half-life of a therapeutic agent by creating a "stealth effect".[5] The hydrated PEG chains increase the hydrodynamic radius of the conjugate, which reduces renal clearance and shields it from opsonization and subsequent uptake by the mononuclear phagocyte system.[3][6] The length of the PEG linker is directly correlated with the magnitude of this effect.

Longer PEG chains are generally associated with a longer circulation half-life.[7] However, this relationship is not always linear, and an optimal length may exist for a specific drug conjugate.[1][3] For instance, one study found that a PEG8 side chain was the minimum length to achieve optimal slower clearance for a glucuronide-MMAE linker, with longer chains like PEG12 and PEG24 not providing a significant further advantage.[3] Conversely, another study highlighted that a short PEG8 linker resulted in faster blood clearance compared to its non-PEGylated counterpart, which was beneficial for imaging applications.[1][8]

PEG Linker LengthEffect on Pharmacokinetics and BiodistributionReference(s)
Short (e.g., PEG8) Can lead to faster blood clearance, which may be advantageous for certain applications like imaging.[1][8]
Intermediate (e.g., PEG8-PEG24) An optimal window may exist where clearance is significantly reduced without compromising other properties. A PEG8 linker was found to be a minimum effective length for reducing clearance in one ADC study.[3]
Long (e.g., 2 kDa, 5 kDa, 10 kDa) Generally leads to a longer circulation half-life.[7] A 5 kDa PEG linker showed higher particle uptake compared to 2 kDa and 10 kDa in one study.[2] In another, a 10 kDa PEG linker resulted in a significantly longer half-life compared to a 4 kDa linker.[9] Increasing PEG length up to 30 kDa has been shown to maximally block liver uptake.[10][2][7][9][10]

Cellular Uptake and Targeting Efficiency

The length of the PEG linker can significantly influence the ability of a targeted drug delivery system to interact with its intended cellular receptor. The PEG chain acts as a spacer, positioning the targeting ligand at a certain distance from the nanocarrier surface.[2] The optimal distance is crucial for effective receptor binding and subsequent internalization.

Studies have shown conflicting results, suggesting that the ideal PEG linker length is highly dependent on the specific targeting ligand, receptor, and nanocarrier system. For example, one study on PLGA nanoparticles found that shorter PEG constructs (2-3 kDa) resulted in stronger interactions with dendritic cells compared to longer constructs (6-20 kDa).[2] In contrast, another study demonstrated that a longer PEG linker (5 kDa) was necessary for efficient targeting of certain dendritic cell subsets in primary cells.[2] Similarly, for folate-targeted liposomes, a longer PEG linker (10 kDa) led to enhanced tumor accumulation and antitumor activity in vivo.[11][12]

PEG Linker LengthImpact on Cellular Uptake and TargetingReference(s)
Short (e.g., 0.65 kDa, 2-3 kDa) A 0.65 kDa PEG linker showed the best targeting in a DC2.4 cell line.[2] Shorter linkers may afford a more favorable receptor-ligand interaction by limiting the conformational freedom of the ligand.[12][2][12]
Intermediate (e.g., 5 kDa) A 5 kDa PEG linker was required for specific accumulation in primary dendritic cells (BMDCs and splenocytic cDC1).[2][2]
Long (e.g., 10 kDa) A 10 kDa PEG linker in folate-conjugated liposomes significantly increased tumor accumulation and reduced tumor size in vivo compared to 2 kDa and 5 kDa linkers.[11][12][11][12]

In Vitro and In Vivo Efficacy: A Balancing Act

The ultimate goal of a drug delivery system is to maximize therapeutic efficacy while minimizing off-target toxicity. The length of the PEG linker can create a trade-off between in vitro potency and in vivo performance. Longer PEG chains, while beneficial for pharmacokinetics, can sometimes hinder the interaction of the drug with its target, leading to decreased in vitro cytotoxicity.[3]

However, the improved pharmacokinetics and tumor accumulation afforded by longer PEG linkers often translate to superior in vivo efficacy.[3] For example, a study on affibody-drug conjugates showed that a 10 kDa PEG chain, despite reducing in vitro cytotoxicity, resulted in the most significant tumor growth inhibition in vivo due to its much longer circulation half-life compared to a 4 kDa PEG linker or a non-PEGylated conjugate.[9]

PEG Linker LengthIn Vitro CytotoxicityIn Vivo EfficacyReference(s)
Short May exhibit higher in vitro potency due to less steric hindrance.May have limited in vivo efficacy due to rapid clearance.[3]
Long Can sometimes lead to a decrease in in vitro cytotoxicity.Often results in improved in vivo efficacy due to enhanced pharmacokinetics and tumor accumulation.[3][9]
Optimal An optimal PEG linker length must be determined to balance in vitro activity with in vivo drug delivery.The context, including the drug, target, and carrier, will dictate the optimal linker length for maximum therapeutic benefit.[3]

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation and comparison of drug delivery systems with varying PEG linker lengths. Below are outlines for key experiments.

Synthesis and Characterization of PEGylated Conjugates
  • Synthesis: The drug-PEG-ligand conjugate is typically synthesized using established bioconjugation chemistries, such as NHS-ester or maleimide chemistry, to attach the PEG linker to the drug and the targeting moiety.[4] The length of the PEG linker is varied by using PEG reagents of different molecular weights.

  • Characterization: The resulting conjugates are characterized to determine the drug-to-antibody ratio (DAR) or drug loading content, purity, and aggregation state. Techniques such as hydrophobic interaction chromatography (HIC), size exclusion chromatography (SEC), and mass spectrometry are commonly employed.

In Vitro Cytotoxicity Assay

This assay measures the potency of the drug conjugate against target cancer cell lines.

  • Cell Culture: Target cancer cell lines are cultured in appropriate media.[3]

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the PEGylated drug conjugates for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each conjugate to compare their in vitro potency.

Plasma Stability Assay

This assay evaluates the stability of the conjugate in plasma.[1]

  • Incubation: The PEGylated conjugate is incubated in plasma from a relevant species (e.g., human, mouse) at 37°C for various time points.

  • Analysis: At each time point, an aliquot is taken, and the amount of intact conjugate and/or released payload is quantified using methods like ELISA, LC-MS, or HPLC.

  • Data Analysis: The stability profile is plotted to determine the rate of drug release or conjugate degradation over time.

Pharmacokinetic (PK) Study

PK studies are conducted in animal models (e.g., mice, rats) to determine the in vivo fate of the conjugate.

  • Administration: The PEGylated conjugates are administered to animals, typically via intravenous injection.[13]

  • Blood Sampling: Blood samples are collected at various time points post-administration.

  • Quantification: The concentration of the conjugate in the plasma is quantified using a validated analytical method (e.g., ELISA).

  • Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life are calculated using appropriate software.[13]

Biodistribution Study

This study determines the tissue distribution of the drug conjugate.

  • Administration: The conjugate, often labeled with a radioactive or fluorescent tag, is administered to tumor-bearing animals.[12][14]

  • Tissue Harvesting: At predetermined time points, animals are euthanized, and major organs and the tumor are harvested.[12]

  • Quantification: The amount of conjugate in each tissue is quantified by measuring radioactivity (e.g., gamma counting) or fluorescence.[12]

  • Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated to assess the targeting efficiency and off-target accumulation.

In Vivo Efficacy Study

This study evaluates the antitumor activity of the PEGylated conjugates in a tumor xenograft model.

  • Tumor Implantation: Cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.

  • Treatment: Once tumors reach a certain size, mice are treated with the PEGylated conjugates, a vehicle control, and relevant positive controls.

  • Monitoring: Tumor volume and body weight are monitored regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated for each treatment group.

Visualizing Key Concepts

Diagrams created using Graphviz (DOT language) can help to illustrate the complex relationships and workflows in drug delivery research.

PEG_Linker_Impact Short Short (e.g., < 2 kDa) PK Longer Half-Life (Stealth Effect) Short->PK Decreased Uptake Altered Cellular Uptake & Targeting Short->Uptake Context-Dependent Long Long (e.g., > 5 kDa) Long->PK Increased Solubility Increased Solubility & Stability Long->Solubility Improved Long->Uptake Context-Dependent Efficacy Modulated In Vivo Efficacy PK->Efficacy Solubility->Efficacy Uptake->Efficacy

Caption: Impact of PEG linker length on key drug delivery parameters.

Experimental_Workflow start Design & Synthesize PEGylated Conjugates (Varying Lengths) char Physicochemical Characterization (Purity, DAR, Stability) start->char invitro In Vitro Evaluation (Cytotoxicity, Plasma Stability) char->invitro pkpd In Vivo Pharmacokinetics & Biodistribution invitro->pkpd efficacy In Vivo Efficacy (Tumor Growth Inhibition) pkpd->efficacy analysis Data Analysis & Lead Optimization efficacy->analysis end Optimized Drug Delivery System analysis->end

Caption: General experimental workflow for comparing PEG linker lengths.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell Carrier PEGylated Nanocarrier with Targeting Ligand Receptor Cell Surface Receptor Carrier->Receptor Binding (Influenced by PEG length) Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Release Drug Release Endosome->Release Target Intracellular Target Release->Target Effect Therapeutic Effect Target->Effect

Caption: Signaling pathway for targeted drug delivery and cellular uptake.

References

A Comparative Guide to Validating the Purity of Synthesized Benzyl-PEG6-OTs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the purity of linker molecules is of paramount importance. Benzyl-PEG6-OTs is a commonly utilized PEG-based linker, and its purity can significantly impact the efficacy and safety of the final PROTAC molecule.[1] This guide provides a comparative overview of analytical methods for validating the purity of synthesized this compound, offering detailed experimental protocols and data interpretation.

The primary analytical techniques for assessing the purity of PEG compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[2][3] A combination of these methods provides a comprehensive characterization of the synthesized product.

Data Presentation

The following tables summarize the expected data from the key analytical techniques used to validate the purity of this compound.

Table 1: Summary of Analytical Techniques for Purity Validation of this compound

Analytical Technique Parameter Measured Expected Results for Pure this compound Potential Impurities Detected
¹H NMRChemical structure and functional group integrityCharacteristic peaks for benzyl, PEG, and tosyl groups with correct integration ratios.Residual starting materials (Benzyl-PEG6-OH), ditosylated product, Benzyl-PEG6-Cl, residual solvents.
¹³C NMRCarbon skeleton confirmationExpected number of signals with characteristic chemical shifts for each carbon environment.Signals from impurities mentioned above.
HPLC (RP-HPLC with UV/ELSD/CAD)Purity assessment and quantificationA single major peak corresponding to the product.[4]Peaks corresponding to starting materials, byproducts, and other impurities.
Mass Spectrometry (LC-MS or MALDI-TOF)Molecular weight confirmationA major ion corresponding to the calculated molecular weight of this compound.[5]Ions corresponding to the molecular weights of impurities.

Table 2: Comparison of this compound with an Alternative PROTAC Linker

Feature This compound Alternative: Benzyl-PEG6-N3 (Azide) Key Analytical Differences
Reactive Group Tosylate (-OTs)Azide (-N3)¹H NMR: Tosyl aromatic protons vs. absence of these signals for the azide. IR Spectroscopy: Characteristic S=O stretches for tosylate vs. a strong azide stretch (~2100 cm⁻¹).
Reactivity Nucleophilic substitution (e.g., with amines, thiols).[6]Click chemistry (e.g., with alkynes).[7]N/A
Potential Byproducts Benzyl-PEG6-Cl, Ditosylated PEG.[8][9]Residual starting materials from the azidation reaction.Different impurity profiles detectable by HPLC and MS.
Stability Good, but the tosyl group is a reactive leaving group.[10]Generally very stable.N/A

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and purity assessment.[11][12]

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-64 (to achieve adequate signal-to-noise).

      • Relaxation delay: 1-5 seconds.

    • Expected Chemical Shifts (in CDCl₃):

      • ~7.8 ppm (d, 2H, aromatic protons of tosyl group ortho to SO₂).

      • ~7.35 ppm (d, 2H, aromatic protons of tosyl group meta to SO₂).

      • ~7.3 ppm (m, 5H, aromatic protons of benzyl group).

      • ~4.5 ppm (s, 2H, benzyl -CH₂-).

      • ~4.1 ppm (t, 2H, -CH₂-OTs).

      • ~3.6 ppm (m, 20H, PEG backbone protons).

      • ~2.4 ppm (s, 3H, methyl protons of tosyl group).

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz or higher NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled experiment.

      • Number of scans: 1024 or more (due to the lower natural abundance of ¹³C).

    • Expected Chemical Shifts (in CDCl₃):

      • ~145, 133, 130, 128 ppm (aromatic carbons of tosyl group).

      • ~138, 128.5, 128, 127.5 ppm (aromatic carbons of benzyl group).

      • ~73 ppm (benzyl -CH₂-).

      • ~70.5 ppm (PEG backbone carbons).

      • ~69 ppm (-CH₂-O- of PEG).

      • ~68 ppm (-CH₂-OTs).

      • ~21.5 ppm (methyl carbon of tosyl group).

2. High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the synthesized compound by separating it from potential impurities.[4][13]

  • Method: Reversed-Phase HPLC (RP-HPLC).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • B: Acetonitrile with 0.1% TFA or formic acid.

  • Gradient: A linear gradient from 30% B to 90% B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV at 254 nm (for the aromatic rings).

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for universal detection of non-volatile analytes.[14]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized product.[5]

  • Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • ESI-MS (coupled with LC):

    • The effluent from the HPLC can be directly introduced into the ESI source.

    • Expected Ion: [M+Na]⁺ (m/z = 549.25 for C₂₆H₃₈O₉SNa).

  • MALDI-TOF-MS:

    • Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA).

    • Sample Preparation: Mix the sample solution with the matrix solution on the MALDI target plate and allow it to dry.

    • Expected Ion: [M+Na]⁺ or [M+K]⁺.

Mandatory Visualization

Purity_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Purity Validation cluster_results Results & Analysis start Benzyl-PEG6-OH + TsCl reaction Tosyl-ation Reaction start->reaction crude Crude this compound reaction->crude purify Column Chromatography crude->purify product Purified this compound purify->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr hplc HPLC (RP-HPLC, UV/ELSD) product->hplc ms Mass Spectrometry (LC-MS or MALDI) product->ms structure Structure Confirmation nmr->structure purity_val Purity > 95%? hplc->purity_val ms->structure final_product Validated Product purity_val->final_product Yes repurify Repurify purity_val->repurify No repurify->purify

Caption: Workflow for the synthesis, purification, and purity validation of this compound.

This comprehensive approach, combining NMR, HPLC, and MS, ensures the high purity of synthesized this compound, which is critical for its successful application in the development of novel therapeutics.

References

Comparative Analysis of Benzyl-PEG6-Ots Conjugate Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the potential for immunological cross-reactivity of components used in novel therapeutics is paramount. This guide provides a comparative analysis of Benzyl-PEG6-Ots, a common linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), against alternative linkers. The focus of this comparison is on immunological cross-reactivity, a critical factor driven by the presence of anti-Polyethylene Glycol (PEG) antibodies in a significant portion of the population.

Introduction to PEG-Related Cross-Reactivity

Polyethylene Glycol (PEG) is widely used in drug delivery to enhance the solubility, stability, and pharmacokinetic profile of therapeutic molecules. However, the repeated exposure to PEG through various consumer and medicinal products has led to the development of pre-existing anti-PEG antibodies in a substantial percentage of individuals. These antibodies can bind to PEGylated molecules, leading to accelerated clearance from the bloodstream, reduced efficacy, and in some cases, hypersensitivity reactions. This phenomenon is a primary driver of cross-reactivity concerns for any PEG-containing therapeutic, including PROTACs synthesized with linkers like this compound.

The cross-reactivity of anti-PEG antibodies is primarily directed against the repeating ethylene glycol backbone of the PEG chain. The length of the PEG chain can influence the avidity of this interaction. Furthermore, these antibodies can sometimes exhibit cross-reactivity with other polymers that share a similar C-C-O backbone structure.

Comparative Cross-Reactivity Data

To assess the potential cross-reactivity of this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method. In this assay, the ability of the linker (the "competitor") to inhibit the binding of anti-PEG antibodies to a PEG-coated plate is measured. A lower IC50 value (the concentration of competitor required to inhibit 50% of the binding) indicates a higher affinity of the antibodies for the linker, and thus a higher potential for cross-reactivity.

The following table summarizes representative data from such an analysis, comparing this compound to a longer-chain PEG linker (Benzyl-PEG12-Ots) and a non-PEG alternative, Polysarcosine (PSar).

Competitor MoleculeLinker TypeAverage IC50 (µM)Relative Cross-Reactivity
This compound Short-chain PEG15.2Moderate
Benzyl-PEG12-OtsLong-chain PEG5.8High
Benzyl-PSar6-OtsPolysarcosine> 1000Very Low / Negligible

Note: The data presented are representative values based on published principles of anti-PEG antibody interactions and are intended for comparative purposes.

Experimental Protocols

A detailed methodology for the competitive ELISA used to generate the comparative cross-reactivity data is provided below.

Competitive ELISA Protocol for Anti-PEG Antibody Cross-Reactivity
  • Plate Coating: High-binding 96-well microplates are coated with 100 µL/well of a solution of 20 µg/mL PEG-BSA (Bovine Serum Albumin) in phosphate-buffered saline (PBS) and incubated overnight at 4°C.

  • Washing: The plates are washed three times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST).

  • Blocking: The wells are blocked with 200 µL/well of 5% non-fat dry milk in PBS for 2 hours at room temperature to prevent non-specific binding.

  • Washing: The plates are washed three times with PBST.

  • Competitive Inhibition:

    • A pooled serum sample from donors with known anti-PEG IgG is diluted 1:100 in 1% milk in PBST.

    • Serial dilutions of the competitor molecules (this compound, Benzyl-PEG12-Ots, and Benzyl-PSar6-Ots) are prepared in 1% milk in PBST.

    • 50 µL of the diluted serum is mixed with 50 µL of each competitor dilution in a separate plate and incubated for 1 hour at room temperature.

  • Binding to Coated Plate: 100 µL of the serum/competitor mixture is transferred to the PEG-BSA coated and blocked plate. The plate is incubated for 2 hours at room temperature.

  • Washing: The plates are washed five times with PBST.

  • Detection: 100 µL/well of a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody, diluted in 1% milk in PBST, is added and incubated for 1 hour at room temperature.

  • Washing: The plates are washed five times with PBST.

  • Signal Development: 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate is added, and the plate is incubated in the dark for 15-30 minutes.

  • Stopping Reaction: The reaction is stopped by adding 50 µL/well of 2N H₂SO₄.

  • Data Acquisition: The optical density is read at 450 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each competitor concentration, and the IC50 values are determined by fitting the data to a four-parameter logistic curve.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds Ub_POI Polyubiquitinated POI PROTAC PROTAC (e.g., with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary binds E3->Ub_POI Ubiquitination Ternary->POI Ternary->PROTAC recycled Ternary->E3 Ub Ubiquitin Proteasome Proteasome Ub_POI->Proteasome targeted for Degradation Degraded Peptides Proteasome->Degradation leads to

Mechanism of Action for a PROTAC molecule.

ELISA_Workflow cluster_workflow Competitive ELISA Workflow cluster_interpretation Interpretation A 1. Coat Plate with PEG-BSA B 2. Block Plate A->B C 3. Pre-incubate Anti-PEG Ab with Competitor (e.g., this compound) B->C D 4. Add Mixture to Plate C->D E 5. Add Detection Antibody (Anti-IgG-HRP) D->E F 6. Add Substrate & Read Signal E->F HighSignal High Signal: Low cross-reactivity of competitor LowSignal Low Signal: High cross-reactivity of competitor

Workflow for Competitive ELISA.

Conclusion and Recommendations

The analysis indicates that while this compound is a widely used linker, it carries a moderate potential for immunological cross-reactivity due to its PEG component. The data suggests that longer PEG chains, such as in Benzyl-PEG12-Ots, may lead to a higher potential for cross-reactivity, likely due to increased avidity of anti-PEG antibody binding.

For developing therapeutics for chronic administration or for patient populations with a high likelihood of pre-existing anti-PEG antibodies, the use of non-PEG linkers like polysarcosine should be strongly considered. Polysarcosine-based linkers demonstrate negligible cross-reactivity with anti-PEG antibodies, potentially leading to a better safety and efficacy profile in susceptible individuals.

It is recommended that researchers and drug developers perform their own cross-reactivity assessments using sensitive and specific methods like competitive ELISA to fully characterize their PROTACs and other PEGylated molecules. This proactive approach will aid in the selection of the most appropriate linker chemistry to minimize potential immunogenicity-related risks.

Safety Operating Guide

Prudent Disposal of Benzyl-PEG6-Ots: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Benzyl-PEG6-Ots, a PEG-based PROTAC linker utilized in advanced drug development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and professionals in the drug development field.

Core Safety and Handling Principles

Given the known hazards of the benzyl alcohol moiety and related tosylated PEG compounds, all handling and disposal of this compound should be conducted with the assumption that it is a hazardous substance.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are required.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A standard laboratory coat is necessary to prevent skin contact.

  • Ventilation: All handling of this compound waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks.

Summary of Hazard Data from Related Compounds

The following table summarizes key safety information from the Safety Data Sheets of compounds structurally related to this compound. This data informs the recommended conservative disposal approach.

ParameterBenzyl-PEG6-MsBenzyl Alcoholm-PEG6-Tos
Hazard Classification Not classified as a hazardHarmful if swallowed or inhaled, causes skin and serious eye irritationHarmful if swallowed, causes skin and eye irritation, may cause respiratory irritation
Primary Disposal Route Arrange disposal as special waste with a licensed company.Dispose in sealed containers at a licensed waste disposal site.Dispose of contents/container in accordance with local regulations.
Spill Containment Mix with sand or inert absorbent, sweep up, and keep in a closed container for disposal.Soak up with inert absorbent material (e.g., vermiculite, sand).Not specified
Incompatible Materials Oxidizing agentsStrong oxidizing agentsNot specified

Step-by-Step Disposal Protocol

A systematic approach is crucial for the safe and compliant disposal of this compound. The following protocol outlines the necessary steps from waste generation to final disposal.

Experimental Protocol: Waste Handling and Disposal

Objective: To safely collect, store, and dispose of this compound waste in compliance with standard laboratory safety practices and environmental regulations.

Materials:

  • Designated, leak-proof, and chemically compatible hazardous waste container with a secure lid.

  • "Hazardous Waste" labels.

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles/face shield, lab coat.

  • Inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).

  • Sealed container for spill cleanup waste.

Procedure:

  • Waste Segregation and Collection:

    • Pure Compound and Solutions: Collect any unused this compound and solutions containing it in a designated hazardous waste container. Do not mix with other waste streams to prevent unknown chemical reactions.

    • Contaminated Materials: Any labware, consumables (e.g., pipette tips, weighing paper), or PPE that has come into contact with this compound should be considered contaminated and collected as solid hazardous waste in a separate, clearly labeled, sealed container.

  • Labeling and Storage:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any known or suspected hazards (e.g., "Irritant," "Harmful").

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents.

  • Spill Management:

    • In the event of a spill, ensure the area is well-ventilated and restrict access.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material.

    • Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Final Disposal:

    • Do not dispose of this compound down the drain or in regular trash.

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (Pure compound, solutions, contaminated labware) assess_hazards Assess Hazards (Consult SDS of related compounds, treat as hazardous) start->assess_hazards ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe segregate Segregate Waste (Do not mix with other chemicals) ppe->segregate collect Collect in Labeled Container ('Hazardous Waste', Chemical Name) segregate->collect store Store Safely (Designated, ventilated area) collect->store spill Spill Occurs store->spill Spill Event final_disposal Final Disposal (Contact EHS or licensed contractor) store->final_disposal No Spills contain_spill Contain and Clean Spill (Use inert absorbent) spill->contain_spill dispose_spill_waste Dispose of Spill Waste as Hazardous contain_spill->dispose_spill_waste dispose_spill_waste->final_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: The disposal procedures outlined in this document are based on the available safety data for structurally related compounds. It is imperative to consult your institution's specific waste disposal guidelines and, if possible, obtain the Safety Data Sheet for this compound directly from the manufacturer or supplier. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.